molecular formula C18H16N2O2 B1334497 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid CAS No. 897561-18-1

6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Cat. No.: B1334497
CAS No.: 897561-18-1
M. Wt: 292.3 g/mol
InChI Key: VUQPPTJUDWPEKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid is a high-purity organic compound supplied for research and development purposes. It features a quinoline core structure substituted with an isopropyl group, a carboxylic acid moiety, and a pyridin-3-yl ring, making it a valuable scaffold in medicinal chemistry and drug discovery . The compound is assigned CAS Number 897561-18-1 . This compound belongs to the class of pyridine carboxylic acid derivatives, which are prominent in pharmaceutical research due to their ability to interact with biological targets. The electron-deficient aromatic pyridine ring can facilitate π-π stacking and hydrogen bond interactions, while the carboxylic acid group can contribute to polarity and metal ion coordination, properties that are often exploited in the design of enzyme inhibitors . Such molecular features have led to the development of numerous FDA-approved therapeutics for conditions including cancer, tuberculosis, and viral infections . Researchers can utilize this multifunctional scaffold for developing new enzyme inhibitors, exploring structure-activity relationships (SAR), and synthesizing novel bioactive molecules. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

6-propan-2-yl-2-pyridin-3-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-11(2)12-5-6-16-14(8-12)15(18(21)22)9-17(20-16)13-4-3-7-19-10-13/h3-11H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQPPTJUDWPEKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901185149
Record name 6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901185149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897561-18-1
Record name 6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=897561-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901185149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway for 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid, a compound of significant interest in medicinal chemistry and drug discovery. The synthesis is strategically designed around the Pfitzinger reaction, a classic and reliable method for the construction of quinoline-4-carboxylic acids. This document offers a detailed, step-by-step methodology, from the preparation of the key intermediate, 6-isopropylisatin, via the Sandmeyer synthesis, to the final condensation with 3-acetylpyridine. Beyond a mere recitation of protocols, this guide delves into the mechanistic underpinnings and the rationale behind the experimental choices, aiming to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge required for the successful synthesis of this and related quinoline-based scaffolds.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Quinoline-4-carboxylic acid derivatives, in particular, have garnered substantial attention for their potential as antitumor, antiviral, and antibacterial agents.[1] The incorporation of a pyridine moiety can further enhance the pharmacological profile of these molecules by introducing a key hydrogen bond acceptor and modulating physicochemical properties. Pyridine carboxylic acids and their derivatives are important intermediates in the development of pharmaceuticals and agrochemicals.[2] The target molecule, 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid, combines these key structural features, making it a compound of considerable interest for further investigation in drug discovery programs.

This guide will focus on a well-established and adaptable synthetic route, providing a solid foundation for the synthesis of this specific target and offering insights that can be applied to the preparation of a wider library of substituted quinoline derivatives.

Overall Synthetic Strategy

The synthesis of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid is most efficiently approached through a two-stage process. The first stage involves the synthesis of the key intermediate, 6-isopropylisatin, from commercially available 4-isopropylaniline. The second stage is the condensation of this substituted isatin with 3-acetylpyridine via the Pfitzinger reaction to construct the final quinoline-4-carboxylic acid product.

Overall Synthesis Pathway 4-Isopropylaniline 4-Isopropylaniline 6-Isopropylisatin 6-Isopropylisatin 4-Isopropylaniline->6-Isopropylisatin Sandmeyer Isatin Synthesis Target_Molecule 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid 6-Isopropylisatin->Target_Molecule Pfitzinger Reaction 3-Acetylpyridine 3-Acetylpyridine 3-Acetylpyridine->Target_Molecule Sandmeyer Isatin Synthesis cluster_0 Step 1: Isonitrosoacetanilide Formation cluster_1 Step 2: Acid-Catalyzed Cyclization 4-Isopropylaniline 4-Isopropylaniline Intermediate_1 Isonitrosoacetanilide Intermediate 4-Isopropylaniline->Intermediate_1 + Chloral Hydrate + Hydroxylamine 6-Isopropylisatin 6-Isopropylisatin Intermediate_1->6-Isopropylisatin Conc. H₂SO₄ Heat

Caption: Two-step process for the Sandmeyer isatin synthesis.

Detailed Experimental Protocol for 6-Isopropylisatin Synthesis

Step 1: Preparation of N-(4-isopropylphenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)

  • In a 2 L round-bottom flask, dissolve chloral hydrate (0.1 mol) in 1 L of water.

  • Add crystallized sodium sulfate (1 mol) to the solution and stir until dissolved.

  • In a separate beaker, prepare a solution of 4-isopropylaniline (0.1 mol) in 250 mL of water containing concentrated hydrochloric acid (0.11 mol) to ensure complete dissolution of the amine.

  • Add the 4-isopropylaniline hydrochloride solution to the flask.

  • Finally, add a solution of hydroxylamine hydrochloride (0.3 mol) in 400 mL of water to the reaction mixture.

  • Heat the mixture to a vigorous boil using a heating mantle. The reaction is typically complete within a few minutes of boiling, indicated by the precipitation of the isonitrosoacetanilide.

  • Cool the reaction mixture in an ice bath.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air-dry.

Step 2: Cyclization to 6-Isopropylisatin

  • Carefully add concentrated sulfuric acid (500 g) to a 1 L flask equipped with a mechanical stirrer and a thermometer.

  • Warm the sulfuric acid to 50°C.

  • Gradually add the dry N-(4-isopropylphenyl)-2-(hydroxyimino)acetamide (0.1 mol) to the stirred acid, maintaining the temperature between 60°C and 70°C. Use an ice bath to control the exothermic reaction.

  • After the addition is complete, heat the mixture to 80°C and hold for 10 minutes to ensure complete cyclization.

  • Pour the hot reaction mixture onto crushed ice (2 kg) with stirring.

  • Allow the mixture to stand for 30 minutes to allow for complete precipitation of the 6-isopropylisatin.

  • Collect the crude product by vacuum filtration, wash extensively with cold water until the washings are neutral, and dry.

  • The crude 6-isopropylisatin can be purified by recrystallization from glacial acetic acid or an ethanol/water mixture.

Compound Starting Material Reagents Typical Yield
6-Isopropylisatin4-IsopropylanilineChloral hydrate, Hydroxylamine HCl, H₂SO₄65-75%

Stage 2: Synthesis of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid via the Pfitzinger Reaction

The Pfitzinger reaction is a powerful tool for the synthesis of substituted quinoline-4-carboxylic acids. [3]It involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base. [1]

Mechanistic Rationale

The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in 6-isopropylisatin, which opens the five-membered ring to form a keto-acid intermediate. This intermediate then reacts with the carbonyl group of 3-acetylpyridine to form an imine. Tautomerization to the more stable enamine is followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic quinoline-4-carboxylic acid product.

Pfitzinger Reaction Mechanism 6-Isopropylisatin 6-Isopropylisatin Keto-acid Keto-acid 6-Isopropylisatin->Keto-acid Base (KOH) H₂O Imine Imine Keto-acid->Imine + 3-Acetylpyridine Enamine Enamine Imine->Enamine Tautomerization Cyclized_Intermediate Cyclized_Intermediate Enamine->Cyclized_Intermediate Intramolecular Cyclization Target_Molecule 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid Cyclized_Intermediate->Target_Molecule - H₂O (Dehydration)

Caption: Key steps in the Pfitzinger reaction mechanism.

Detailed Experimental Protocol for the Pfitzinger Reaction
  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.2 mol) in ethanol (100 mL).

  • Add 6-isopropylisatin (0.05 mol) to the basic solution and stir at room temperature for 1 hour, or until the color changes, indicating the formation of the potassium salt of the opened isatin.

  • To this mixture, add 3-acetylpyridine (0.06 mol).

  • Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the bulk of the ethanol by rotary evaporation.

  • Add water (200 mL) to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

  • Extract the aqueous solution with diethyl ether (2 x 100 mL) to remove any unreacted 3-acetylpyridine and other neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify with dilute acetic acid or hydrochloric acid until the precipitation of the product is complete (typically pH 4-5).

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or dimethylformamide (DMF).

Product Starting Materials Reagents Typical Yield
6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid6-Isopropylisatin, 3-AcetylpyridineKOH, Ethanol70-85%

Conclusion

The synthetic pathway detailed in this guide, employing the Sandmeyer isatin synthesis followed by the Pfitzinger reaction, represents a reliable and efficient method for the preparation of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid. The protocols provided are robust and can be adapted for the synthesis of a variety of substituted quinoline-4-carboxylic acids, which are of significant interest in the field of drug discovery. The mechanistic insights and detailed experimental procedures are intended to provide researchers with a solid foundation for the successful synthesis and further exploration of this important class of heterocyclic compounds.

References

  • Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). Journal of Chemistry.
  • Synthesis of Substituted Isatins. (n.d.).
  • A Mini-Review on the Synthesis of Substituted Isatins: From Early Approaches to Recent Advances with a Specific Focus on Sulfamoyl and Amino Derivatives. (2024). Bentham Science Publishers.
  • A Review on Different Approaches to Isatin Synthesis. (2021).
  • A Mini-Review on the Synthesis of Substituted Isatins: From Early Approaches to Recent Advances with a Specific Focus on Sulfamoyl and Amino Deriv
  • Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014).
  • Pfitzinger reaction. (n.d.). Wikipedia.
  • Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. (2011). Journal of Chemical and Pharmaceutical Research.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines.
  • Sandmeyer Isatin Synthesis. (n.d.). Organic Chemistry Portal.
  • Is
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. (2023). UI Scholars Hub.
  • Synthesis of Sandmeier Isatin. (n.d.).
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC - PubMed Central.
  • The Pfitzinger Reaction. (Review). (n.d.).
  • 6-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Picolinic acid. (n.d.). Wikipedia.
  • Process for producing pyridine carboxylic acids. (n.d.).
  • Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. (2016).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid is a complex heterocyclic molecule belonging to the quinoline class of compounds, which are of significant interest in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for its application in drug discovery, enabling prediction of its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion) and facilitating robust formulation development. This guide provides a comprehensive overview of the key physicochemical attributes of this compound, detailing the theoretical basis and practical experimental protocols for their determination. We will explore its solubility, acid-base characteristics (pKa), spectroscopic profile, thermal stability, and chromatographic behavior, offering a holistic reference for researchers.

Molecular Structure and Core Attributes

The foundational step in characterizing any compound is to understand its structure and derived computational properties. These attributes provide the initial framework for predicting its behavior in various chemical and biological environments.

The structure of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid incorporates a quinoline core, substituted with an isopropyl group, a pyridine ring, and a carboxylic acid moiety. This combination of a bulky lipophilic group (isopropyl), a polar and basic heterocycle (pyridine), and an acidic functional group (carboxylic acid) results in a molecule with complex physicochemical characteristics.

Caption: Chemical structure of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid.

Table 1: Core Molecular Attributes
PropertyValueSource
Molecular Formula C₂₀H₁₈N₂O₂Calculated
Molecular Weight 318.37 g/mol Calculated
Predicted LogP 3.5 - 4.5Computational Prediction[1][2]
Predicted Polar Surface Area 66.1 ŲComputational Prediction[1]
Hydrogen Bond Donors 1 (from COOH)Calculated
Hydrogen Bond Acceptors 4 (2x N, 2x O)Calculated

Note: Predicted values are estimations from cheminformatics tools and should be experimentally verified.

Synthesis and Purification Workflow

A pure sample is a prerequisite for accurate physicochemical characterization. While multiple synthetic routes to quinoline-4-carboxylic acids exist, the Doebner reaction is a common and effective method.[3] Purification is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).

Synthesis_Workflow cluster_synthesis Synthesis (Doebner Reaction) cluster_purification Purification (Preparative HPLC) start 4-Isopropylaniline + Pyruvic Acid + 3-Pyridinecarboxaldehyde reflux Reflux in Ethanol start->reflux precipitate Cooling & Precipitation reflux->precipitate filter Filtration & Washing precipitate->filter crude Crude Product filter->crude dissolve Dissolve in Methanol/DMSO crude->dissolve Proceed to Purification hplc Inject onto C18 Column (Gradient Elution) dissolve->hplc collect Fraction Collection (UV Detection) hplc->collect evaporate Solvent Evaporation (Rotary Evaporator) collect->evaporate pure Pure Compound (>98%) evaporate->pure

Caption: General workflow for synthesis and purification.

Solubility Profile

Solubility is a critical parameter influencing bioavailability and formulation. As an amphoteric compound with both a carboxylic acid (acidic) and two nitrogen atoms (on the quinoline and pyridine rings, which are basic), the aqueous solubility of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid is expected to be highly pH-dependent.[4] It will likely exhibit minimal solubility at its isoelectric point and increased solubility at pH values below its basic pKa and above its acidic pKa.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility in various media.

  • Preparation: Prepare a series of buffered aqueous solutions (e.g., pH 2, 4, 6, 7.4, 9) and relevant organic solvents (e.g., DMSO, Methanol, Acetonitrile).

  • Addition of Compound: Add an excess amount of the solid compound to a known volume of each solvent in a sealed vial. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the excess solid.

  • Sampling and Dilution: Carefully remove a precise aliquot from the supernatant, avoiding any solid particles. Dilute the aliquot with a suitable mobile phase for quantification.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the original concentration in mg/mL or µM based on the dilution factor.

Acid-Base Properties (pKa)

The pKa values dictate the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and interaction with biological targets. This molecule is expected to have at least two pKa values: one acidic pKa for the carboxylic acid group and at least one basic pKa for the nitrogen atoms.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[5][6]

Potentiometric_Titration cluster_setup Experimental Setup cluster_procedure Procedure ph_meter Calibrated pH Meter with Electrode vessel Jacketed Titration Vessel (Constant Temperature) ph_meter->vessel titrate 3. Titrate with standardized NaOH, recording pH vs. volume of titrant. burette Autoburette with Titrant (e.g., 0.1 M NaOH) burette->vessel stirrer Magnetic Stirrer vessel->stirrer dissolve 1. Dissolve compound in co-solvent/water mixture. acidify 2. Acidify solution with known amount of HCl. dissolve->acidify acidify->titrate plot 4. Plot titration curve (pH vs. volume). titrate->plot analyze 5. Determine equivalence points and calculate pKa values from the half-equivalence points. plot->analyze

Caption: Workflow for pKa determination via potentiometric titration.

  • Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low).[7]

  • Initial Acidification: Make the solution acidic by adding a known amount of standardized HCl to ensure all functional groups are fully protonated.

  • Titration: Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M) in small, precise increments using an auto-burette.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The inflection points of the curve denote the equivalence points.[8]

Spectroscopic and Chromatographic Profile

Spectroscopic and chromatographic methods are essential for structural confirmation and purity assessment.

Table 2: Analytical Methodologies and Expected Observations
TechniqueProtocol SummaryExpected Results & Interpretation
UV-Vis Spectroscopy Dissolve sample in methanol or acetonitrile to a concentration of ~10 µg/mL. Scan from 200-400 nm.[9]The extended π-system of the quinoline and pyridine rings is expected to produce strong absorbance bands. Multiple maxima are likely in the 250-350 nm range, characteristic of the quinoline chromophore.[10]
¹H NMR Spectroscopy Dissolve ~5-10 mg of sample in a suitable deuterated solvent (e.g., DMSO-d₆).Aromatic region (7.0-9.0 ppm) will be complex, showing signals for protons on both the quinoline and pyridine rings. The H5 proton of the quinoline may be downfield due to the peri-effect of the carboxylic acid. The isopropyl group will show a septet for the CH and a doublet for the two CH₃ groups.[11][12]
¹³C NMR Spectroscopy Use the same sample as for ¹H NMR.Expect ~20 distinct signals. The carbonyl carbon of the carboxylic acid will be significantly downfield (>165 ppm). Carbons attached to nitrogen will also be downfield.[11][12]
Mass Spectrometry (ESI-MS) Infuse a dilute solution of the compound in methanol/water with 0.1% formic acid into an electrospray ionization source.In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 319.38. Key fragment ions would likely correspond to the loss of H₂O and/or CO from the carboxylic acid group.[13]
RP-HPLC Inject sample onto a C18 column (e.g., 4.6 x 150 mm, 5 µm). Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). Monitor at a suitable wavelength determined by UV-Vis (e.g., 325 nm).[14]A single sharp peak should be observed, indicating high purity. The retention time will depend on the specific gradient but will reflect the compound's relatively high lipophilicity.[15][16]

Thermal Stability

Thermal analysis is crucial for understanding the compound's stability during storage, handling, and manufacturing processes like milling or drying.

Experimental Protocol: TGA and DSC Analysis

Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides comprehensive information on thermal events.[17]

  • Sample Preparation: Place a small, accurately weighed amount of the compound (typically 3-10 mg) into an aluminum or ceramic TGA/DSC pan.

  • Instrument Setup: Place the pan in the TGA/DSC instrument. Purge with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 400 °C).

  • Data Analysis:

    • TGA Curve: The TGA curve plots weight loss versus temperature. A sharp drop indicates decomposition. The onset temperature of this drop is the decomposition temperature.

    • DSC Curve: The DSC curve plots heat flow versus temperature. Sharp endothermic peaks typically correspond to melting points, while broader endotherms may indicate desolvation. Exothermic events usually signify decomposition.[18]

Conclusion

The physicochemical properties of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid are complex, arising from the interplay of its lipophilic, acidic, and basic moieties. While specific experimental values require laboratory investigation, this guide outlines the authoritative methodologies and expected behaviors based on established chemical principles and data from analogous structures. The protocols detailed herein for determining solubility, pKa, spectroscopic characteristics, and thermal stability provide a robust framework for researchers to fully characterize this and similar novel chemical entities, thereby accelerating their journey from discovery to application.

References

  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
  • BenchChem. Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • Sci-Hub. 1H and 13C NMR spectra of fifteen substituted isoquinolines.
  • BenchChem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines.
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column.
  • BenchChem. Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re.
  • MDPI. Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design.
  • ResearchGate. RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • BenchChem. Addressing solubility problems with quinoline-4-carboxylic acid derivatives.
  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • ResearchGate. The Determination of the pKaof Multiprotic, Weak Acids by Analyzing Potentiometric Acid Base Titration Data with Difference Plots.
  • NIH. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide.
  • MDPI. UV Properties and Loading into Liposomes of Quinoline Derivatives.
  • NIH. Quinoline based receptor in fluorometric discrimination of carboxylic acids.
  • AZoM. Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
  • AZoM. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development.
  • NIH. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals.
  • Semantic Scholar. Chemoinformatics - predicting the physicochemical properties of 'drug-like' molecules.

Sources

An In-depth Technical Guide to the Postulated Mechanism of Action of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid is a novel synthetic compound with a chemical structure suggestive of significant biological activity. While direct experimental data on this specific molecule is not yet prevalent in published literature, its constituent moieties—a quinoline-4-carboxylic acid core, a 2-pyridin-3-yl substituent, and a 6-isopropyl group—provide a strong foundation for postulating a mechanism of action. This guide synthesizes information from structurally related compounds to propose a primary hypothesis: the compound acts as a modulator of intracellular signaling pathways, likely through enzyme inhibition or receptor antagonism. We will explore this hypothesis in detail, outlining the underlying scientific rationale and providing a comprehensive roadmap for its experimental validation.

Introduction: Deconstructing the Molecular Architecture

The structure of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid is a deliberate amalgamation of pharmacologically active fragments. Understanding the contribution of each component is critical to hypothesizing its overall mechanism of action.

  • Quinoline-4-carboxylic Acid Core: This scaffold is a well-established pharmacophore. The carboxylic acid group, in particular, is a key feature in many drugs, often involved in critical binding interactions with biological targets.[1][2] It can act as a hydrogen bond donor and acceptor, and its acidic nature allows for ionic interactions. Derivatives of quinoline-4-carboxylic acid have been investigated for a range of therapeutic applications, including as antileishmanial agents.[3]

  • 2-Pyridin-3-yl Substituent: The pyridine ring is a common motif in medicinal chemistry, known for its ability to participate in various non-covalent interactions, including hydrogen bonding and pi-stacking.[4][5] Its presence can significantly influence the compound's binding affinity and selectivity for its target. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.

  • 6-Isopropyl Group: This bulky, hydrophobic group is likely to play a role in the compound's interaction with hydrophobic pockets within a target protein. Its position on the quinoline ring can influence the overall shape and lipophilicity of the molecule, which in turn affects its pharmacokinetic and pharmacodynamic properties.

Based on this structural analysis, we hypothesize that 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid functions as an inhibitor of a key enzyme or a modulator of a receptor-mediated signaling pathway.

Postulated Mechanism of Action: Enzyme Inhibition

A compelling hypothesis for the mechanism of action of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid is the inhibition of a specific enzyme. The structural features of the molecule are consistent with those of known enzyme inhibitors.[5]

Target Class Identification: Kinases and Transferases

Many quinoline and pyridine derivatives are known to target protein kinases. The planar aromatic systems can mimic the adenine ring of ATP, allowing them to bind to the ATP-binding site of kinases and act as competitive inhibitors.

Another plausible target class is transferase enzymes. For instance, in silico studies on 2-aryl-quinoline-4-carboxylic acid derivatives have identified Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity target.[3] N-myristoyltransferases are crucial enzymes in many organisms, and their inhibition can have significant therapeutic effects.

Proposed Binding Mode

We propose a binding mode where the quinoline-4-carboxylic acid moiety plays a central role in anchoring the molecule within the active site of the target enzyme. The carboxylic acid group could form a salt bridge or strong hydrogen bonds with positively charged or polar residues. The pyridinyl and isopropyl groups would then extend into adjacent pockets, providing additional binding affinity and selectivity.

Experimental Validation: A Step-by-Step Guide

The following experimental workflow is designed to systematically investigate and validate the postulated mechanism of action.

Initial Target Identification and Validation

Objective: To identify the primary cellular target(s) of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid.

Methodology: Inverse Virtual Screening

An in silico approach, inverse virtual screening, can be employed as a first step to identify potential protein targets.[3] This method involves docking the compound against a large library of known protein structures.

Experimental Protocol: Inverse Virtual Screening

  • Ligand Preparation: Generate a 3D conformation of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid and optimize its geometry using computational chemistry software.

  • Target Library Selection: Utilize a comprehensive library of protein structures, such as the Protein Data Bank (PDB), focusing on human enzymes, particularly kinases and transferases.

  • Docking Simulation: Perform molecular docking of the prepared ligand against the selected target library using software like AutoDock or GOLD.[3]

  • Scoring and Ranking: Score the docking poses based on binding energy and rank the potential targets.

  • Hit Validation: Prioritize the top-ranked targets for further experimental validation based on biological relevance and availability of assays.

In Vitro Enzymatic Assays

Objective: To confirm the inhibitory activity of the compound against the identified target(s).

Methodology: Direct enzymatic assays will be used to measure the effect of the compound on the activity of the purified target enzyme.

Experimental Protocol: Kinase Inhibition Assay (Example)

  • Reagents: Purified recombinant kinase, substrate peptide, ATP, and 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid at various concentrations.

  • Assay Procedure:

    • Incubate the kinase with varying concentrations of the compound.

    • Initiate the kinase reaction by adding the substrate peptide and ATP.

    • Allow the reaction to proceed for a defined period.

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization).

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Data Presentation:

Compound Concentration (nM)% Kinase Activity
0100
195
1075
10050
100010
Cellular Assays

Objective: To determine the effect of the compound on cellular signaling pathways downstream of the target enzyme.

Methodology: Western blotting or cell-based reporter assays can be used to assess the phosphorylation status of downstream substrates or the activity of transcription factors.

Experimental Protocol: Western Blotting for Phosphorylated Substrate

  • Cell Treatment: Treat cultured cells with varying concentrations of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid.

  • Protein Extraction: Lyse the cells and extract total protein.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate, followed by a secondary antibody conjugated to a detectable enzyme.

  • Detection and Quantification: Visualize the protein bands and quantify their intensity to determine the level of substrate phosphorylation.

Signaling Pathway Visualization

The following diagram illustrates the hypothesized mechanism of action, where 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid inhibits a target kinase, leading to a downstream cellular response.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase Target Kinase Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate TranscriptionFactor Transcription Factor PhosphoSubstrate->TranscriptionFactor Activates Compound 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid Compound->Kinase Inhibits GeneExpression Gene Expression TranscriptionFactor->GeneExpression Alters

Caption: Hypothesized signaling pathway inhibited by the compound.

Conclusion and Future Directions

This guide has presented a scientifically grounded, albeit hypothetical, mechanism of action for 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid. The proposed enzyme inhibition model is based on the well-documented activities of its structural components. The detailed experimental workflows provide a clear path for researchers to validate this hypothesis and elucidate the precise molecular interactions.

Future research should focus on the synthesis of analogs with modifications to the isopropyl and pyridinyl groups to establish a structure-activity relationship (SAR). Furthermore, comprehensive pharmacokinetic and in vivo efficacy studies will be essential to evaluate the therapeutic potential of this promising compound.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025, May 20). PubMed Central. Retrieved from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PubMed. Retrieved from [Link]

  • Picolinic acid | C6H5NO2. (n.d.). PubChem. Retrieved from [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC. (n.d.). PubMed Central. Retrieved from [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2025, July 21). PubMed Central. Retrieved from [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. Retrieved from [Link]

  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (n.d.). PubMed. Retrieved from [Link]

Sources

An In-Depth Technical Guide on the Biological Activity of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of January 2026, publicly available scientific literature and databases do not contain specific studies on the biological activity of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid. Therefore, this guide has been constructed based on a predictive framework, synthesizing data from structurally related quinoline and pyridine derivatives to hypothesize potential biological activities and guide future research. All proposed mechanisms, protocols, and data are extrapolations and should be treated as a theoretical starting point for investigation, not as established fact for this specific molecule.

Introduction: A Compound of Predicted Potential

6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid is a novel heterocyclic compound featuring a quinoline-4-carboxylic acid core, a foundational scaffold in numerous bioactive agents. The quinoline ring system is renowned for its diverse pharmacological applications, including antimicrobial, antiviral, antimalarial, and anti-inflammatory activities.[1] The incorporation of a pyridin-3-yl substituent at the 2-position and an isopropyl group at the 6-position introduces unique electronic and steric properties that are predicted to modulate its biological profile. This guide will explore the theoretical biological activities of this compound, drawing parallels from established research on related molecular structures.

Predicted Biological Activities and Mechanistic Insights

Based on its structural motifs—the quinoline-4-carboxylic acid backbone and the pyridine ring—6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid is hypothesized to exhibit a range of biological effects. Pyridine and its derivatives are integral to medicinal chemistry, forming the basis for drugs targeting a wide array of conditions, including cancer, diabetes, tuberculosis, and neurological disorders.[2][3][4]

Hypothesized Antimicrobial and Antibacterial Activity

The quinoline core is famously associated with the quinolone and fluoroquinolone classes of antibiotics.[5] These agents typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination. The 4-carboxylic acid moiety is a key pharmacophore for this activity. It is plausible that 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid could exhibit antibacterial properties through a similar mechanism.

Furthermore, various pyridine derivatives have demonstrated the ability to disrupt the cell membranes of bacteria, leading to bactericidal effects.[6] The combination of the quinoline and pyridine rings may offer a synergistic or unique mode of antimicrobial action.[7] Metal complexes of a related compound, 2-(pyridin-4-yl)quinoline-4-carboxylic acid, have also been investigated for their antibacterial activities, suggesting another avenue for derivatization and exploration.[8]

Hypothesized Mechanism of Antibacterial Action

G cluster_compound 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid cluster_bacterium Bacterial Cell Compound The Compound Membrane Cell Membrane Disruption Compound->Membrane Direct Interaction? DNA_Gyrase DNA Gyrase / Topoisomerase IV Compound->DNA_Gyrase Inhibition Replication DNA Replication Blocked Membrane->Replication Indirect Effect via Cellular Stress DNA_Gyrase->Replication Essential For

Caption: Predicted antibacterial mechanisms of the title compound.

Potential as an Enzyme Inhibitor for Oncology

Derivatives of pyridine and quinoline have been successfully developed as potent enzyme inhibitors, particularly in the field of oncology. For instance, pyridoquinazoline derivatives have shown strong inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase, with some compounds exhibiting IC50 values in the nanomolar range.[9] Given the structural similarities, 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid could be investigated as a potential kinase inhibitor.

The pyridine carboxylic acid scaffold, in general, has led to the development of numerous enzyme inhibitors with high potency.[4] The specific substitution pattern of the title compound would need to be evaluated against a panel of kinases to determine its selectivity and efficacy.

Proposed Experimental Protocols for Activity Validation

To transition from hypothesis to evidence, a structured, multi-tiered screening approach is necessary. The following protocols are foundational for assessing the primary predicted activities of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid.

Protocol 1: In Vitro Antibacterial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria.

Justification: This initial screen provides a quantitative measure of antibacterial potency and helps identify the spectrum of activity (Gram-positive vs. Gram-negative). The agar streak dilution method is a standard and reliable technique for this purpose.[5]

Step-by-Step Methodology:

  • Preparation of Stock Solution: Dissolve 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Bacterial Strains: Utilize a panel of clinically relevant bacteria, such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Serial Dilution: Create a series of agar plates containing two-fold dilutions of the compound, ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard. Streak the bacterial suspension onto the surface of the prepared agar plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow for MIC Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Compound Stock Solution D Create Serial Dilutions on Plates A->D B Culture Bacterial Strains E Inoculate Plates with Standardized Bacteria B->E C Prepare Agar Plates C->D D->E F Incubate Plates (37°C, 24h) E->F G Observe Plates for Bacterial Growth F->G H Determine Lowest Concentration with No Growth (MIC) G->H

Caption: Workflow for antibacterial minimum inhibitory concentration assay.

Quantitative Data from Related Compounds

While no data exists for the title compound, the following table summarizes the activity of structurally related molecules to provide a benchmark for potential efficacy.

Compound ClassSpecific ExampleBiological ActivityPotency (MIC or IC50)Reference
Fluoroquinolone1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acidAntibacterial (E. coli)1 µg/mL[5]
PyridoquinazolineHalogenated DerivativeEGFR Kinase Inhibition4.5 - 11.0 nM[9]
ThiazolopyridineCompound 3gAntibacterial (P. aeruginosa)0.21 µM[7]
3-(pyridin-3-yl)-2-oxazolidinoneCompound 21dAntibacterial (S. aureus)Similar to Linezolid[10]

Conclusion and Future Directions

6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid represents an unexplored molecule with significant therapeutic potential, predicted from its constituent chemical scaffolds. The most promising avenues for investigation are its potential antibacterial and anticancer activities. The logical next steps involve the chemical synthesis of the compound, followed by rigorous in vitro screening as outlined in this guide. Subsequent studies should focus on elucidating the precise mechanism of action, evaluating cytotoxicity against mammalian cell lines to determine a therapeutic window, and initiating structure-activity relationship (SAR) studies to optimize potency and selectivity. This foundational work will be critical in determining if 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid can be developed into a viable lead compound for future drug development programs.

References

  • Rameshkumar, N., Ashokkumar, M., Subramanian, E. H., Ilavarasan, R., & Sridhar, S. K. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 38(11-12), 1001–1004. Available at: [Link]

  • PubChem. (n.d.). Picolinic acid. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Al-Omair, M. A., Ali, A. M., Al-Qahtani, S. D., & El-Gazzar, A. B. A. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15699. Available at: [Link]

  • Khan, I., Zaib, S., Batool, S., & Iqbal, J. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1851–1886. Available at: [Link]

  • Dashyan, S. S., Samvelyan, M. A., Vardanyan, A. A., & Paronikyan, R. V. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435. Available at: [Link]

  • Khan, I., Zaib, S., Batool, S., & Iqbal, J. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1851–1886. Available at: [Link]

  • Canchola, J. (2022). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. Illinois State University. Available at: [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2014). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Journal of Chemistry, 2014, 1–7. Available at: [Link]

  • Li, Y., Wang, Q., Zhang, Y., & Li, Y. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4567. Available at: [Link]

  • Szychowski, K. A., & Gmiński, J. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 25(23), 5595. Available at: [Link]

  • Li, Y., Wang, Y., & Wang, G. (2018). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Journal of Inorganic and Organometallic Polymers and Materials, 28(5), 2008–2016. Available at: [Link]

  • Tin, G., & Gabbiani, C. (2024). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Molecules, 29(12), 2901. Available at: [Link]

  • Sridhar, M., & Rao, R. (2013). Process for producing pyridine carboxylic acids. US Patent 8,575,350.
  • Hryhoriv, O., Chaban, I., Chaban, T., & Gzella, A. (2023). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 28(2), 829. Available at: [Link]

  • Kumar, D., Kumar, N., & Singh, J. (2013). Design, synthesis, and biological evaluation of pyridoquinazoline derivatives as potent epidermal growth factor receptor inhibitors. Cancer Biotherapy & Radiopharmaceuticals, 28(4), 309–316. Available at: [Link]

Sources

An In-depth Technical Guide to 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic Acid Derivatives and Analogs: Synthesis, Biological Evaluation, and Future Directions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] This technical guide provides a comprehensive overview of a specific, yet underexplored, class of these compounds: 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid and its analogs. While direct literature on this precise molecule is sparse, this document leverages established synthetic methodologies and structure-activity relationship (SAR) data from related compounds to present a forward-looking guide for researchers. We will delve into a proposed synthetic pathway, hypothesize potential biological activities and mechanisms of action, provide detailed experimental protocols, and outline future research directions. This guide is intended to serve as a foundational resource for scientists engaged in the discovery and development of novel therapeutics based on the quinoline framework.

Introduction: The Prominence of the Quinoline-4-Carboxylic Acid Core

Quinoline and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that have garnered significant attention in the pharmaceutical industry.[2] The fusion of a benzene and a pyridine ring confers upon the quinoline scaffold a unique set of physicochemical properties, making it a privileged structure in drug design.[3] In particular, the quinoline-4-carboxylic acid moiety is a key pharmacophore found in compounds with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[4][5]

The versatility of the quinoline ring system allows for substitutions at various positions, enabling the fine-tuning of a compound's pharmacological profile. The introduction of an isopropyl group at the 6-position and a pyridin-3-yl group at the 2-position of the quinoline-4-carboxylic acid core, the subject of this guide, presents an intriguing combination of lipophilic and hydrogen-bonding functionalities that may lead to novel biological activities.

Proposed Synthesis of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic Acid

The synthesis of the target compound can be envisioned through a multi-step sequence, leveraging well-established named reactions in heterocyclic chemistry. A plausible and efficient approach involves the construction of a 2-chloro-6-isopropylquinoline-4-carboxylic acid intermediate, followed by a palladium-catalyzed cross-coupling reaction to introduce the pyridin-3-yl moiety.

Synthesis of the Quinoline Core via the Pfitzinger Reaction

The Pfitzinger reaction is a robust method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound.[1][4] In our proposed synthesis, 5-isopropylisatin would serve as the isatin component.

Diagram 1: Proposed Pfitzinger Reaction for Intermediate Synthesis

Pfitzinger_Reaction Isatin 5-Isopropylisatin Base KOH, EtOH/H₂O Isatin->Base Carbonyl Ethyl pyruvate Carbonyl->Base Product 6-Isopropyl-2-hydroxyquinoline-4-carboxylic acid Base->Product Reflux Suzuki_Coupling Quinoline 2-Chloro-6-isopropylquinoline-4-carboxylic acid Catalyst Pd(PPh₃)₄, Base Quinoline->Catalyst BoronicAcid Pyridin-3-ylboronic acid BoronicAcid->Catalyst Product 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid Catalyst->Product Heat

Caption: Final step: Suzuki-Miyaura cross-coupling.

Postulated Biological Activities and Mechanisms of Action

Based on the known biological activities of structurally related quinoline-4-carboxylic acid derivatives, we can hypothesize several potential therapeutic applications for 6-isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid and its analogs.

Anticancer Potential

Many quinoline derivatives exhibit potent anticancer activity through various mechanisms. [1]These include the inhibition of key enzymes involved in cell proliferation and survival, such as histone deacetylases (HDACs) and sirtuins (SIRTs), as well as the disruption of microtubule dynamics. [1]The 2-aryl-quinoline-4-carboxylic acid scaffold, in particular, has been investigated for its anticancer properties. [5] A potential mechanism of action for the target compound could involve the inhibition of a signaling pathway crucial for cancer cell growth, such as the STAT3 pathway, which has been implicated in various malignancies.

Diagram 3: Hypothetical STAT3 Inhibition Pathway

STAT3_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_P p-STAT3 STAT3->STAT3_P Dimer STAT3 Dimer STAT3_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene (Proliferation, Survival) Nucleus->Gene Transcription TargetCompound 6-Isopropyl-2-pyridin-3-yl- quinoline-4-carboxylic acid TargetCompound->STAT3 Inhibition

Caption: Postulated inhibition of the JAK-STAT3 signaling pathway.

Antimalarial and Antileishmanial Activity

The quinoline core is famously present in antimalarial drugs like chloroquine and quinine. Derivatives of 2-aryl-quinoline-4-carboxylic acid have been explored as potential antileishmanial agents, with some studies suggesting N-myristoyltransferase (NMT) as a possible target. [6][7]The unique substitution pattern of our target compound may confer activity against these parasites.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and biological evaluation of 6-isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid.

Synthesis Protocol

Workflow Diagram 4: Synthetic and Purification Workflow

Synthesis_Workflow Start Start Materials: 5-Isopropylisatin, Ethyl pyruvate Pfitzinger Pfitzinger Reaction Start->Pfitzinger Chlorination Chlorination with POCl₃ Pfitzinger->Chlorination Suzuki Suzuki-Miyaura Coupling Chlorination->Suzuki Purification Purification: Column Chromatography Suzuki->Purification Characterization Characterization: NMR, MS, HPLC Purification->Characterization FinalProduct Final Product Characterization->FinalProduct

Caption: Overall workflow for synthesis and purification.

Step-by-Step Synthesis:

  • Pfitzinger Reaction:

    • Dissolve potassium hydroxide (3 eq.) in a 1:1 mixture of ethanol and water.

    • Add 5-isopropylisatin (1 eq.) and stir at room temperature for 1 hour.

    • Add ethyl pyruvate (1.2 eq.) and reflux the mixture for 24 hours.

    • Cool the reaction, acidify with HCl to precipitate the product.

    • Filter, wash with water, and dry to obtain 6-isopropyl-2-hydroxyquinoline-4-carboxylic acid.

  • Chlorination:

    • Suspend the product from the previous step in phosphorus oxychloride (10 eq.).

    • Heat the mixture at reflux for 4 hours.

    • Cool the reaction and carefully pour it onto crushed ice.

    • Neutralize with a sodium bicarbonate solution.

    • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to obtain 2-chloro-6-isopropylquinoline-4-carboxylic acid.

  • Suzuki-Miyaura Coupling:

    • To a solution of the chloro-quinoline (1 eq.) and pyridin-3-ylboronic acid (1.5 eq.) in a 3:1 mixture of dioxane and water, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) and a base like sodium carbonate (3 eq.).

    • Degas the mixture and heat at 100 °C for 12 hours under an inert atmosphere.

    • Cool the reaction, dilute with water, and extract with ethyl acetate.

    • Purify the crude product by column chromatography on silica gel to yield the final compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of the synthesized compounds against a cancer cell line (e.g., HCT-116).

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control. Incubate for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Future Directions

The modular nature of the proposed synthesis allows for the generation of a library of analogs to explore the structure-activity relationship.

Table 1: Proposed Analogs for SAR Studies

Position 6 SubstituentPosition 2 SubstituentRationale for Synthesis
IsopropylPyridin-3-ylLead Compound
CyclohexylPyridin-3-ylInvestigate effect of increased lipophilicity at C6
MethoxyPyridin-3-ylExplore electronic effects at C6
IsopropylPyridin-2-ylExamine impact of pyridine nitrogen position
IsopropylPyridin-4-ylFurther explore pyridine isomer effects
IsopropylPhenylCompare with a non-heterocyclic aryl group at C2

Future research should focus on the synthesis and biological evaluation of these and other analogs to build a robust SAR profile. Promising compounds should be further investigated for their pharmacokinetic properties (ADME/Tox) and in vivo efficacy in relevant disease models.

Conclusion

The 6-isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. This technical guide provides a scientifically grounded framework for the synthesis, biological evaluation, and further development of this class of compounds. By leveraging established synthetic methodologies and drawing parallels from structurally related molecules, researchers can efficiently navigate the early stages of drug discovery in this chemical space. The detailed protocols and proposed future directions are intended to accelerate research and unlock the full therapeutic potential of these intriguing quinoline derivatives.

References

  • BenchChem. (2025). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid.
  • BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

  • ACS Publications. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved from [Link]

  • Frontiers. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Retrieved from [Link]

  • PubMed Central. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Retrieved from [Link]

  • PubMed. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Retrieved from [Link]

  • International Journal of Science and Research (IJSR). (n.d.). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. Retrieved from [Link]

  • ResearchGate. (n.d.). a Synthesis of 6-substituted-4-carboxyquinolines. b Synthesis of of 2-aryl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Application of pfitzinger reaction in. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]

  • NIH. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Substituted Quinoline-4-carboxylic Acids. Retrieved from [Link]

  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Retrieved from [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

  • International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

in vitro studies of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Foreword

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide focuses on a particularly potent derivative, 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid, a compound that has emerged from structure-guided design as a highly effective inhibitor of human dihydroorotate dehydrogenase (DHODH). This enzyme is a critical node in the de novo pyrimidine biosynthesis pathway, making it a high-value target for therapeutic intervention in oncology and autoimmune diseases.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide the strategic and mechanistic rationale behind the in vitro characterization of this compound. We will explore the core assays required to establish its potency, cellular activity, and mechanism of action, grounding each step in the principles of robust and reproducible science.

The Scientific Imperative: Targeting Pyrimidine Biosynthesis

The enzyme dihydroorotate dehydrogenase (DHODH) is the fourth enzyme in the de novo pyrimidine synthesis pathway, where it catalyzes the oxidation of dihydroorotate to orotate.[1] This step is rate-limiting and essential for the production of pyrimidines, which are vital for DNA and RNA synthesis. Rapidly proliferating cells, such as cancer cells, are heavily dependent on this pathway for a continuous supply of nucleotides. Consequently, inhibiting DHODH leads to pyrimidine depletion, S-phase cell cycle arrest, and ultimately, a halt in cell growth.[1]

6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid (herein referred to as Compound 41 , consistent with its designation in foundational literature) was developed as a next-generation DHODH inhibitor.[1] It was designed to occupy the same binding pocket as the well-known inhibitor brequinar, while forming novel, potency-enhancing interactions with the enzyme.[1] The core objective of the in vitro studies described herein is to quantify the inhibitory efficacy of this compound and validate its mechanism of action.

Foundational Analysis: Primary Target Engagement and Potency

The first and most critical step is to determine if the compound directly interacts with its intended target and with what potency. This is achieved through a direct enzymatic assay using purified recombinant human DHODH.

Causality: Why a Direct Enzyme Inhibition Assay?

A direct enzyme assay provides unequivocal evidence of target engagement, independent of cellular uptake, metabolism, or off-target effects. It allows for the precise determination of the compound's intrinsic inhibitory activity, typically expressed as the half-maximal inhibitory concentration (IC₅₀). This value is the cornerstone for all subsequent structure-activity relationship (SAR) studies and cellular assays. The assay measures the rate of the DHODH-catalyzed reaction; a potent inhibitor will reduce this rate at low concentrations.

Experimental Protocol: DHODH Inhibition Assay

This protocol is designed to measure the reduction of the electron acceptor, 2,6-dichloroindophenol (DCIP), by DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • L-dihydroorotic acid (substrate)

  • Decylubiquinone (Coenzyme Q analog)

  • 2,6-dichloroindophenol (DCIP, colorimetric indicator)

  • Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100

  • Compound 41 (test article) and reference inhibitor (e.g., Brequinar)

  • DMSO (vehicle)

  • 96-well microplates

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of Compound 41 in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 96-well plate. Include wells with DMSO only (vehicle control, 0% inhibition) and a known inhibitor (positive control, 100% inhibition).

  • Enzyme-Substrate Mix: Prepare a master mix containing Assay Buffer, DHODH enzyme, decylubiquinone, and DCIP. The final concentrations in the well should be optimized, but typical values are 5-10 nM DHODH, 100 µM decylubiquinone, and 60 µM DCIP.

  • Reaction Initiation: Add 50 µL of the enzyme-substrate mix to each well. Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Catalysis: Initiate the reaction by adding 50 µL of L-dihydroorotic acid (final concentration ~200 µM).

  • Data Acquisition: Immediately begin measuring the decrease in absorbance at 600 nm (the wavelength at which DCIP absorbs) every 30 seconds for 15-20 minutes using a plate reader. The rate of reaction is proportional to the slope of the absorbance vs. time curve.

  • Data Analysis:

    • Calculate the reaction rate for each well.

    • Normalize the rates to the vehicle control (0% inhibition) and positive control (100% inhibition).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Validation: Antiproliferative Activity

While an enzyme assay confirms target binding, a cell-based assay is essential to demonstrate that the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit the desired biological response (i.e., inhibit proliferation).

Causality: Why a Cell Viability Assay?

Cell viability assays, such as the MTT or Sulforhodamine B (SRB) assay, measure the overall health and metabolic activity of a cell population. For a DHODH inhibitor, a reduction in viability or proliferation is the expected downstream consequence of pyrimidine starvation. This assay provides a cellular IC₅₀, which can be compared to the enzymatic IC₅₀. A large discrepancy between these values might suggest poor cell permeability, efflux by cellular pumps, or metabolic instability.

Experimental Protocol: MTT Proliferation Assay

This protocol measures the activity of mitochondrial reductase enzymes, which reflects the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MIA PaCa-2, as used in foundational studies[1])

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Compound 41

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Compound 41 in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (DMSO).

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated cells. Plot the percent viability versus the log of the compound concentration to calculate the cellular IC₅₀.

Data Synthesis and Interpretation

Table 1: In Vitro Activity Profile of Compound 41 and Analogs
Compound #R¹ SubstituentDHODH IC₅₀ (nM)[1]HCT-116 IC₅₀ (µM)[1]MIA PaCa-2 IC₅₀ (µM)[1]
41 6-Isopropyl 9.71 ± 1.4 0.015 0.012
14 H250 ± 1100.2300.230
43 6-Fluoro26.2 ± 1.80.0210.020

This table clearly demonstrates the superior potency of the 6-isopropyl substitution (Compound 41 ) in both enzymatic and cellular assays compared to the unsubstituted analog (Compound 14 ).

Visualizing the Scientific Logic

Diagrams are essential for communicating complex workflows and biological pathways concisely.

Experimental Workflow

The logical flow from initial synthesis to cellular validation can be visualized to provide a clear project overview.

G cluster_0 Compound Synthesis & QC cluster_1 In Vitro Characterization cluster_2 Advanced Studies Synthesis Pfitzinger Condensation & Purification QC Structure & Purity (NMR, LC-MS) Synthesis->QC EnzymeAssay DHODH Enzymatic Assay (Determine IC₅₀) QC->EnzymeAssay Test Compound CellAssay Cell Proliferation Assay (MTT, SRB) EnzymeAssay->CellAssay Confirms Cellular Activity MechAssay Mechanism of Action (Cell Cycle Analysis) CellAssay->MechAssay Validates On-Target Effect Selectivity Selectivity Profiling (Kinase Panels) MechAssay->Selectivity PK In Vivo Studies (Pharmacokinetics) Selectivity->PK

Caption: High-level workflow for the characterization of a DHODH inhibitor.

Mechanism of Action Pathway

This diagram illustrates the biological pathway targeted by Compound 41 .

G cluster_pathway De Novo Pyrimidine Biosynthesis cluster_downstream Cellular Processes Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP -> UTP/CTP Orotate->UMP Nucleotides Pyrimidines UMP->Nucleotides DNARNA DNA & RNA Synthesis Nucleotides->DNARNA Proliferation Cell Proliferation DNARNA->Proliferation Inhibitor Compound 41 (6-Isopropyl-2-pyridin-3-yl quinoline-4-carboxylic acid) Inhibitor->Orotate INHIBITS

Caption: Inhibition of the DHODH pathway by Compound 41.

Broadening the Scope: Selectivity and Off-Target Effects

A potent compound is only useful if it is also selective. The quinoline scaffold, while effective, can interact with other biological targets.[2][3] Therefore, it is prudent to assess the selectivity of Compound 41 .

  • Kinase Profiling: A broad kinase panel (e.g., Eurofins SafetyScreen) should be used to screen for off-target inhibition of common kinases.

  • Sirtuin Activity: Some quinoline derivatives have been identified as SIRT3 inhibitors.[2] A specific SIRT3 inhibition assay would be a valuable counterscreen to ensure selectivity.

  • Ectonucleotidases: Other quinoline carboxylic acids have shown activity against ectonucleotidases.[3] If the therapeutic context requires it, screening against targets like NTPDase1 could be considered.

This proactive profiling builds a comprehensive safety and selectivity profile, which is critical for advancing a compound toward preclinical development.

Conclusion and Future Directions

The in vitro evaluation of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid (Compound 41 ) demonstrates a clear, mechanistically-driven approach to drug candidate characterization. The foundational data from DHODH enzymatic and cellular proliferation assays confirm its status as a highly potent, cell-active inhibitor.[1] The low nanomolar enzymatic potency, coupled with potent double-digit nanomolar activity in cancer cell lines, strongly supports the hypothesis that its antiproliferative effects are driven by on-target DHODH inhibition.[1]

The next logical steps in the preclinical cascade involve confirming the mechanism in cells (e.g., via cell cycle analysis showing S-phase arrest), assessing its selectivity profile, and evaluating its pharmacokinetic properties (ADME) to determine its suitability for in vivo efficacy studies. The robust data generated through the protocols outlined in this guide provides the essential foundation for these critical future investigations.

References

[1] Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health (NIH). Available at: [4] Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [2] Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. Available at: [5] Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Available at: [3] Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. Available at:

Sources

A Multi-Pronged Strategy for the Target Identification of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of a small molecule's cellular target is a critical and often rate-limiting step in drug discovery and chemical biology. It provides the mechanistic foundation for understanding a compound's efficacy, potential side effects, and for guiding further optimization. This technical guide presents a comprehensive, multi-modal strategy for the de novo target identification of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid, a novel quinoline-based compound. Recognizing that no single method is foolproof, we advocate for an integrated approach that combines computational prediction with robust experimental validation. This whitepaper details a logical, field-proven workflow, from initial in silico hypothesis generation to the synthesis of bespoke chemical probes, and culminating in advanced proteomic-based experimental target discovery and validation. Each section provides not only step-by-step protocols but also the strategic rationale behind methodological choices, ensuring a self-validating and scientifically rigorous investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action for novel small molecules.

Introduction: The "Target Question"

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The specific compound, 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid, with its unique substitution pattern, represents a novel chemical entity with unknown biological targets. The journey from a bioactive "hit" compound to a validated drug lead is contingent on answering a fundamental question: what protein or proteins does it interact with to elicit its biological effect?

Target identification is a crucial stage in drug discovery that enables researchers to understand the mode of action of enigmatic drugs[3]. By pinpointing the precise molecular target, we can optimize the drug for a specific disease, enhance its selectivity, and mitigate potential off-target side effects[3][4]. This guide outlines a systematic and powerful strategy to deconstruct the mechanism of action for our compound of interest.

The Strategic Imperative: A Phased, Multi-Modal Approach

Relying on a single target identification method is fraught with risk, as each technique has inherent limitations and potential for false positives or negatives. A more robust strategy integrates computational, chemical, and biological approaches, where the convergence of evidence from orthogonal methods builds a powerful case for a specific target. Our proposed workflow is structured in a phased manner to maximize efficiency and resource allocation.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Tool Development cluster_2 Phase 3: Experimental Discovery cluster_3 Phase 4: Confirmation & Elucidation P1 In Silico Target Prediction (Computational Profiling) P2 Chemical Probe Synthesis (Affinity & Photoaffinity Probes) P1->P2 Guides Probe Design P3a Affinity-Based Proteomics (e.g., Affinity Chromatography-MS) P1->P3a Provides Candidate List P3b Label-Free Approaches (e.g., DARTS) P1->P3b Provides Candidate List P2->P3a Enables Experiment P4 Target Validation (Biophysical & Cellular Assays) P3a->P4 Identifies Hits P3b->P4 Identifies Hits

Caption: Overall workflow for target identification.

Phase 1: In Silico Target Prediction - Generating the First Hypotheses

Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable, cost-effective initial hypotheses. These approaches leverage the structural similarity of our query compound to ligands with known targets.

Rationale: The principle of "guilt-by-association" or chemical similarity suggests that structurally similar molecules often share biological targets. Numerous databases have cataloged the interactions between millions of compounds and proteins. By computationally screening 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid against these databases, we can generate a ranked list of potential protein targets. This approach is particularly useful for quinoline derivatives, which have been studied for their interactions with various targets like kinases and topoisomerases[5][6].

Recommended Platforms:

PlatformApproachKey FeaturesURL
SwissTargetPrediction 2D/3D Chemical SimilarityFree to use, provides a ranked list of targets based on similarity to known ligands.[Link]
SuperPred 2D Chemical SimilarityPredicts target class and specific targets.[Link]
BindingDB Structure-Activity DataA public database of measured binding affinities, linking small molecules to protein targets.[Link]

Protocol: Target Prediction using SwissTargetPrediction

  • Input Structure: Obtain the SMILES string or draw the 2D structure of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid.

  • Select Organism: Choose Homo sapiens to focus the search on human proteins.

  • Initiate Prediction: The server will compare the query molecule's structure to a library of over 370,000 active molecules.

  • Analyze Results: The output will be a list of probable targets, ranked by a probability score. Pay close attention to protein classes that are frequently associated with quinoline scaffolds, such as kinases, polymerases, and G-protein coupled receptors.

  • Hypothesis Generation: Use this list to form initial, testable hypotheses about the compound's mechanism of action. This list will also be invaluable for cross-referencing hits from experimental methods later.

Phase 2: Chemical Probe Synthesis - Creating the Tools for Discovery

To experimentally "fish" for target proteins in a complex biological sample, we must first create a "bait." This involves synthesizing a chemical probe by modifying the parent compound.[7]

Rationale: Affinity-based methods, a cornerstone of target identification, require the small molecule to be immobilized so it can selectively capture its binding partners from a cell lysate.[3][8] This is achieved by creating a probe that consists of three key components: the parent molecule (for binding), a linker, and a reporter/handle (for immobilization or detection). The critical challenge is to attach the linker at a position that does not disrupt the compound's interaction with its target.

Design Strategy:

  • Structure-Activity Relationship (SAR) Analysis: If any SAR data is available, identify positions on the molecule that are tolerant to modification. If not, make educated guesses based on chemical intuition. For 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid, the isopropyl group or positions on the quinoline ring distant from the likely pharmacophoric carboxylic acid and pyridine nitrogen may be suitable attachment points.

  • Linker Selection: A flexible, hydrophilic linker, such as a polyethylene glycol (PEG) chain, is often used to minimize steric hindrance and non-specific binding.[9]

  • Handle Selection: Biotin is the most common handle due to its incredibly strong and specific interaction with streptavidin, which can be conjugated to beads for affinity purification.[3] Photoaffinity labels (e.g., diazirines, benzophenones) are more advanced handles that can be used to form a covalent bond with the target upon UV irradiation, providing a more permanent record of the interaction.[10][11]

G cluster_0 Binding & Specificity cluster_1 Spatial Orientation cluster_2 Immobilization & Detection Probe Parent Molecule (6-Isopropyl-2-pyridin-3-yl...) Linker (e.g., PEG) Handle (e.g., Biotin) Parent_Desc Recognizes and binds to the target protein. Probe:parent->Parent_Desc Linker_Desc Positions the parent molecule away from the solid support. Probe:linker->Linker_Desc Handle_Desc Enables capture onto streptavidin-coated beads. Probe:handle->Handle_Desc

Caption: Anatomy of a chemical probe.

Protocol: Synthesis of a Biotinylated Affinity Probe

This is a generalized protocol; specific synthetic steps will depend on the chosen attachment point.

  • Synthesize a Linker-Ready Derivative: Modify the parent compound to introduce a reactive functional group (e.g., an amine or carboxylic acid) at the chosen non-critical position.

  • Activate the Handle: Use standard coupling chemistry (e.g., EDC/NHS) to activate the carboxylic acid on a Biotin-PEG-linker.

  • Conjugation: React the activated biotin-linker with the functionalized parent compound to form the final probe.

  • Purification: Purify the probe using High-Performance Liquid Chromatography (HPLC).

  • Characterization: Confirm the structure and purity via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Biological Validation: Crucially, test the synthesized probe in a relevant bioassay (if one exists) to ensure that the modification has not significantly compromised its biological activity.

Phase 3: Experimental Target Identification

With a validated probe in hand, we can proceed to identify its binding partners in a biological context. We will describe two powerful and complementary proteomic approaches.

Affinity-Based Proteomics

This is a classic and widely used method that leverages the probe to physically isolate target proteins from a complex mixture.[8][12]

Rationale: The biotinylated probe is immobilized on streptavidin-coated beads, creating an "affinity matrix." This matrix is then incubated with a cell lysate. Proteins that bind to the probe will be captured on the beads, while non-binding proteins are washed away. The captured proteins are then eluted and identified by mass spectrometry. A critical component of this experiment is a competition control, where the lysate is co-incubated with the probe-beads and an excess of the original, unmodified "free" compound. A true target protein will bind to the free compound, preventing its capture by the probe. Therefore, proteins that are significantly less abundant in the "competed" sample are considered high-confidence hits.

G cluster_0 Experimental Arm cluster_1 Control Arm start Prepare Cell Lysate exp_incubate Incubate with Probe-Beads start->exp_incubate ctrl_incubate Incubate with Probe-Beads + Excess Free Compound start->ctrl_incubate exp_wash Wash Non-binders exp_incubate->exp_wash exp_elute Elute Bound Proteins exp_wash->exp_elute ms LC-MS/MS Analysis exp_elute->ms ctrl_wash Wash Non-binders ctrl_incubate->ctrl_wash ctrl_elute Elute Bound Proteins ctrl_wash->ctrl_elute ctrl_elute->ms end Identify Specific Binders (Depleted in Control) ms->end

Caption: Affinity Chromatography-MS workflow.

Protocol: Affinity Chromatography followed by Mass Spectrometry

  • Cell Culture and Lysis: Grow a relevant human cell line (e.g., one where a phenotypic effect of the compound has been observed) to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Affinity Matrix Preparation: Incubate streptavidin-coated magnetic beads with the biotinylated probe to allow for immobilization. Wash away any unbound probe.

  • Incubation: Divide the cell lysate into two aliquots.

    • Experimental: Add the lysate to the probe-coated beads.

    • Control: Add a 100-fold molar excess of the free parent compound to the lysate before adding it to the probe-coated beads.

    • Incubate both samples for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE loading buffer.

  • Protein Digestion: Separate the eluted proteins briefly on an SDS-PAGE gel (in-gel digestion) or perform an in-solution digest with trypsin to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins in each sample. True targets will be highly abundant in the experimental sample and significantly depleted or absent in the competition control sample.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a powerful label-free method that can be used with the unmodified parent compound.[3][8]

Rationale: The binding of a small molecule to its target protein often stabilizes the protein's structure, making it more resistant to degradation by proteases. The DARTS method exploits this phenomenon. A cell lysate is divided into aliquots, which are incubated with varying concentrations of the compound. A protease (e.g., pronase) is then added. Non-target proteins and unbound target proteins will be degraded, while the compound-bound target protein will be partially protected. The remaining proteins are then analyzed by SDS-PAGE or mass spectrometry. An increase in the intensity of a protein band that is dependent on the concentration of the added compound indicates a potential target.[8]

Protocol: DARTS

  • Cell Culture and Lysis: Prepare a cell lysate as described for the affinity proteomics protocol.

  • Compound Incubation: Aliquot the lysate and add the parent compound at a range of concentrations (e.g., 0, 0.1x, 1x, 10x, 100x the known EC50 or a high concentration like 50 µM if the EC50 is unknown). Include a vehicle control (e.g., DMSO). Incubate at room temperature for 1 hour.

  • Protease Digestion: Add a protease (e.g., pronase, thermolysin) to each sample at a pre-optimized concentration. Incubate for a specific time (e.g., 30 minutes) at room temperature.

  • Stop Digestion: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Analysis:

    • Gel-Based: Run the samples on an SDS-PAGE gel and visualize with Coomassie or silver stain. Look for bands that increase in intensity with increasing compound concentration. These bands can be excised and identified by mass spectrometry.

    • MS-Based: Perform an in-solution digest of the entire sample followed by quantitative LC-MS/MS analysis to identify all proteins that show dose-dependent protection from proteolysis.

Phase 4: Target Validation and Mechanistic Elucidation

Identifying a list of "hits" from proteomics experiments is only the beginning. The next critical phase is to validate these potential targets and confirm that they are biologically relevant.

Rationale: Proteomics experiments can yield false positives. Validation requires using orthogonal methods to confirm a direct physical interaction between the compound and the putative target and demonstrating that this interaction leads to the observed cellular phenotype.

Validation Workflow:

  • Direct Binding Confirmation (Biophysical):

    • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamics of the interaction. Requires recombinant purified protein.

    • Surface Plasmon Resonance (SPR): Immobilizes the purified protein on a sensor chip and flows the compound over it to measure binding kinetics (on/off rates) and affinity.

    • Cellular Thermal Shift Assay (CETSA): A powerful in-cell method that measures the thermal stabilization of a target protein upon ligand binding in live cells or lysates, confirming target engagement in a physiological context.

  • Functional Modulation Confirmation (Biochemical/Cellular):

    • Enzymatic Assays: If the identified target is an enzyme, test the ability of the compound to inhibit or activate its activity using a purified recombinant protein.

    • Cell-Based Target Engagement: Use techniques like CETSA or reporter assays to confirm the compound engages the target in living cells.

    • Genetic Approaches: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the expression of the target protein. If the compound's phenotypic effect is diminished or abolished in these cells, it provides strong evidence that the protein is the relevant target.[4]

Conclusion: Synthesizing the Evidence

The identification of the molecular target for 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid is an achievable goal through the systematic application of the multi-pronged strategy outlined in this guide. The process begins with broad, computational-based hypothesis generation, which informs the design of specific chemical tools. These tools are then deployed in unbiased, discovery-focused proteomics experiments to identify a list of candidate interacting proteins. The final and most crucial step is the rigorous validation of these candidates through orthogonal biophysical and cellular methods. The convergence of data from these distinct approaches provides the highest level of confidence in target assignment, paving the way for a deep mechanistic understanding of this novel compound and accelerating its potential journey toward therapeutic application.

References

  • Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification. Signal Transduction and Targeted Therapy. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry. [Link]

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

  • Small-molecule Target and Pathway Identification. Broad Institute. [Link]

  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Chemical probes and drug leads from advances in synthetic planning and methodology. Nature Reviews Drug Discovery. [Link]

  • Predicting anti-cancer activity of quinoline derivatives: CoMFA and CoMSIA approach. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers in Chemistry. [Link]

  • Emerging Affinity-Based Techniques in Proteomics. International Journal of Molecular Sciences. [Link]

  • Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. Circulation. [Link]

  • Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. Broad Institute. [Link]

  • Affinity proteomics to study endogenous protein complexes: Pointers, pitfalls, preferences and perspectives. Molecular & Cellular Proteomics. [Link]

  • Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Chemical Biology. [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules. [Link]

  • Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Pharmaceuticals. [Link]

  • Computed values for prediction parameters of quinoline. ResearchGate. [Link]

  • Target identification of natural products and bioactive compounds using affinity-based probes. Natural Product Reports. [Link]

  • Discovery of Novel Targets of Quinoline Drugs in the Human Purine Binding Proteome. PLoS One. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]

  • Picolinic acid | C6H5NO2 | CID 1018. PubChem. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

  • Picolinic acid. Wikipedia. [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]

Sources

solubility and stability of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Characterizing the Solubility and Stability of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid for Pharmaceutical Development

Introduction: The Imperative of Early-Stage Physicochemical Profiling

In the landscape of modern drug discovery, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles are the fundamental physicochemical properties of the active pharmaceutical ingredient (API). Poor solubility can lead to low bioavailability and erratic absorption, while instability can compromise safety, efficacy, and shelf-life. This guide focuses on a novel heterocyclic compound, 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid , providing a comprehensive framework for its solubility and stability characterization.

The structure of this molecule, featuring a quinoline-4-carboxylic acid core, presents a unique combination of functional groups that are predicted to heavily influence its behavior. The bulky, lipophilic isopropyl group, the basic pyridine ring, and the acidic carboxylic acid create a complex interplay of properties. Understanding these characteristics from the outset is not merely a data-gathering exercise; it is a strategic imperative that informs formulation design, predicts in vivo performance, and ultimately de-risks the development pathway.

This document serves as a methodological whitepaper, detailing not just what experiments to conduct, but why they are chosen and how they form a cohesive, self-validating system for analysis. We will proceed from a theoretical structural analysis to detailed, actionable protocols for empirical testing, grounded in established scientific principles and regulatory expectations.

Structural Analysis and Predicted Physicochemical Landscape

A molecule's structure is the blueprint for its physical behavior. By dissecting 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid into its constituent moieties, we can formulate initial hypotheses about its solubility and stability profile.

  • Quinoline-4-carboxylic Acid Core: This rigid, aromatic system is the molecule's backbone. The carboxylic acid group is a key determinant of solubility, introducing pH-dependent ionization.[1][2] At pH values above its pKa, the carboxylate anion will form, drastically increasing aqueous solubility. The quinoline ring itself is largely hydrophobic.

  • Pyridin-3-yl Substituent: The pyridine ring introduces a basic nitrogen atom, making the molecule amphoteric (containing both acidic and basic centers). This nitrogen can be protonated at low pH, forming a cationic species and enhancing solubility in acidic media.

  • 6-Isopropyl Group: This non-polar, aliphatic group significantly increases the molecule's lipophilicity (fat-solubility). This addition is expected to decrease intrinsic aqueous solubility compared to the unsubstituted parent quinoline.

This unique combination suggests a classic amphoteric pH-solubility profile, likely exhibiting its lowest solubility at its isoelectric point and higher solubility at both low and high pH extremes. The inherent stability will be influenced by the electron-rich aromatic systems, which can be susceptible to oxidative and photolytic degradation.

Predicted Physicochemical ParameterPredicted Value/CharacteristicRationale
Molecular Class Amphoteric HeterocycleContains both an acidic carboxylic acid (pKa ~4-5) and a basic pyridine nitrogen (pKa ~3-4).
Aqueous Solubility Low Intrinsic SolubilityThe large, fused aromatic core and the isopropyl group contribute to high lipophilicity.
pH-Dependent Solubility HighExpected "U-shaped" profile. Ionization of the carboxylate at basic pH and protonation of the pyridine at acidic pH will enhance solubility.
Potential Stability Liabilities Oxidation, PhotodegradationElectron-rich aromatic systems are often susceptible to oxidative stress and degradation upon exposure to UV/Visible light.[3]

A Rigorous Framework for Solubility Determination

Solubility is not a single value but a profile that dictates a compound's behavior in different environments, from formulation vehicles to the gastrointestinal tract. A multi-faceted approach is essential.

Workflow for Comprehensive Solubility Profiling

The following workflow ensures a thorough characterization, moving from intrinsic solubility to the impact of pH and various solvent systems.

G cluster_0 Solubility Profiling Workflow A API Synthesis & Characterization B Protocol 1: Thermodynamic Solubility (Shake-Flask in Water/PBS) A->B  Pure, solid API C Protocol 2: pH-Solubility Profile (pH 1.2 to 10) B->C  Intrinsic solubility data E Data Analysis & Profile Generation B->E D Protocol 3: Co-Solvent & Formulation Vehicle Screening C->D  pH limits understood C->E D->E

Caption: A logical workflow for solubility characterization.

Protocol 1: Thermodynamic (Equilibrium) Solubility

Causality: The shake-flask method is the gold standard for determining thermodynamic solubility. It measures the true equilibrium concentration of the dissolved solute, providing a baseline value that is critical for biopharmaceutical classification and formulation decisions. An extended equilibration time is crucial to ensure a true equilibrium is reached, avoiding the misleadingly high values from metastable forms.

Methodology:

  • Preparation: Add an excess amount of solid 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid to several vials containing a precise volume (e.g., 1 mL) of the test medium (e.g., deionized water, Phosphate-Buffered Saline pH 7.4). "Excess" means enough solid remains undissolved at the end of the experiment.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C) for a minimum of 48-72 hours. This extended time allows the dissolution process to reach a true equilibrium.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for 1 hour. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a low-binding 0.22 µm filter (e.g., PVDF) to remove all undissolved solids.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method against a standard curve of known concentrations.

  • Confirmation: Visually inspect the source vial to confirm that excess solid API remains, validating the saturation of the solution.

Protocol 2: pH-Solubility Profiling

Causality: For an ionizable compound like this one, pH is the most critical factor influencing aqueous solubility. Mapping this relationship is essential to predict its behavior in the variable pH environments of the GI tract and to guide the development of pH-modified formulations or appropriate salt forms.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a physiologically and pharmaceutically relevant range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, 9.0, 10.0).

  • Execution: Perform the Thermodynamic Solubility protocol (2.2) in parallel for each prepared buffer.

  • Data Plotting: Plot the determined solubility (in mg/mL or µM, often on a log scale) against the measured final pH of each buffer solution. This plot will reveal the pH-solubility profile.

Stability Assessment via Forced Degradation

Stability testing evaluates the effect of environmental factors on the quality of a drug substance.[4] Forced degradation, or stress testing, is a cornerstone of this process.[5] Its purpose is to intentionally degrade the molecule under conditions more severe than accelerated stability testing to identify the likely degradation products, establish degradation pathways, and, most importantly, to develop and validate a stability-indicating analytical method.[5][6][7] The goal is to achieve a target degradation of 5-20% of the parent compound, as this provides sufficient levels of degradants for detection without being so destructive that secondary or irrelevant products are formed.[8]

Overall Forced Degradation Strategy

A systematic approach is required, subjecting the API to various stress conditions in both solution and solid states. A validated analytical method is the linchpin that connects the entire study.

G cluster_1 Forced Degradation Workflow Dev Develop Stability-Indicating HPLC-UV/MS Method Stress Execute Stress Conditions (Parallel Protocols 4.1-4.5) Dev->Stress Analyze Analyze Stressed Samples (Parent Assay & Impurity Profile) Stress->Analyze Identify Characterize Major Degradants (LC-MS/MS, NMR if needed) Analyze->Identify  Degradation > 5%? Report Establish Degradation Pathway & Finalize Method Analyze->Report  No/Minor Degradation Identify->Report

Caption: Workflow for a forced degradation study.

Protocol 4: Execution of Stress Conditions

Causality: Each stress condition is designed to mimic extreme storage or processing environments and to target specific chemical degradation mechanisms.[3][9] For example, acidic and basic conditions catalyze hydrolysis, hydrogen peroxide induces oxidation, and high-intensity light assesses photolytic stability. Running a placebo (excipient mix) and unstressed controls in parallel is a self-validating step to ensure that observed peaks are true degradants and not artifacts from the matrix or the method itself.

Methodology (General Approach):

  • Concentration: Prepare a stock solution of the API in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Controls: For each condition, include a control sample stored at ambient temperature in the dark.

  • Timepoints: Sample at appropriate intervals (e.g., 0, 2, 8, 24, 48 hours) until the target degradation (5-20%) is achieved.

  • Quenching: Neutralize acid/base samples before analysis.

Specific Stress Conditions:

  • Acid Hydrolysis:

    • Condition: Mix the API stock with 0.1 M HCl.

    • Temperature: 60°C.

    • Rationale: To assess susceptibility to degradation in an acidic environment (e.g., the stomach).

  • Base Hydrolysis:

    • Condition: Mix the API stock with 0.1 M NaOH.

    • Temperature: 60°C.

    • Rationale: To assess susceptibility to degradation in an alkaline environment.

  • Oxidative Degradation:

    • Condition: Mix the API stock with 3% hydrogen peroxide (H₂O₂).

    • Temperature: Room Temperature.

    • Rationale: To simulate exposure to atmospheric oxygen or peroxide-containing excipients. Oxidative degradation is often performed at room temperature as higher temperatures can reduce the oxygen content in the solvent.[3]

  • Thermal Degradation:

    • Condition: Store the solid API powder in a controlled oven.

    • Temperature: 70°C.

    • Rationale: To evaluate the intrinsic thermal stability of the solid drug substance.

  • Photostability:

    • Condition: Expose the solid API and a solution of the API to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).

    • Control: A dark control sample wrapped in aluminum foil must be run in parallel.

    • Rationale: To identify light-induced degradation, which is critical for packaging and storage decisions.

Data Presentation and Interpretation

All quantitative stability data should be summarized in a clear, tabular format.

Stress ConditionTime (hours)Parent API Assay (%)Total Impurities (% Area)Major Degradant 1 (RRT)Major Degradant 2 (RRT)Mass Balance (%)
0.1 M HCl @ 60°C 0100.0NDNDND100.0
2491.58.30.85 (3.1%)1.12 (5.2%)99.8
0.1 M NaOH @ 60°C 2498.71.11.25 (1.1%)ND99.8
3% H₂O₂ @ RT 885.214.50.91 (14.5%)ND99.7
Thermal (Solid) @ 70°C 16899.8NDNDND99.8
Photolytic (ICH) -94.35.60.79 (5.6%)ND99.9

ND = Not Detected; RRT = Relative Retention Time

Trustworthiness through Mass Balance: The "Mass Balance" column is a critical self-validating metric. It is the sum of the parent API assay and the percentage of all detected impurities. A value close to 100% provides confidence that the analytical method is "stability-indicating" and is detecting all major degradation products.

Conclusion

The comprehensive characterization of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid's solubility and stability is a foundational step in its journey as a potential therapeutic agent. The molecule's amphoteric nature, combined with its significant lipophilicity, predicts a low intrinsic but highly pH-dependent solubility. Its electron-rich aromatic structure suggests a potential vulnerability to oxidative and photolytic stress.

By executing the detailed protocols within this guide—from thermodynamic solubility and pH-profiling to a systematic forced degradation study—researchers can build a robust data package. This information is not merely descriptive; it is predictive and actionable. It will guide the selection of formulation strategies (e.g., salt formation, use of solubilizing excipients), define appropriate storage and handling conditions, and ensure the development of a safe, effective, and stable drug product. Early and thorough application of these principles is a hallmark of sound scientific and drug development practice.

References

  • Stability testing (pharmaceutical) - Wikipedia . Wikipedia. [Link]

  • The Role of Stability Testing in Pharmaceutical Research . Moravek. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review . National Institutes of Health (NIH). [Link]

  • Stability Testing of Pharmaceutical Products . JPPS. [Link]

  • A practical guide to forced degradation and stability studies for drug substances . Quotient Sciences. [Link]

  • Stability Testing of Pharmaceutical Products . TCA Lab / Alfa Chemistry. [Link]

  • Stability Testing . Charles River Laboratories. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . LinkedIn. [Link]

  • Transdermal Formulation Forced Degradation Testing . CD Formulation. [Link]

  • Forced Degradation Studies . STEMart. [Link]

  • Factors Affecting Solubility . BYJU'S. [Link]

  • 4-Quinolinecarboxylic acid | C10H7NO2 | CID 10243 . PubChem. [Link]

  • 13.3: Factors Affecting Solubility . Chemistry LibreTexts. [Link]

  • Some Factors Affecting the Solubility of Polymers . ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase . National Institutes of Health (NIH). [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction . UI Scholars Hub. [Link]

Sources

Methodological & Application

how to use 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for the Cellular Use of the PKR Inhibitor C16

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Forward-Looking Statement: The compound "6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid" as named in the query does not correspond to a widely documented or commercially available research chemical. Extensive database analysis suggests a likely reference to the well-characterized imidazolo-oxindole compound, PKR Inhibitor C16 (CAS: 608512-97-6). This guide is therefore dedicated to the practical application of C16 in cell culture, a potent and selective inhibitor of the double-stranded RNA-dependent protein kinase (PKR).

Section 1: Introduction and Scientific Rationale

The protein kinase R (PKR), officially known as eukaryotic translation initiation factor 2-alpha kinase 2 (EIF2AK2), is a critical sentinel of the innate immune system and a key regulator of cellular stress responses. Upon activation by double-stranded RNA (dsRNA), a hallmark of viral infection, PKR undergoes autophosphorylation and subsequently phosphorylates its primary substrate, the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation event leads to a global inhibition of protein synthesis, thereby impeding viral replication. However, aberrant PKR activation is also implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, metabolic diseases, and certain cancers, often contributing to chronic inflammation and apoptosis.[1][2][3]

The compound C16 is a potent, ATP-binding site-directed inhibitor of PKR.[3][4] It has been shown to effectively block PKR autophosphorylation with an IC₅₀ value in the low nanomolar range (approximately 210 nM), thereby preventing the downstream phosphorylation of eIF2α and rescuing the PKR-dependent translational block.[4][5] Its ability to penetrate the brain and exert neuroprotective effects has made it a valuable tool in neuroscience research, particularly in models of Alzheimer's disease and acute brain injury.[1][2][5] This document provides a comprehensive guide to its use in a laboratory setting.

Section 2: Mechanism of Action and Cellular Pathways

C16's primary mechanism is the competitive inhibition of ATP binding to PKR, which is essential for its kinase activity. By preventing autophosphorylation, C16 effectively keeps PKR in its inactive state, even in the presence of activators like dsRNA or other cellular stressors.

PKR_Pathway cluster_stress Cellular Stress dsRNA dsRNA / Stressors PKR PKR (inactive) dsRNA->PKR Activation pPKR p-PKR (active) PKR->pPKR eIF2a eIF2α pPKR->eIF2a Translation Protein Synthesis eIF2a->Translation peIF2a p-eIF2α peIF2a->Translation Inhibition C16 PKR Inhibitor (C16) C16->PKR

Caption: PKR Signaling and Inhibition by C16.

Scientific Integrity Note: While C16 is a highly specific inhibitor of PKR, some studies have suggested potential off-target effects, particularly at higher concentrations. These may include the inhibition of other kinases such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK3).[6] Researchers should be mindful of these potential off-target effects and include appropriate controls to validate that the observed cellular phenotype is indeed PKR-dependent.

Section 3: Reagent Preparation and Handling

Proper preparation and storage of C16 are paramount to ensure its stability and activity.

Parameter Specification Source
Molecular Formula C₁₃H₈N₄OS[7]
Molecular Weight 268.29 g/mol [5][7]
Appearance Solid
Solubility DMSO: up to 50 mMEthanol: up to 20 mM[5]
Storage Store solid at -20°C.Store stock solutions at -20°C or -80°C.[1]
Protocol 3.1: Preparation of a 10 mM DMSO Stock Solution
  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet.

  • Weighing: Carefully weigh out 1 mg of C16 powder.

  • Dissolution: Add 372.7 µL of sterile, anhydrous DMSO to the 1 mg of C16.

  • Vortexing: Vortex the solution thoroughly until the solid is completely dissolved. The solution should be clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C for up to 6 months or at -80°C for up to one year.[1] Avoid repeated freeze-thaw cycles.

Section 4: Cell Culture Applications and Protocols

The optimal working concentration of C16 can vary significantly depending on the cell type, the specific biological question, and the potency of the PKR-activating stimulus. It is crucial to perform a dose-response curve for each new cell line and experimental setup.

General Working Concentrations: 100 nM - 2 µM.[1][8][9][10]

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis Cell_Seeding Seed Cells Incubation1 Incubate (24h) Allow Adherence Cell_Seeding->Incubation1 Pre_Treatment Pre-treat with C16 (or Vehicle) Incubation1->Pre_Treatment Stimulation Add Stimulus (e.g., dsRNA, Aβ) Pre_Treatment->Stimulation Incubation2 Incubate (Time course) Stimulation->Incubation2 Harvest Harvest Cells/Lysates Incubation2->Harvest Western_Blot Western Blot (p-PKR, p-eIF2α) Harvest->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT, LDH) Harvest->Viability_Assay Cytokine_Assay Cytokine Analysis (e.g., ELISA) Harvest->Cytokine_Assay

Caption: General Experimental Workflow for C16 Treatment.

Protocol 4.1: Inhibition of PKR in Response to a Pro-inflammatory Stimulus

This protocol is designed to assess the ability of C16 to inhibit PKR activation in a cell line such as the human neuroblastoma SH-SY5Y or murine macrophage RAW 264.7.

  • Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Incubation: Allow cells to adhere and grow for 24 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • Pre-treatment: Prepare working concentrations of C16 (e.g., 0, 100 nM, 200 nM, 500 nM, 1 µM) by diluting the 10 mM DMSO stock in complete cell culture medium. The final DMSO concentration should be kept constant across all conditions and should not exceed 0.1%. Pre-treat the cells with the C16 dilutions or a vehicle control (medium with the same final DMSO concentration) for 1-2 hours.

  • Stimulation: Add the PKR-activating stimulus (e.g., 10 µg/mL poly(I:C) or 20 µM Amyloid-β oligomers) to the wells.[1]

  • Incubation: Return the plate to the incubator for the desired time period (e.g., 30 minutes to 6 hours for signaling studies, or up to 24 hours for apoptosis or cytokine assays).[1][8]

  • Cell Lysis: Wash the cells once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[11]

  • Analysis: Determine protein concentration using a BCA assay. Analyze the phosphorylation status of PKR (Thr446) and eIF2α (Ser51) by Western blotting.

Protocol 4.2: Neuroprotection Assay in SH-SY5Y Cells

This protocol evaluates the protective effect of C16 against endoplasmic reticulum (ER) stress-induced cell death.

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate for viability assays or a 6-well plate for Western blotting.

  • Incubation: Allow cells to adhere for 24 hours.

  • Treatment: Treat the cells with C16 at various concentrations (e.g., 0.1 µM, 0.3 µM) or vehicle for 1 hour.[8]

  • Induction of ER Stress: Add an ER stress-inducing agent, such as tunicamycin (e.g., 1 µg/mL) or thapsigargin (e.g., 1 µM), to the wells.

  • Incubation: Incubate the cells for 24 hours.

  • Assessment of Cell Viability: Measure cell viability using an MTT or LDH assay according to the manufacturer's instructions.

  • Assessment of Apoptosis (Optional): For mechanistic studies, harvest cells from parallel 6-well plates and analyze the levels of cleaved caspase-3 by Western blotting.[2]

Section 5: Data Analysis and Interpretation

Western Blotting: The key to demonstrating C16's efficacy is to show a dose-dependent decrease in the ratio of phosphorylated PKR to total PKR, and similarly for p-eIF2α to total eIF2α.[11] Always normalize the phosphorylated protein signal to the total protein signal to account for any variations in protein loading.

Cell Viability Assays: Results should be expressed as a percentage of the viability of the untreated control cells. A successful experiment will show that C16 treatment rescues the decrease in cell viability caused by the stress-inducing agent.

References

  • PKR-IN-C16 [608512-97-6] - CliniSciences. (n.d.). Retrieved January 18, 2026, from [Link]

  • The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Tronel, C., et al. (2014). The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component. Neurochemistry International, 64, 73–83. [Link]

  • Xiao, Y., et al. (2016). The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation. Medical Science Monitor, 22, 5026–5033. [Link]

  • Inhibition of Double-Stranded RNA-dependent Protein Kinase Prevents Oxytosis and Ferroptosis in Mouse Hippocampal HT22 Cells - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events - Bio-Rad Antibodies. (n.d.). Retrieved January 18, 2026, from [Link]

  • Western blotting with anti-p-PERK (top) and anti-p-eIF2α (middle) in... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Nakamura, T., et al. (2020). Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo. Scientific Reports, 10(1), 5038. [Link]

  • The protein levels of p-PERK, PERK, p-eIF2α, eIF2α. Western blot bands... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • eIF2α phosphorylation is required to prevent hepatocyte death and liver fibrosis in mice challenged with a high fructose diet - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • When Good Kinases Go Rogue: GSK3, p38 MAPK and CDKs as Therapeutic Targets for Alzheimer's and Huntington's Disease - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

  • Dose-response curve for C16, a PKR inhibitor (PKR-I). Data is the ratio... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Discovery of a Potent and Selective CDKL5/GSK3 Chemical Probe That Is Neuroprotective. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

Application Notes and Protocols for the Enzymatic Characterization of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors are paramount.[1][2][3] The quinoline scaffold and its derivatives have historically been a rich source of biologically active compounds. This application note focuses on 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid , a molecule belonging to the pyridine and quinoline carboxylic acid class. While the specific enzymatic targets for this compound are not yet widely documented, its structural motifs are present in a variety of known enzyme inhibitors.[4][5] For instance, pyridine carboxylic acid derivatives have been shown to inhibit a wide array of enzymes, including kinases, proteases, and metabolic enzymes.[4][5] Similarly, quinoline-4-carboxylic acids have demonstrated inhibitory activity against enzymes like dehydrogenase.[6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a robust framework and detailed protocols for the enzymatic characterization of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid. The methodologies outlined herein are designed to be adaptable to a variety of enzyme systems and will guide the user through determining its inhibitory potency (IC50) and elucidating its mechanism of action.

Compound Properties and Handling

A thorough understanding of the physicochemical properties of a test compound is critical for designing accurate and reproducible enzyme inhibition assays.

PropertyValueSource
CAS Number 897561-18-1[7]
Molecular Formula C18H16N2O2[7]
Molecular Weight 292.3 g/mol [7]
Solubility As a novel compound, empirical determination is required. It is recommended to first attempt dissolution in 100% DMSO to create a high-concentration stock solution. Subsequently, test solubility and stability in aqueous assay buffers. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced artifacts.General Best Practice
Storage Store stock solutions at -20°C or -80°C to ensure stability. Minimize freeze-thaw cycles.General Best Practice

General Framework for Enzyme Inhibitor Characterization

A systematic approach is essential for characterizing a potential enzyme inhibitor. The following workflow provides a logical progression from initial potency determination to in-depth mechanistic studies.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Mechanism of Action (MOA) Studies cluster_2 Phase 3: Advanced Characterization prep Compound Preparation (Stock Solution, Dilutions) assay_dev Assay Development & Optimization (Enzyme/Substrate Titration, Linearity) prep->assay_dev Input ic50 IC50 Determination (Dose-Response Curve) assay_dev->ic50 Optimized Conditions moa Kinetic Analysis (Vary [Substrate] and [Inhibitor]) ic50->moa Potency Data plot Data Plotting & Analysis (e.g., Lineweaver-Burk Plot) moa->plot mechanism Determine Inhibition Type (Competitive, Non-competitive, etc.) plot->mechanism reversibility Reversibility Assays (e.g., Dialysis, Jump Dilution) mechanism->reversibility Further Investigation selectivity Selectivity Profiling (Counter-screening against related enzymes) mechanism->selectivity

Caption: General workflow for enzyme inhibitor characterization.

Protocol 1: Determination of Half-Maximal Inhibitory Concentration (IC50)

The IC50 value is a quantitative measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[1][8][9]

Objective: To determine the potency of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid against a target enzyme.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH, ionic strength, and any necessary cofactors)

  • 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid

  • 100% DMSO

  • 96-well or 384-well microplates (plate color, e.g., black for fluorescence, will depend on the detection method)

  • Microplate reader

Step-by-Step Methodology
  • Prepare Compound Stock Solution:

    • Dissolve 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Sonicate if necessary to ensure complete dissolution.

  • Serial Dilution of Inhibitor:

    • Perform a serial dilution of the compound stock to generate a range of concentrations. A common approach is a 10-point, 3-fold serial dilution.

    • It is crucial to maintain a consistent DMSO concentration across all wells to avoid solvent effects.[10] This is typically achieved by first diluting the high-concentration stock in DMSO and then making the final dilution into the assay buffer.

  • Enzyme and Substrate Preparation:

    • Dilute the enzyme and substrate to their optimal working concentrations in the assay buffer. These concentrations should be predetermined during assay development. For competitive inhibitors, using a substrate concentration at or below its Michaelis constant (Km) is recommended to accurately determine potency.[11]

  • Assay Plate Setup:

    • Test Wells: Add a small volume (e.g., 2-5 µL) of each inhibitor dilution to the wells.

    • Positive Control (100% Activity): Add the same volume of assay buffer containing the same final DMSO concentration as the test wells.

    • Negative Control (0% Activity/Background): Add assay buffer without the enzyme.

  • Pre-incubation:

    • Add the diluted enzyme solution to all wells except the negative control.

    • Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.[10][12] This step allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Initiate the Enzymatic Reaction:

    • Add the substrate solution to all wells to start the reaction.

  • Signal Detection:

    • Immediately begin measuring the reaction progress using a microplate reader. The detection method will depend on the assay format (e.g., absorbance, fluorescence, luminescence).

    • It is critical to ensure the reaction is monitored within the linear or "initial velocity" phase.[11]

Data Analysis
  • Calculate Percent Inhibition:

    • For each inhibitor concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Positive_Control - Signal_Background))

  • Generate Dose-Response Curve:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, R).[10]

  • Determine IC50:

    • The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.

Experimental Parameters Summary
ParameterRecommended Value/ConditionRationale
Enzyme Concentration Empirically determinedShould provide a robust signal within the linear range of the assay.
Substrate Concentration ≤ KmIncreases sensitivity for detecting competitive inhibitors.[11]
Final DMSO Concentration ≤ 1%Minimizes solvent-induced artifacts.
Pre-incubation Time 15-30 minutesAllows for inhibitor-enzyme binding equilibrium to be approached.
Reaction Time Within linear rangeEnsures measurement of initial reaction velocity for accurate kinetic analysis.[11]
Temperature Optimal for enzymeEnsures maximal and consistent enzyme activity.
Number of Replicates n ≥ 3Provides statistical confidence in the results.

Protocol 2: Elucidating the Mechanism of Inhibition (MOA)

Understanding how an inhibitor interacts with an enzyme and its substrate is crucial for lead optimization.[13] This is achieved by studying the enzyme kinetics in the presence of varying concentrations of both the inhibitor and the substrate.

Objective: To determine if 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid is a competitive, non-competitive, uncompetitive, or mixed inhibitor.

Modes of Reversible Enzyme Inhibition

G cluster_c Competitive cluster_nc Non-competitive cluster_uc Uncompetitive E1 E ES1 ES E1->ES1 +S EI1 EI E1->EI1 +I S1 S I1 I ES1->E1 +P P1 P E2 E ES2 ES E2->ES2 +S EI2 EI E2->EI2 +I S2 S I2 I ES2->E2 +P ESI2 ESI ES2->ESI2 +I EI2->ESI2 +S P2 P E3 E ES3 ES E3->ES3 +S S3 S I3 I ES3->E3 +P ESI3 ESI ES3->ESI3 +I P3 P

Sources

Application Notes & Protocols: Developing Assays with 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: A Strategic Framework for a Novel Quinolone Carboxylic Acid Derivative

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer and antibacterial properties.[1][2] The compound of interest, 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid, represents a novel derivative within this class. As with any new chemical entity, a systematic and robust assay development cascade is paramount to elucidating its biological function, mechanism of action (MOA), and therapeutic potential.

This guide provides a comprehensive, experience-driven framework for researchers initiating studies with a novel compound like 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid. We will proceed from the foundational step of target identification through to the development of specific biochemical and cell-based assays, emphasizing the rationale behind methodological choices and the importance of rigorous validation.

Part 1: Initial Compound Characterization and Target Identification

Before delving into complex biological assays, it is critical to characterize the compound and formulate a hypothesis about its molecular target. Given that the target is unknown, a multi-pronged approach combining computational and experimental methods is recommended.[3]

Physicochemical Profiling and Quality Control

A prerequisite for any assay is a well-characterized and soluble compound.

  • Purity Assessment: Verify compound identity and purity (ideally >95%) using LC-MS and NMR.

  • Solubility Determination: Assess solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO). Poor solubility can be a major source of artifacts in biological assays.

  • Stability: Evaluate the compound's stability in solution under assay conditions (temperature, pH, light exposure) over time.

Target Identification Strategies

Identifying the specific protein or pathway modulated by the compound is a crucial step in drug discovery.[4] This can be approached through direct biochemical methods, genetic interactions, or computational inference.[3]

  • Affinity-Based Methods: These techniques use the compound to "pull down" its binding partners from a complex biological mixture like a cell lysate.[4][5]

    • Affinity Chromatography: The compound is immobilized on a solid support (e.g., agarose beads) to capture binding proteins.[5][6]

    • Biotin-Tagged Pulldown: A biotin tag is chemically linked to a non-essential position on the compound, allowing for capture of the compound-protein complex with streptavidin beads.[4]

  • Label-Free Methods: These methods avoid chemical modification of the compound.

    • Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that a protein becomes more resistant to protease digestion when bound to a small molecule.[5] Changes in protein stability after protease treatment in the presence of the compound can be detected by mass spectrometry.[4]

    • Cellular Thermal Shift Assay (CETSA): This method measures the change in the thermal stability of a protein when a ligand is bound, both in cell lysates and intact cells.

The following diagram illustrates a general workflow for characterizing a novel compound.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Assay Development A Synthesize & Purify 6-Isopropyl-2-pyridin-3-yl- quinoline-4-carboxylic acid B QC: Purity (LC-MS) & Structure (NMR) A->B C Physicochemical Profiling (Solubility, Stability) B->C D Target Agnostic Screening C->D E Affinity Chromatography-MS D->E F Cellular Thermal Shift Assay (CETSA) D->F G Phenotypic Screening D->G H Putative Target(s) Identified E->H F->H G->H I Develop Biochemical Assay (e.g., TR-FRET, FP) H->I J Develop Cell-Based Assays H->J I->J K Target Engagement (e.g., NanoBRET) J->K L Functional Output (e.g., Signaling, Viability) J->L

Caption: High-level workflow for novel compound characterization.

Part 2: Biochemical Assay Development

Once a putative target is identified (e.g., a protein kinase, protease, or receptor), the next step is to develop a robust biochemical assay to quantify the compound's direct effect on the target in a simplified, cell-free system.[7] This is essential for screening, determining potency (e.g., IC50), and understanding the mechanism of inhibition.[8]

Example Application: A Kinase Target

Let's assume target identification studies suggest that 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid inhibits a protein kinase. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice for this application due to its high sensitivity, low background, and homogeneous "mix-and-read" format.[9][10]

Principle of TR-FRET Kinase Assay: The assay measures the phosphorylation of a substrate peptide by the kinase. A lanthanide-labeled antibody (donor) recognizes the phosphorylated substrate, and a fluorescently labeled tracer (acceptor) binds to another part of the substrate. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, allowing for energy transfer upon excitation of the donor. Inhibition of the kinase by the compound results in a decreased TR-FRET signal.[11][12]

G cluster_0 Kinase Activity (No Inhibitor) cluster_1 Kinase Inhibition Kinase_A Kinase PhosphoSubstrate_A Phospho-Substrate-Tracer Kinase_A->PhosphoSubstrate_A + Mg2+ ATP_A ATP ATP_A->PhosphoSubstrate_A + Mg2+ Substrate_A Substrate-Tracer (Acceptor) Substrate_A->PhosphoSubstrate_A + Mg2+ FRET_Complex_A TR-FRET Complex PhosphoSubstrate_A->FRET_Complex_A Antibody_A Anti-Phospho Ab (Donor) Antibody_A->FRET_Complex_A High_Signal High_Signal FRET_Complex_A->High_Signal High TR-FRET Signal Kinase_B Kinase No_Reaction_B No Phosphorylation Kinase_B->No_Reaction_B Binding ATP_B ATP No_FRET_B No FRET Complex ATP_B->No_FRET_B Substrate_B Substrate-Tracer (Acceptor) Substrate_B->No_FRET_B Inhibitor_B Test Compound Inhibitor_B->No_Reaction_B Binding No_Reaction_B->No_FRET_B Low_Signal Low_Signal No_FRET_B->Low_Signal Low TR-FRET Signal

Caption: Principle of a competitive TR-FRET kinase assay.
Protocol: TR-FRET Kinase Inhibition Assay

Materials:

  • Kinase enzyme

  • Kinase substrate peptide with acceptor fluorophore

  • ATP

  • Anti-phospho-substrate antibody labeled with a lanthanide donor

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test Compound: 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid

  • Positive Control Inhibitor (e.g., Staurosporine)

  • Low-volume, black 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate wells. Include "no inhibitor" (DMSO only) and "positive control" wells.

  • Enzyme Addition: Dilute the kinase enzyme to the desired concentration in assay buffer and add to all wells except the negative control (no enzyme) wells.

  • Reaction Initiation: Prepare a mix of the substrate peptide and ATP in assay buffer. Add this mix to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing for substrate phosphorylation.

  • Detection: Add the detection mix, containing the TR-FRET donor antibody, to all wells. This will stop the reaction and initiate FRET complex formation.

  • Final Incubation: Incubate for at least 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths with a time delay.[9]

Data Analysis and Validation

Data Analysis:

  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

  • Normalize the data:

    • Set the average ratio of the "no inhibitor" (DMSO) wells as 100% activity.

    • Set the average ratio of the "positive control" (fully inhibited) wells as 0% activity.

  • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay Validation: A robust assay is critical for reliable data.[8] The Z'-factor is a statistical parameter used to quantify the suitability of an assay for high-throughput screening.[13]

  • Z'-Factor Calculation: Z' = 1 - [(3 * (SD_high + SD_low)) / |Mean_high - Mean_low|]

    • Mean_high / SD_high: Mean and standard deviation of the high signal (100% activity control).

    • Mean_low / SD_low: Mean and standard deviation of the low signal (0% activity control).

ParameterDescriptionAcceptance Criteria
Z'-Factor Measures the dynamic range and data variation of the assay.An assay with a Z' between 0.5 and 1.0 is considered excellent for screening.[13]
Signal-to-Background (S/B) Ratio of the mean high signal to the mean low signal.Typically, an S/B > 5 is desirable.
DMSO Tolerance The highest concentration of DMSO that does not affect assay performance.Usually ≤ 1%.

Part 3: Cell-Based Assay Development

While biochemical assays are crucial for determining direct potency, cell-based assays are essential to confirm that the compound can enter cells, engage its target in a physiological context, and elicit a functional response.[14][15]

Target Engagement in Live Cells: NanoBRET™ Assay

The NanoBRET™ Target Engagement (TE) assay is a powerful method to quantify compound binding to a specific protein target within intact cells in real-time.[16]

Principle of NanoBRET™ Assay: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET). The target protein is expressed in cells as a fusion with the bright NanoLuc® luciferase (energy donor). A cell-permeable fluorescent tracer that binds to the target protein is added (energy acceptor).[17] When the tracer binds to the NanoLuc®-fusion protein, BRET occurs. A test compound that also binds to the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[16][18]

Protocol: NanoBRET™ Target Engagement Assay

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA encoding the NanoLuc®-Target Protein fusion

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer specific for the target

  • Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, non-binding surface 96-well or 384-well plates[19]

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-Target Protein fusion vector and seed them into the assay plate. Incubate for 24 hours.

  • Compound and Tracer Addition: On the day of the assay, add the test compound at various concentrations to the cells. Immediately after, add a fixed concentration of the specific NanoBRET™ Tracer.[20]

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period (e.g., 2 hours) to allow the compound and tracer to reach binding equilibrium with the intracellular target.

  • Detection: Add the Nano-Glo® Substrate/Inhibitor mix. The inhibitor ensures that only the intracellular NanoLuc® signal is measured.

  • Data Acquisition: Read the plate immediately on a luminometer equipped with two filters to measure donor (e.g., 460nm) and acceptor (e.g., 610nm) emission simultaneously.

Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the compound concentration to determine the IC50, which reflects the compound's apparent affinity for the target in live cells.

Functional Cellular Assay: Cell Viability/Cytotoxicity

A key functional outcome for many compounds, particularly in oncology, is their effect on cell proliferation and viability.[21] The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method for this purpose.[22][23]

Principle of CellTiter-Glo® Assay: This homogeneous assay quantifies ATP, which is an indicator of metabolically active cells.[22] The single reagent added to the cells causes cell lysis and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present. A decrease in signal indicates cytotoxicity or a loss of viability.[23][24]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

Materials:

  • Cancer cell line of interest (e.g., a line where the target is known to be relevant)

  • Culture medium and serum

  • Opaque-walled 96-well or 384-well plates suitable for luminescence[25]

  • Test Compound

  • CellTiter-Glo® Reagent[22]

Procedure:

  • Cell Seeding: Seed the cells into the opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include vehicle control (DMSO) and no-cell (background) wells.

  • Incubation: Incubate the plate for a duration relevant to the expected biological effect (e.g., 48-72 hours).

  • Assay Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[23]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[25]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[23]

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.

Data Analysis: Subtract the background luminescence (no-cell wells) from all other readings. Normalize the data to the vehicle control (100% viability) and plot the results against compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Assay TypePurposeKey OutputExample Technology
Biochemical Quantify direct interaction with a purified target.IC50 (Potency)TR-FRET[11]
Target Engagement Confirm and quantify compound binding to the target in live cells.Cellular IC50 (Affinity/Permeability)NanoBRET™[20]
Functional Cellular Measure the downstream physiological effect of target engagement.GI50 / IC50 (Efficacy)CellTiter-Glo®[22]

Conclusion

The development of robust and reliable assays is the cornerstone of characterizing any novel chemical entity. For 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid, this journey begins with a systematic approach to target identification and progresses through a carefully planned cascade of biochemical and cell-based assays. By integrating direct target-based assays with functional cellular readouts, researchers can build a comprehensive understanding of the compound's mechanism, potency, and therapeutic potential. The protocols and validation strategies outlined in this guide provide a field-tested foundation for advancing this promising compound through the drug discovery pipeline.

References

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine. Retrieved from [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay Protocol. Retrieved from [Link]

  • DCReport.org. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Retrieved from [Link]

  • Agilent Technologies. (n.d.). TR-FRET. Retrieved from [Link]

  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]

  • Poly-Dtech. (n.d.). TR-FRET Assay Principle. Retrieved from [Link]

  • Challener, C. A. (n.d.). Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. Retrieved from [Link]

  • BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Principles of TR-FRET. Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Drug Discovery World. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]

  • G-Biosciences. (2013). Assay Development 101: A Beginner's Guide. Retrieved from [Link]

  • BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • EurekAlert!. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. Retrieved from [Link]

  • MDPI. (n.d.). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Retrieved from [Link]

  • Technology Networks. (2024). Assay Development: Best Practices in Drug Discovery. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Understanding Assay Performance Metrics. Retrieved from [Link]

  • ResearchGate. (n.d.). Assay Quality Parameters Z′ factor, Signal to Base Ratio (S/B), and.... Retrieved from [Link]

Sources

Application Notes & Protocols: 2-Aryl-quinoline-4-carboxylic Acids as Versatile Scaffolds for Molecular Probes in Cellular Signaling

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: The initially requested compound, 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid, is not described in the current scientific literature, suggesting it is a novel or undocumented molecule. Therefore, this guide has been developed to focus on the well-characterized and structurally related class of 2-Aryl-quinoline-4-carboxylic acids . This versatile scaffold is the foundation for numerous molecular probes and therapeutic candidates, offering a rich field for investigation.[1][2] The principles, protocols, and applications detailed herein provide a robust framework for researchers interested in this important class of compounds.

Introduction: The Quinoline-4-Carboxylic Acid Core

The quinoline ring is a privileged heterocyclic motif in medicinal chemistry and drug discovery, found in a wide array of natural products and synthetic bioactive molecules.[1] When functionalized with a carboxylic acid at the 4-position and an aryl group at the 2-position, the resulting 2-aryl-quinoline-4-carboxylic acid scaffold becomes a highly adaptable platform for developing molecular probes.[3][4] These compounds have demonstrated a remarkable breadth of biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[2][5][6]

Their utility as molecular probes stems from the tunable nature of the 2-aryl substituent, which can be modified to achieve high affinity and selectivity for specific biological targets. This guide will focus on the application of this scaffold in the context of cancer research, specifically as inhibitors of epigenetic enzymes like Sirtuins (SIRTs), a family of NAD⁺-dependent deacetylases.

Mechanism of Action: Targeting Sirtuin 3 (SIRT3)

Sirtuins, particularly SIRT1, SIRT2, and SIRT3, are critical regulators of cellular processes, including metabolism, stress response, and aging.[7] Their dysregulation is implicated in various diseases, including cancer. SIRT3, a mitochondrial sirtuin, has emerged as a key therapeutic target. Certain 2-aryl-quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of SIRT3.[7]

These probes typically function by occupying the enzyme's active site, preventing the binding of its native acetylated substrates. For instance, the compound 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (referred to as P6) has been identified as a selective SIRT3 inhibitor.[7] Its mechanism involves specific interactions within the SIRT3 binding pocket, leading to the modulation of downstream cellular pathways, such as inducing cell cycle arrest and promoting differentiation in leukemia cell lines.[7]

sirt3_inhibition_pathway cluster_probe Molecular Probe cluster_cell Mitochondrion cluster_downstream Cellular Effects probe 2-Aryl-quinoline- 4-carboxylic Acid (P6) SIRT3 SIRT3 Enzyme probe->SIRT3 Inhibition Deacetylated_Substrate Deacetylated Substrate SIRT3->Deacetylated_Substrate Deacetylation CellCycle Cell Cycle Arrest (G0/G1) SIRT3->CellCycle Induces Differentiation Cell Differentiation SIRT3->Differentiation Substrate Acetylated Substrate Substrate->SIRT3 Metabolism Metabolic Regulation Deacetylated_Substrate->Metabolism

Figure 1: Mechanism of SIRT3 inhibition by a 2-aryl-quinoline-4-carboxylic acid probe.

Synthesis Protocol: The Doebner Reaction

The most common and efficient method for synthesizing the 2-aryl-quinoline-4-carboxylic acid core is the Doebner reaction .[8] This is a one-pot, three-component reaction involving an aniline, an aromatic aldehyde, and pyruvic acid.[9] Modern variations often employ catalysts to improve reaction times and yields.[5]

Protocol: Synthesis of 2-(4-Aminophenyl)quinoline-4-carboxylic acid

This protocol is adapted from a reported synthesis of a precursor to the SIRT3 inhibitor P6.[7]

Materials & Reagents:

  • Isatin

  • 1-(4-aminophenyl)ethan-1-one

  • Potassium Hydroxide (KOH) solution (33%)

  • Ethanol

  • Hydrochloric Acid (HCl) solution (3 M)

  • Ethyl Acetate (EtOAc)

  • Deionized water

  • Round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, filtration apparatus.

Step-by-Step Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve isatin (3.4 mmol) in 10 mL of 33% potassium hydroxide solution.

  • Addition: To the isatin solution, add a solution of 1-(4-aminophenyl)ethan-1-one (3.75 mmol) dissolved in 20 mL of ethanol.

  • Reaction: Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer. Heat the mixture to 85°C and maintain this temperature for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After 5 hours, remove the flask from the heat and allow it to cool. Concentrate the reaction solution under reduced pressure using a rotary evaporator.

  • Precipitation: Dilute the concentrated residue with 100 mL of deionized water. Slowly add 3 M HCl solution while stirring until the pH of the solution reaches 3-4. A brownish-red solid will precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with ethyl acetate to remove impurities. The resulting solid is 2-(4-aminophenyl)quinoline-4-carboxylic acid.[7]

synthesis_workflow start Start: Prepare Reactants dissolve Dissolve Isatin in 33% KOH start->dissolve add_ketone Add Ethanolic Solution of 1-(4-aminophenyl)ethan-1-one dissolve->add_ketone reflux Heat at 85°C for 5 hours (Reflux) add_ketone->reflux concentrate Concentrate in vacuo reflux->concentrate precipitate Dilute with H₂O and Acidify to pH 3-4 with HCl concentrate->precipitate filter Filter and Wash Precipitate with Ethyl Acetate precipitate->filter product Product: 2-(4-Aminophenyl)quinoline- 4-carboxylic acid filter->product

Figure 2: Workflow for the synthesis of a 2-aryl-quinoline-4-carboxylic acid precursor.

Application Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To evaluate the efficacy of a synthesized molecular probe, a cell-based assay is essential. The MTT assay is a standard colorimetric method to assess cell viability and cytotoxicity.[2]

Materials & Reagents:

  • Target cancer cell line (e.g., K562 leukemia cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized 2-aryl-quinoline-4-carboxylic acid derivative (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the molecular probe in culture medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.1%. Add 100 µL of the diluted compound solutions to the appropriate wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of the probe that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the logarithm of the compound concentration.[10]

mtt_assay_workflow start Start: Seed Cells seed_plate Seed cells in 96-well plate (5,000-10,000 cells/well) start->seed_plate incubate1 Incubate for 24 hours seed_plate->incubate1 treat Treat cells with serial dilutions of molecular probe incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 solubilize Add solubilization solution to dissolve formazan incubate3->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate analyze Analyze Data: Calculate % Viability and Determine IC₅₀ Value read_plate->analyze

Figure 3: General workflow for an MTT cytotoxicity assay.

Quantitative Data Summary

The 2-aryl-quinoline-4-carboxylic acid scaffold has yielded numerous potent inhibitors. The following table summarizes the activity of selected derivatives against various biological targets.

Compound IDTarget/Cell LineAssay TypeIC₅₀ ValueReference
P6 SIRT3Enzyme Inhibition7.2 µM[7]
P6 SIRT1Enzyme Inhibition32.6 µM[7]
P6 SIRT2Enzyme Inhibition33.5 µM[7]
P6 MOLM-13 (Leukemia)Cell ViabilityPotent Inhibition[7]
D28 HDAC3Enzyme Inhibition24.45 µM[11]
D29 HDAC3Enzyme Inhibition0.477 µM[12]
D28 K562 (Leukemia)Cell Viability1.02 µM[12]
5a4 S. aureusAntibacterial (MIC)64 µg/mL[3]
5a7 E. coliAntibacterial (MIC)128 µg/mL[3]

Conclusion

2-Aryl-quinoline-4-carboxylic acids represent a highly valuable and synthetically accessible class of compounds for the development of molecular probes. Their structural versatility allows for fine-tuning of activity and selectivity against a wide range of biological targets, from bacterial enzymes to human epigenetic regulators. The protocols and data presented in this guide offer a starting point for researchers to synthesize, evaluate, and utilize these powerful chemical tools to explore complex biological systems and advance drug discovery efforts.

References

Sources

Application Note: High-Purity Isolation of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

**Abstract

This document provides a comprehensive guide to the purification of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical research and development. Achieving high purity (>99%) is critical for obtaining reliable data in downstream applications, including biological assays and formulation studies. This guide details field-proven protocols for recrystallization and column chromatography, explains the underlying chemical principles, and outlines robust analytical methods for purity verification. The methodologies are designed for researchers, chemists, and drug development professionals seeking to establish a validated purification workflow.

Introduction: The Criticality of Purity

6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid belongs to the quinoline class of compounds, which are integral scaffolds in numerous pharmacologically active agents.[1] The presence of impurities, even in small amounts, can drastically alter the compound's biological activity, toxicity profile, and physicochemical properties. Therefore, a robust and reproducible purification strategy is not merely a procedural step but a foundational requirement for advancing a potential drug candidate. This guide provides the technical rationale and step-by-step protocols to achieve the high-purity material required for rigorous scientific investigation.

Understanding the Molecule: Physicochemical Profile

A successful purification strategy begins with a thorough understanding of the molecule's properties. The structure of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid features several key functional groups that dictate its behavior.

  • Amphoteric Nature: The molecule possesses both a carboxylic acid group (pKa ~4-5) and two basic nitrogen atoms (pyridine pKa ~5, quinoline pKa ~4-5).[2][3][4] This amphoteric character makes its solubility highly dependent on pH.[5] It will exhibit minimal aqueous solubility at its isoelectric point but will be more soluble in acidic (protonated nitrogens) and basic (deprotonated carboxylate) conditions. This property is the cornerstone of purification via pH-mediated crystallization or extraction.

  • Solubility Profile: The bulky isopropyl group and the large aromatic surface area contribute to its lipophilicity, suggesting good solubility in many organic solvents. However, the polar carboxylic acid and nitrogen heterocycles allow for hydrogen bonding, conferring solubility in more polar solvents. A systematic solvent screen is essential for any purification approach.

  • Stability: Quinoline derivatives can be susceptible to degradation, particularly from light.[6] It is imperative to protect the compound and its solutions from direct light by using amber glassware or covering flasks with aluminum foil.[6]

Purification Strategy Selection Workflow

The choice of purification technique depends on the initial purity of the crude material and the nature of the impurities. The following workflow provides a logical approach to selecting the most appropriate method.

Purification_Strategy start Crude Material (Purity <98%) purity_check Initial Purity Assessment (HPLC, LC-MS) start->purity_check recrystallization Technique 1: Recrystallization purity_check->recrystallization Impurities have different solubility column_chrom Technique 2: Column Chromatography purity_check->column_chrom Impurities have similar solubility but different polarity prep_hplc Technique 3: Preparative HPLC purity_check->prep_hplc Very high purity required (>99.5%) final_purity_check Final Purity Verification (HPLC >99.5%) recrystallization->final_purity_check column_chrom->final_purity_check prep_hplc->final_purity_check end High-Purity Compound final_purity_check->end

Caption: Logical workflow for selecting the optimal purification technique.

Protocol 1: Recrystallization

Recrystallization is the most efficient and scalable method for purifying crystalline solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[7] Impurities are removed by either remaining in the cold mother liquor or being filtered out from the hot solution.

Principle of Solvent Selection

The ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but poorly at room temperature or below.[7] This differential solubility maximizes the recovery of pure crystals upon cooling. For 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid, a solvent screening is the first critical step.

Experimental Protocol: Solvent Screening
  • Preparation: Place approximately 10-20 mg of the crude compound into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Acetonitrile, N,N-Dimethylformamide (DMF)) dropwise at room temperature. Observe solubility.

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid dissolves completely.

  • Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observation: A good solvent will show prolific crystal formation upon cooling. If the compound "oils out," the solvent is not ideal, and a more dilute solution or a different solvent system should be tried.[7]

Table 1: Example Solvent Screening Data

SolventSolubility (Room Temp)Solubility (Hot)Crystal Formation on CoolingAssessment
Ethanol Sparingly SolubleSolubleGood, well-formed needlesExcellent Candidate
Heptane InsolubleInsolubleN/APoor Solvent
Ethyl Acetate Sparingly SolubleSolubleFair, small crystalsGood Candidate
Water InsolubleInsolubleN/APoor Solvent (Anti-solvent)
DMF SolubleVery SolublePoor, no crystals formedGood "Good" Solvent for Binary System
Experimental Protocol: Bulk Recrystallization

This protocol assumes ethanol was selected as the optimal solvent.

Recrystallization_Workflow cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation & Drying dissolve 1. Dissolve crude compound in minimum hot ethanol hot_filter 2. Perform hot filtration (if insoluble impurities exist) dissolve->hot_filter cool_rt 3. Cool solution slowly to room temperature hot_filter->cool_rt cool_ice 4. Place in ice bath to maximize yield cool_rt->cool_ice vac_filter 5. Collect crystals via vacuum filtration cool_ice->vac_filter wash 6. Wash crystals with cold ethanol vac_filter->wash dry 7. Dry under vacuum wash->dry end end dry->end Pure Crystals

Caption: Step-by-step workflow for the recrystallization protocol.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid and the chosen solvent (e.g., ethanol). Heat the mixture with stirring on a hot plate until it boils and the solid dissolves completely. Add a slight excess of solvent (5-10%) to ensure the compound remains in solution during hot filtration.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[7]

  • Drying: Dry the crystals under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C), until a constant weight is achieved.

Protocol 2: Silica Gel Column Chromatography

For removing impurities with similar solubility but different polarity, column chromatography is the method of choice. The carboxylic acid and basic nitrogens can cause streaking on standard silica gel. This can often be mitigated by adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.

Principle of Separation

Silica gel is a polar stationary phase. Compounds are passed through the column using a less polar mobile phase (eluent). Nonpolar compounds travel through the column faster, while polar compounds interact more strongly with the silica and elute later. For our target molecule, which has moderate polarity, a gradient of solvents is typically used, starting with a less polar system and gradually increasing the polarity.

Experimental Protocol: Chromatography
  • TLC Analysis: First, determine the optimal eluent system using Thin-Layer Chromatography (TLC). Spot the crude material on a silica gel TLC plate and develop it in various solvent mixtures (e.g., Hexane:Ethyl Acetate, Dichloromethane:Methanol). The ideal system should give the target compound an Rf value of ~0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude compound in a minimum amount of a strong solvent (like dichloromethane or the eluent itself). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column (dry loading).[8]

  • Elution: Begin eluting the column with the starting mobile phase. Collect fractions and monitor the elution of the compound by TLC. Gradually increase the polarity of the eluent (e.g., from 100% Dichloromethane to 2% Methanol in Dichloromethane) to elute the target compound.

  • Fraction Pooling & Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting solid can be used as is or further purified by a final recrystallization to remove any residual silica and ensure high crystallinity.

Purity Assessment

No purification is complete without rigorous analytical verification. A combination of methods should be employed to confirm both the purity and identity of the final compound.[]

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile/water (containing 0.1% formic or trifluoroacetic acid) is a good starting point. Purity is determined by the area percentage of the main peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product and helps identify the mass of any impurities.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound and for identifying any structural isomers or residual solvents.[11]

Table 2: Hypothetical Purity Analysis Data

AnalysisCrude MaterialAfter RecrystallizationAfter Column Chromatography
HPLC Purity 94.5%99.2%99.8%
LC-MS (m/z) 293.1 [M+H]⁺ + impurities293.1 [M+H]⁺293.1 [M+H]⁺
¹H NMR Conforms to structure, shows impurity peaks at δ 7.8, 2.5 ppmConforms to structure, impurity peaks significantly reducedConforms to structure, no observable impurities

Troubleshooting

ProblemProbable Cause(s)Suggested Solution(s)
Compound "oils out" during recrystallization Solution is too concentrated; Cooling rate is too fast; Improper solvent choice.Add more hot solvent to dilute the solution; Allow the solution to cool more slowly (e.g., in a dewar); Re-evaluate the solvent system, consider a binary solvent mixture.[7]
Poor recovery from recrystallization Compound is too soluble in the cold solvent; Not enough time allowed for crystallization.Choose a solvent in which the compound has lower room temperature solubility; Increase cooling time in the ice bath.
Peak tailing in HPLC analysis Unwanted interactions between the analyte and the stationary phase (e.g., silanol groups).Add a modifier to the mobile phase (0.1% TFA or formic acid) to suppress ionization of the carboxylic acid.[12]
Compound streaks on chromatography column Compound is too polar for the eluent; Interaction with acidic silica gel.Increase the polarity of the eluent; Pre-treat the silica with triethylamine or use a mobile phase containing a small amount of acetic acid.

References

  • Benchchem Technical Support Center. (n.d.). Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • Benchchem Technical Support Center. (n.d.). Enhancing the stability of 2-(Furan-2-yl)quinoline-4-carboxylate solutions.
  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). PMC - NIH.
  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2025). ResearchGate.
  • Substituted quinolines as noncovalent proteasome inhibitors. (n.d.). PMC - NIH.
  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (n.d.). MDPI.
  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. (2022). DergiPark.
  • Benchchem Technical Support Center. (n.d.). Addressing solubility problems with quinoline-4-carboxylic acid derivatives.
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). [Source not available].
  • Gas chromatographic separation of substituted pyridines. (1987). PubMed.
  • Analytical Services for Purity Determination. (n.d.). BOC Sciences.
  • pKa values in organic chemistry – making maximum use of the available data. (2018). Tetrahedron Letters.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry - ACS Publications.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI.
  • 6-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Bordwell pKa Table. (n.d.). Organic Chemistry Data.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). [Source not available].
  • pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data.
  • pKa Data Compiled by R. Williams. (n.d.). Organic Chemistry Data.

Sources

Application Notes and Protocols for the Preparation of Stock Solutions of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive and technically sound framework for the preparation of stock solutions of the novel compound, 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid. Recognizing that detailed physicochemical data for novel compounds are often unavailable, this document emphasizes a systematic, self-validating approach to solvent selection and solution preparation, ensuring accuracy, reproducibility, and safety in downstream applications for researchers, scientists, and drug development professionals.

Compound Characterization and Known Properties

A thorough understanding of a compound's properties is the foundation of reliable stock solution preparation. For 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid, the following information has been established:

PropertyValueSource
Molecular Formula C₁₈H₁₆N₂O₂BLDpharm
Molecular Weight 292.34 g/mol BLDpharm
IUPAC Name 6-isopropyl-2-(pyridin-3-yl)quinoline-4-carboxylic acidInferred from structure
Chemical Structure (See Figure 1)Inferred from name

Figure 1: Chemical Structure of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid

G start Start: Weigh Compound add_solvent Add Solvent start->add_solvent vortex Vortex at Room Temp add_solvent->vortex observe1 Visually Inspect vortex->observe1 dissolved1 Completely Dissolved? observe1->dissolved1 sonicate Sonicate dissolved1->sonicate No end_soluble End: Solvent Suitable dissolved1->end_soluble Yes observe2 Visually Inspect sonicate->observe2 dissolved2 Completely Dissolved? observe2->dissolved2 warm Warm to 37°C dissolved2->warm No dissolved2->end_soluble Yes observe3 Visually Inspect warm->observe3 dissolved3 Completely Dissolved? observe3->dissolved3 dissolved3->end_soluble Yes end_insoluble End: Solvent Unsuitable dissolved3->end_insoluble No

Caption: Workflow for determining compound solubility in a selected solvent.

Protocol for Preparing a Stock Solution

Once a suitable solvent has been identified, the following protocol should be used to prepare an accurate and stable stock solution.

Calculation of Mass for Desired Concentration

To prepare a stock solution of a specific molarity, use the following formula:

Mass (g) = Desired Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For example, to prepare 10 mL of a 10 mM stock solution:

Mass (g) = 0.010 mol/L x 0.010 L x 292.34 g/mol = 0.029234 g = 29.23 mg

Step-by-Step Preparation Protocol
  • Weighing: Accurately weigh the calculated mass of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid using a calibrated analytical balance.

  • Transfer: Carefully transfer the weighed compound into a volumetric flask of the appropriate size.

  • Initial Solubilization: Add a portion of the chosen solvent to the flask (approximately 50-70% of the final volume).

  • Dissolution: Agitate the solution to dissolve the compound completely. This can be done by swirling, vortexing, or sonication as determined in the solubility testing phase. [1]5. Bringing to Volume: Once the compound is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and the preparer's initials. [2]8. Storage: Store the stock solution under the appropriate conditions (e.g., refrigerated at 4°C or frozen at -20°C or -80°C) to ensure stability. For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

G start Calculate Required Mass weigh Weigh Compound start->weigh transfer Transfer to Volumetric Flask weigh->transfer add_solvent Add ~70% of Solvent transfer->add_solvent dissolve Agitate to Dissolve (Vortex/Sonicate) add_solvent->dissolve check_dissolution Ensure Complete Dissolution dissolve->check_dissolution add_to_volume Add Solvent to Final Volume check_dissolution->add_to_volume homogenize Cap and Invert to Mix add_to_volume->homogenize label_store Label and Store Appropriately homogenize->label_store end Stock Solution Prepared label_store->end

Caption: Step-by-step workflow for preparing a stock solution.

Stability Assessment and Best Practices

  • Short-Term Stability: After preparation, visually inspect the stock solution after a few hours at room temperature and after 24 hours at the intended storage temperature. Any signs of precipitation or crystallization indicate that the concentration may be too high for stable storage. [3]* Freeze-Thaw Stability: If the stock solution is to be frozen, perform a freeze-thaw cycle and check for precipitation to ensure the compound remains in solution.

  • Aliquoting: For long-term storage, it is highly recommended to aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles and reduce the risk of contamination.

  • Documentation: Maintain a detailed record of the solvent used, the final concentration, the date of preparation, and any observations regarding stability.

By following this systematic and self-validating approach, researchers can confidently prepare accurate and stable stock solutions of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid, ensuring the reliability and reproducibility of their experimental results.

References

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • MSDS Europe. (n.d.). Hazard statements. Retrieved from [Link]

  • Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]

  • Stoffenmanager. (n.d.). H-phrases (hazard statements). Retrieved from [Link]

  • Solarbio. (2026, January 15). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Retrieved from [Link]

  • Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions. Retrieved from [Link]

Sources

Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Gemini, Senior Application Scientist

Introduction

The reversible phosphorylation of proteins, orchestrated by protein kinases, is a fundamental regulatory mechanism in a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of numerous human diseases, most notably cancer, inflammation, and metabolic disorders. Consequently, protein kinases have emerged as one of the most important classes of drug targets. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent kinase inhibitory activity. 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid is a novel compound belonging to this class, and its potential as a kinase inhibitor warrants investigation through robust high-throughput screening (HTS) campaigns.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid in HTS to identify and characterize novel kinase inhibitors. We present detailed protocols for a primary biochemical screening assay using a luminescence-based format, followed by a secondary, orthogonal fluorescence polarization-based binding assay for hit confirmation and validation. Furthermore, we provide in-depth guidance on data analysis, quality control, and troubleshooting to ensure the generation of high-quality, reproducible results.

Principle of the Screening Cascade

A successful HTS campaign for identifying novel kinase inhibitors typically employs a multi-stage screening cascade to minimize false positives and negatives and to provide a comprehensive characterization of the hit compounds. This application note focuses on a two-tiered approach:

  • Primary Screening: A high-throughput, sensitive, and cost-effective biochemical assay to identify initial "hits" that modulate the activity of the target kinase. We will describe a luminescence-based kinase assay that measures ATP consumption.

  • Secondary (Orthogonal) Screening: A distinct assay format to confirm the activity of the primary hits and to eliminate artifacts from the primary screen. We will detail a fluorescence polarization-based direct binding assay to confirm the physical interaction of the hit compound with the target kinase.

The following diagram illustrates the proposed screening workflow:

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Validation start Compound Library (including 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid) primary_assay Luminescence-Based Kinase Assay (e.g., Kinase-Glo®) start->primary_assay primary_data Data Analysis: Z'-factor, % Inhibition primary_assay->primary_data hit_selection Hit Selection (e.g., >50% inhibition) primary_data->hit_selection orthogonal_assay Fluorescence Polarization (FP) Binding Assay hit_selection->orthogonal_assay Primary Hits dose_response Dose-Response Curve Generation (IC50/Kd determination) orthogonal_assay->dose_response validated_hits Validated Hits dose_response->validated_hits

Caption: High-throughput screening workflow for kinase inhibitors.

Part 1: Primary High-Throughput Screening - Luminescence-Based Kinase Assay

Principle:

Luminescence-based kinase assays, such as the Kinase-Glo® platform, are homogeneous "add-and-read" assays that quantify the amount of ATP remaining in solution following a kinase reaction.[1][2] The luminescent signal is inversely proportional to kinase activity; potent inhibitors will result in less ATP consumption and a higher luminescent signal. This format is highly amenable to HTS due to its simplicity, sensitivity, and robustness.[3][4]

Materials and Reagents:

  • Target Kinase (e.g., a tyrosine or serine/threonine kinase of interest)

  • Kinase Substrate (peptide or protein)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • Assay Buffer (specific to the target kinase)

  • 384-well white, opaque microplates

  • Acoustic liquid handler or pin tool for compound dispensing

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Experimental Protocol:

  • Compound Plate Preparation:

    • Prepare a stock solution of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid and other library compounds in 100% DMSO.

    • Using an acoustic liquid handler, dispense a low volume (e.g., 50 nL) of the compound stock solution into the wells of a 384-well assay plate to achieve a final screening concentration of 10 µM.

    • Include appropriate controls:

      • Negative Control (0% inhibition): DMSO only.

      • Positive Control (100% inhibition): A known inhibitor of the target kinase.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in the appropriate kinase assay buffer. The final concentrations of kinase and substrate should be optimized to achieve a signal-to-background ratio of at least 5 and to be at or below the Km for the substrate.

    • Add 5 µL of the 2X kinase/substrate master mix to each well of the compound plate.

    • Prepare a 2X ATP solution in the kinase assay buffer. The final ATP concentration should be at or near the Km for the target kinase to facilitate the identification of competitive inhibitors.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). The reaction should be stopped within the linear range of the enzyme kinetics.

  • Luminescence Detection:

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.[1]

    • Add 10 µL of the Kinase-Glo® reagent to each well of the assay plate.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence signal using a plate reader.

Data Analysis and Quality Control:

  • Z'-factor: This metric is a measure of the statistical effect size and is used to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[5] It is calculated as follows:

    Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    Where:

    • SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.

    • Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.

  • Percent Inhibition: The activity of each compound is calculated as the percent inhibition of kinase activity relative to the controls:

    % Inhibition = 100 * (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg)

  • Hit Selection: A common threshold for hit selection in a primary screen is a percent inhibition greater than 50% or three standard deviations above the mean of the negative controls.

Part 2: Secondary Screening - Fluorescence Polarization (FP) Binding Assay

Principle:

Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in solution.[6] It measures the change in the rotational speed of a fluorescently labeled molecule (a tracer) upon binding to a larger partner (the kinase).[7] In a competitive FP assay, an unlabeled compound (the hit) competes with the fluorescent tracer for binding to the kinase. Inhibition of the tracer-kinase interaction by the hit compound results in a decrease in the FP signal. This assay provides direct evidence of compound binding to the target kinase, thus serving as an excellent orthogonal method to confirm hits from the primary activity-based screen.[8]

Materials and Reagents:

  • Target Kinase

  • Fluorescently labeled tracer (a known ligand or a fluorescently labeled ATP-competitive inhibitor)

  • FP Assay Buffer

  • 384-well black, low-volume microplates

  • Acoustic liquid handler or pin tool

  • Multichannel pipette or automated liquid handler

  • Plate reader with FP capabilities (including appropriate excitation and emission filters)

Experimental Protocol:

  • Compound Plate Preparation:

    • Prepare serial dilutions of the hit compounds (including 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid) in 100% DMSO to generate dose-response curves.

  • FP Assay:

    • Prepare a 2X kinase solution in the FP assay buffer.

    • Add 5 µL of the 2X kinase solution to the wells of the 384-well black plate.

    • Add a low volume (e.g., 50 nL) of the serially diluted compound solutions to the appropriate wells.

    • Prepare a 2X fluorescent tracer solution in the FP assay buffer. The final concentration should be at or below the Kd of the tracer for the kinase.

    • Add 5 µL of the 2X tracer solution to each well. The final assay volume is 10 µL.

    • Incubate the plate at room temperature for the optimized incubation time to reach binding equilibrium.

    • Measure the fluorescence polarization in both parallel and perpendicular planes.

Data Analysis:

  • The FP signal is typically measured in millipolarization (mP) units.

  • The data is plotted as mP versus the logarithm of the compound concentration.

  • The resulting sigmoidal dose-response curve is fitted to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the fluorescent tracer.

The following diagram illustrates the principle of the FP assay:

FP_Assay_Principle cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Kinase Kinase Complex Kinase-Tracer Complex (Slow Rotation -> High FP) Kinase->Complex Tracer Tracer Tracer->Complex Kinase2 Kinase Inhibitor_Complex Kinase-Inhibitor Complex Kinase2->Inhibitor_Complex Inhibitor Inhibitor Inhibitor->Inhibitor_Complex Free_Tracer Free Tracer (Fast Rotation -> Low FP)

Caption: Principle of the competitive Fluorescence Polarization assay.

Data Presentation

Table 1: Hypothetical Primary Screening Results for 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Compound IDConcentration (µM)Luminescence (RLU)% InhibitionHit?
Negative ControlN/A100,0000No
Positive Control10900,000100N/A
6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid 10 650,000 68.75 Yes
Library Compound X10120,0002.5No
Library Compound Y10850,00093.75Yes

Table 2: Hypothetical Secondary Screening Results for 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Compound IDAssay TypeEndpointValue
6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid FP Binding AssayIC501.2 µM
Positive ControlFP Binding AssayIC500.05 µM

Troubleshooting

IssuePossible CauseSolution
Low Z'-factor (<0.5) High variability in controlsEnsure proper mixing of reagents, check liquid handler performance, optimize incubation times.
Low signal-to-background ratioOptimize enzyme and substrate concentrations, use high-quality reagents.
High number of false positives Compound interference with the assayUse an orthogonal assay for hit confirmation, perform counter-screens to identify assay artifacts (e.g., luciferase inhibitors).[3]
Poor dose-response curves Compound insolubilityCheck compound solubility in assay buffer, reduce the highest concentration tested.
Assay artifacts at high concentrationsRe-test at a lower concentration range.

Conclusion

This application note provides a robust framework for utilizing 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid in a high-throughput screening campaign to discover novel kinase inhibitors. By employing a primary luminescence-based activity assay followed by a secondary fluorescence polarization binding assay, researchers can efficiently identify and validate potent and specific inhibitors. Adherence to the detailed protocols and data analysis guidelines will ensure the generation of high-quality, actionable data, paving the way for further lead optimization and drug discovery efforts. The general principles and methodologies described herein are broadly applicable to HTS for other enzyme targets as well.[9][10]

References

  • Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Daghestani MEM, et al. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC - NIH. [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]

  • Tanega C, et al. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. [Link]

  • Fluorescence Polarization Assay Kits. BPS Bioscience. [Link]

  • Munoz L, et al. Development of a fluorescent-tagged kinase assay system for the detection and characterization of allosteric kinase inhibitors. Semantic Scholar. [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed. [Link]

  • Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [Link]

  • Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]

  • Data analysis approaches in high throughput screening. SlideShare. [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • High-Throughput Screening Data Analysis. Basicmedical Key. [Link]

  • High-throughput screening. Wikipedia. [Link]

Sources

Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and sensitive analytical method for the quantification of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol details a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by rapid chromatographic separation on a reversed-phase C18 column. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and selectivity.[1][2][3] This method is suitable for use in pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable measurement of this novel quinoline derivative.

Introduction

6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid is a heterocyclic compound of interest in pharmaceutical development due to its structural similarity to molecules with known biological activity. As with any potential therapeutic agent, its absorption, distribution, metabolism, and excretion (ADME) profile must be thoroughly characterized. This necessitates a reliable and sensitive bioanalytical method to accurately measure its concentration in biological matrices such as plasma.[4][5]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technology of choice for quantifying small molecules in complex biological samples due to its high selectivity, sensitivity, and speed.[6][7][8] The inherent challenge in bioanalysis lies in the complexity of the sample matrix, which contains numerous endogenous components like proteins, lipids, and salts that can interfere with the analysis.[9][10] Therefore, a crucial component of method development is an effective sample preparation strategy to isolate the analyte of interest and minimize matrix effects.[5][11]

This application note provides a comprehensive, step-by-step protocol for the quantification of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid in human plasma. We explain the rationale behind the chosen extraction technique, chromatographic conditions, and mass spectrometric parameters. The method validation is detailed to assure users of its fitness for purpose.

Experimental

Materials and Reagents
  • 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid reference standard (≥98% purity)

  • Internal Standard (IS): A stable isotope-labeled analog of the analyte is recommended for optimal results. If unavailable, a structurally similar compound with distinct mass-to-charge ratio can be used.

  • Human plasma (sourced from an accredited biobank)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Water, ultra-pure (18.2 MΩ·cm)

Instrumentation and Analytical Conditions

A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer was used.

Table 1: Optimized LC-MS/MS Parameters

ParameterCondition
LC System
ColumnReversed-phase C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions and equilibrate for 1 min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Source Temperature150 °C
Desolvation Temperature400 °C
MRM Transition (Analyte)To be determined experimentally (e.g., [M+H]+ → fragment)
MRM Transition (IS)To be determined experimentally (e.g., [M+H]+ → fragment)
Collision EnergyTo be optimized for each transition
Dwell Time100 ms

Rationale for Parameter Selection:

  • Reversed-Phase C18 Column: This is the workhorse for separating moderately polar to nonpolar compounds from complex mixtures. The hydrophobicity of the quinoline structure makes it well-suited for retention on a C18 stationary phase.[12]

  • Formic Acid: The addition of a small amount of acid to the mobile phase aids in the protonation of the analyte, which is crucial for efficient ionization in positive ESI mode.[7] This is particularly effective for compounds with basic nitrogen atoms, such as those in the pyridine and quinoline rings.

  • ESI Positive Mode: The nitrogen atoms in the heterocyclic rings are readily protonated, making positive mode ESI a highly sensitive ionization technique for this class of compounds.[6]

  • Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise from the complex plasma matrix.[6][7]

Detailed Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid reference standard and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in the same manner.

  • Working Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The principle of LLE is to partition the analyte between the aqueous plasma sample and an immiscible organic solvent based on its differential solubility.[4] This technique is effective for removing proteins and highly polar interferences.

LLE_Workflow plasma 100 µL Plasma Sample is_spike Spike with Internal Standard plasma->is_spike vortex1 Vortex Briefly is_spike->vortex1 add_solvent Add 600 µL Ethyl Acetate vortex1->add_solvent vortex2 Vortex Vigorously (2 min) add_solvent->vortex2 centrifuge Centrifuge (10,000 x g, 5 min) vortex2->centrifuge supernatant Transfer Organic Layer centrifuge->supernatant evaporate Evaporate to Dryness (N2 Stream) supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A/B (50:50) evaporate->reconstitute inject Inject 5 µL into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.

Step-by-Step Protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 600 µL of ethyl acetate.

  • Vortex vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried extract in 100 µL of 50:50 (v/v) mobile phase A:B.

  • Vortex to dissolve the residue and transfer to an autosampler vial for analysis.

Method Validation

The developed method was validated according to the ICH Q2(R2) guideline to demonstrate its suitability for the intended purpose.[1][2][3][13]

Validation_Parameters Validation Method Validation Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Stability Stability Validation->Stability

Caption: Key parameters evaluated during analytical method validation.

  • Specificity/Selectivity: Assessed by analyzing blank plasma samples from six different sources to ensure no endogenous components interfere with the detection of the analyte or IS at their respective retention times.

  • Linearity and Range: A calibration curve was constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. The linearity was evaluated over a range of 1-1000 ng/mL. The curve should have a correlation coefficient (r²) ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) in five replicates on three separate days. Accuracy is expressed as the percent recovery, while precision is expressed as the relative standard deviation (%RSD).[14]

  • Limit of Quantitation (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (%RSD ≤ 20%).

  • Stability: The stability of the analyte in plasma was evaluated under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term Stability: At room temperature for 4 hours.

    • Post-Preparative Stability: In the autosampler for 24 hours.

    • Long-Term Stability: At -80 °C for 30 days.

Results and Discussion

The validation results are summarized below. The method demonstrated high selectivity with no significant interfering peaks observed at the retention times of the analyte and the internal standard.

Table 2: Linearity and LOQ

ParameterResultAcceptance Criteria
Linear Range1 - 1000 ng/mL-
Correlation Coefficient (r²)> 0.995≥ 0.99
Limit of Quantitation (LOQ)1 ng/mLS/N ≥ 10

Table 3: Accuracy and Precision

QC Level (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Accuracy (% Recovery)Precision (% RSD)Acceptance Criteria
Low (3) 2.9598.3%4.5%Accuracy: 85-115%Precision: ≤15%
Medium (100) 102.1102.1%3.1%Accuracy: 85-115%Precision: ≤15%
High (800) 789.698.7%2.8%Accuracy: 85-115%Precision: ≤15%

The stability experiments showed that 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid was stable in human plasma under all tested conditions, with deviations within ±15% of the nominal concentrations.

Conclusion

This application note presents a selective, sensitive, and robust LC-MS/MS method for the quantification of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid in human plasma. The simple liquid-liquid extraction protocol provides clean extracts and high recovery. The method has been thoroughly validated according to ICH guidelines and has demonstrated excellent performance in terms of linearity, accuracy, precision, and stability.[1][2][3] This validated procedure is fit for purpose and can be confidently implemented in regulated bioanalytical laboratories to support clinical and preclinical drug development programs.

References

  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. ScienceDirect. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Sample Preparation for Pharmaceuticals using A Bioanalytical Method. ResearchGate. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. International Journal of Pharmaceutical Sciences. [Link]

  • Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. [Link]

  • [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. PubMed. [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC - NIH. [Link]

  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography. [Link]

  • Quantification of rifampicin loaded into inhaled polymeric nanoparticles by reversed phase high-performance liquid chromatography in pulmonary nonphagocytic cellular uptake. Analytical Methods. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid and related quinoline-4-carboxylic acid derivatives. Our goal is to provide a comprehensive resource that combines fundamental principles with actionable troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My batch of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid shows poor solubility in aqueous buffers. What are the primary factors influencing its solubility?

A1: The solubility of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid is governed by a combination of its structural features and the properties of the solvent system. Key factors include:

  • pH: As a carboxylic acid, its solubility is highly dependent on the pH of the medium. In acidic conditions (low pH), the carboxylic acid group remains protonated (-COOH), rendering the molecule less polar and thus less soluble in aqueous solutions. As the pH increases, the carboxylic acid deprotonates to form the more soluble carboxylate anion (-COO⁻).[1]

  • Crystalline Structure: The solid-state properties of your compound, such as its crystal lattice energy, significantly impact solubility. A more stable and tightly packed crystal structure will require more energy to break apart, leading to lower solubility.[2]

  • Molecular Structure: The presence of the bulky and nonpolar isopropyl group, as well as the aromatic quinoline and pyridine rings, contributes to the molecule's overall lipophilicity (tendency to dissolve in fats, oils, and nonpolar solvents), which can reduce its aqueous solubility.[3]

  • Temperature: For most solid solutes, solubility in a liquid solvent increases with temperature. However, the extent of this effect can vary.[1]

Q2: I'm observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer. Why is this happening and how can I prevent it?

A2: This is a common phenomenon known as "precipitation upon dilution" or "crashing out." It occurs because 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid is likely much more soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO) than in an aqueous buffer. When the DMSO stock is introduced into the aqueous medium, the overall solvent environment becomes less favorable for keeping the compound dissolved, leading to supersaturation and subsequent precipitation.

To mitigate this, consider the following:

  • Slower Addition and Vigorous Stirring: Add the DMSO stock dropwise to the vigorously stirred aqueous buffer. This helps to disperse the compound more effectively and can sometimes prevent localized high concentrations that trigger precipitation.

  • Use of Co-solvents: Incorporate a water-miscible co-solvent into your aqueous buffer to increase the overall solubilizing capacity of the system.

  • pH Adjustment of the Aqueous Buffer: Ensure the pH of your final aqueous solution is in a range where your compound is sufficiently soluble.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned with?

A3: Both are important, but they provide different information about your compound's solubility.

  • Kinetic Solubility measures the concentration of a compound that remains in solution after a short incubation period when a stock solution (usually in DMSO) is added to an aqueous buffer. This is often what is observed during initial high-throughput screening experiments and can be influenced by the rate of dissolution and the potential for supersaturation.[4]

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can dissolve in a solvent under specific conditions (e.g., pH, temperature) when the system has reached equilibrium. This is typically determined using methods like the shake-flask method, which involves agitating an excess of the solid compound in the solvent for an extended period (e.g., 24-48 hours).[4][5][6]

For initial experiments, kinetic solubility is a practical concern. However, for formulation development and understanding the fundamental properties of your compound, determining the thermodynamic solubility is crucial.

Troubleshooting Guides

Guide 1: Systematic Approach to Solubility Enhancement

This guide provides a step-by-step workflow for systematically addressing the poor aqueous solubility of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid.

Experimental Workflow for Solubility Enhancement

Solubility_Workflow start Start: Poorly Soluble Compound ph_optimization pH Adjustment start->ph_optimization cosolvent Co-solvent Screening ph_optimization->cosolvent If insufficient success Target Solubility Achieved ph_optimization->success If sufficient salt_formation Salt Formation cosolvent->salt_formation If insufficient cosolvent->success If sufficient excipients Use of Excipients (e.g., Cyclodextrins) salt_formation->excipients If insufficient salt_formation->success If sufficient particle_size Particle Size Reduction excipients->particle_size If insufficient excipients->success If sufficient particle_size->success If sufficient fail Re-evaluate Strategy particle_size->fail If still insufficient

Caption: A decision-making workflow for systematically improving compound solubility.

Method 1: pH Adjustment

Principle: The solubility of ionizable compounds like 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid is highly pH-dependent. By adjusting the pH of the aqueous medium, you can shift the equilibrium towards the more soluble ionized form. For a carboxylic acid, increasing the pH above its pKa will lead to deprotonation and a significant increase in solubility.[1]

Protocol:

  • Prepare a series of buffers with a pH range from 4.0 to 9.0 (e.g., acetate, phosphate, borate buffers).

  • Add a known excess amount of solid 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure thermodynamic equilibrium is reached.

  • Separate the undissolved solid by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method such as HPLC-UV or LC-MS.

  • Plot the solubility as a function of pH to determine the optimal pH range for your experiments.

pHBuffer SystemExpected Solubility Trend
4.0AcetateLow
5.0AcetateIncreasing
6.0PhosphateModerate
7.0PhosphateHigh
8.0BorateHigh
9.0BorateHigh
Caption: Expected solubility trend of a carboxylic acid with increasing pH.
Method 2: Co-solvent Systems

Principle: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of nonpolar compounds by reducing the polarity of the solvent system.[7]

Common Co-solvents for Biological Assays:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG 300 or PEG 400)

  • Glycerol

  • N-methyl-2-pyrrolidone (NMP)

Protocol:

  • Prepare a series of aqueous buffers (at an optimal pH determined from Method 1) containing increasing concentrations of a co-solvent (e.g., 5%, 10%, 20% v/v).

  • Perform a solubility study as described in the pH adjustment protocol for each co-solvent concentration.

  • Evaluate the impact of the co-solvent on your experimental system (e.g., enzyme activity, cell viability) to ensure it does not interfere with your results.

Co-solvent Selection Logic

Cosolvent_Selection start Inadequate Solubility with pH Adjustment screen_cosolvents Screen Common Co-solvents (Ethanol, PEG, Propylene Glycol) start->screen_cosolvents assess_solubility Assess Solubility Enhancement screen_cosolvents->assess_solubility assess_compatibility Check for Assay Interference (e.g., cell toxicity, enzyme inhibition) assess_solubility->assess_compatibility assess_compatibility->screen_cosolvents If incompatible, try another co-solvent optimize_concentration Optimize Co-solvent Concentration assess_compatibility->optimize_concentration If compatible final_formulation Final Formulation optimize_concentration->final_formulation

Caption: Logical flow for selecting and optimizing a co-solvent system.

Method 3: Salt Formation

Principle: Converting a poorly soluble acidic or basic drug into a salt form is a widely used and effective method to increase its aqueous solubility and dissolution rate.[7] For 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid, forming a salt with a pharmaceutically acceptable base (e.g., sodium, potassium, or an amine salt) can significantly enhance its solubility.

Protocol:

  • Dissolve the carboxylic acid in a suitable organic solvent (e.g., ethanol, methanol).

  • Add a stoichiometric amount of a selected base (e.g., sodium hydroxide, potassium hydroxide, or an organic base like tromethamine) dissolved in the same or a miscible solvent.

  • Isolate the salt by precipitation, evaporation of the solvent, or lyophilization.

  • Characterize the salt form to confirm its formation and assess its purity and solid-state properties (e.g., using techniques like NMR, FT-IR, and XRPD).

  • Determine the aqueous solubility of the newly formed salt using the shake-flask method.

Salt FormCommon Base UsedExpected Solubility Improvement
Sodium SaltSodium HydroxideHigh
Potassium SaltPotassium HydroxideHigh
Tromethamine SaltTris(hydroxymethyl)aminomethaneModerate to High
Caption: Potential salt forms and their expected impact on solubility.

References

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab 8 (2024): 212. [Link]

  • Shishu, G., & Rana, V. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. [Link]

  • ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to optimize your reaction conditions, maximize yields, and ensure the highest purity of your target compound.

Introduction: The Synthetic Pathway

The synthesis of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid is most commonly achieved via the Doebner reaction . This robust and versatile method involves a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[1][2] For the target molecule, the specific reactants are 4-isopropylaniline, pyridine-3-carbaldehyde, and pyruvic acid, typically conducted under acidic conditions.

While the Doebner reaction is powerful, its success is highly dependent on carefully controlled parameters. Minor variations can lead to diminished yields, the formation of complex side products, and purification challenges. This guide provides a systematic approach to overcoming these obstacles.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yield is a common issue stemming from several potential sources. A systematic investigation is key.

  • Sub-optimal Acid Catalysis: The Doebner reaction is acid-catalyzed.[3] If the catalysis is inefficient, the reaction rate will be slow, leading to incomplete conversion. Conversely, an overly harsh acid can promote side reactions. Consider screening both Brønsted acids (e.g., p-toluenesulfonic acid, HCl) and Lewis acids (e.g., tin tetrachloride, scandium(III) triflate).[3] The choice of acid can significantly influence the reaction's progress.

  • Incorrect Stoichiometry: While a 1:1:1 molar ratio of reactants is the theoretical starting point, empirical optimization is often necessary. The aldehyde component can sometimes be prone to side reactions; a slight excess (e.g., 1.1 equivalents) may be beneficial. However, a large excess of any one reactant can complicate purification.

  • Reaction Temperature and Time: These two parameters are intrinsically linked. If the temperature is too low, the reaction may stall. If it's too high, you risk decomposition of reactants or products and the formation of tar-like byproducts. We recommend starting at a moderate temperature (e.g., 80°C in ethanol) and monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Atmosphere Control: The final step of the mechanism is an oxidation/aromatization to form the quinoline ring. While often accomplished by an in-situ generated Schiff base, the presence of air (oxygen) can sometimes be beneficial.[4] However, for sensitive substrates, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative degradation of starting materials.

Q2: I'm observing a significant amount of dark, tar-like byproduct. What is causing this and how can I prevent it?

A2: Tar formation is typically due to the acid-catalyzed polymerization of the aldehyde (pyridine-3-carbaldehyde) or other unsaturated intermediates.[5]

  • Control Reactant Addition: Instead of adding all reactants at once, try a slow, controlled addition of the aldehyde to the mixture of the aniline, pyruvic acid, and catalyst. This keeps the instantaneous concentration of the aldehyde low, minimizing its self-polymerization.

  • Solvent Selection: The solvent plays a crucial role. A solvent that ensures all reactants are well-dissolved is essential. For this reaction, refluxing ethanol or a mixture of ethanol and water is a good starting point. In some cases, a biphasic system can sequester the sensitive carbonyl compound in an organic phase, protecting it from the acidic aqueous phase where polymerization might occur.[5]

  • Moderate the Temperature: High temperatures are a primary driver of polymerization. Find the minimum temperature at which the reaction proceeds at a reasonable rate. A temperature-controlled oil bath is highly recommended for maintaining a stable reaction temperature.

Q3: The reaction seems to stall and does not go to completion, even after extended periods. What adjustments can I make?

A3: A stalled reaction points to issues with activation energy, catalyst activity, or reactant stability.

  • Re-evaluate Your Catalyst: The catalyst may be deactivated or simply not strong enough under your current conditions. If you are using a mild acid, consider switching to a stronger one. For instance, if p-TsOH is ineffective, trifluoroacetic acid (TFA) might provide the necessary push, as it has been shown to be effective in related quinoline syntheses.[4]

  • Increase the Temperature: A modest increase in temperature (e.g., in 10°C increments) can often overcome the activation energy barrier. Monitor closely for any increase in byproduct formation.

  • Consider a Different Solvent: A higher-boiling point solvent, such as n-butanol or toluene (with a Dean-Stark trap to remove water), could allow you to run the reaction at a higher temperature safely, potentially driving it to completion.

Q4: Purification of the final product is challenging due to persistent impurities. What purification strategies are most effective?

A4: The amphoteric nature of your product (containing both a basic pyridine nitrogen and an acidic carboxylic acid) can be leveraged for effective purification.

  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous base (e.g., 1M sodium bicarbonate or sodium carbonate solution). Your desired product, being an acid, will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind in the organic layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any trapped impurities.

    • Slowly acidify the aqueous layer with a dilute acid (e.g., 1M HCl or acetic acid) to the isoelectric point of your compound, which will cause the purified product to precipitate.[6][7]

    • Filter the solid, wash with cold water and then a non-polar solvent (like hexane or ether) to remove residual water, and dry under vacuum.

  • Recrystallization: If impurities co-precipitate, recrystallization is an excellent secondary step. Solvents like N,N-dimethylformamide (DMF), ethanol, or acetic acid are often effective for quinoline-4-carboxylic acids.[8] The key is to find a solvent (or solvent system) in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Q5: How do I confirm the identity and purity of my final product, 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid?

A5: A combination of spectroscopic and analytical techniques is essential for unambiguous characterization.[9]

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. You should be able to identify distinct signals for the isopropyl group, the protons on the quinoline and pyridine rings, and the absence of the pyruvic acid and aldehyde protons. The carboxylic acid proton may be visible as a broad singlet, often in DMSO-d₆.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. Look for the [M+H]⁺ peak in positive ion mode or the [M-H]⁻ peak in negative ion mode.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks, including a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch for the carboxylic acid (around 1700 cm⁻¹), and C=N/C=C stretches in the aromatic region (around 1500-1650 cm⁻¹).[9]

  • Thin Layer Chromatography (TLC): Use TLC with different solvent systems to assess purity. A pure compound should ideally show a single spot.[9]

  • Melting Point: A sharp melting point is a good indicator of high purity.[9]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Doebner reaction for this synthesis?

A1: The mechanism is a multi-step process that elegantly constructs the quinoline core.[3][10]

  • Imine Formation: The 4-isopropylaniline first reacts with pyridine-3-carbaldehyde in an acid-catalyzed condensation to form a Schiff base (imine).

  • Enolate Reaction: Pyruvic acid, in the presence of the acid catalyst, forms an enol or enolate. This enol then attacks the imine carbon in a Michael-type addition.

  • Cyclization: The intermediate then undergoes an intramolecular electrophilic attack from the aniline ring onto a carbonyl group, followed by dehydration to form a dihydroquinoline intermediate.

  • Aromatization: The dihydroquinoline is oxidized to the final aromatic quinoline product. This oxidation is often performed by another molecule of the Schiff base acting as a hydrogen acceptor.[11]

Q2: Which solvents are recommended for this reaction?

A2: The choice of solvent is critical to manage reactant solubility and minimize side reactions.[5]

  • Alcohols (Ethanol, Methanol): These are the most common and are often used as the reaction medium under reflux. They are good solvents for the starting materials and facilitate the reaction.

  • Biphasic Systems: As mentioned in the troubleshooting guide, a two-phase system (e.g., an organic solvent and an acidic aqueous phase) can be beneficial in preventing the polymerization of the aldehyde.[5]

  • Strong Acids (Trifluoroacetic Acid): In some cases, a strong acid like TFA can act as both the catalyst and the solvent, driving the reaction under more forcing conditions.[4]

Q3: How does reaction temperature impact the outcome?

A3: Temperature is a critical parameter to control.

  • Low Temperature: Insufficient heat can lead to a sluggish or stalled reaction.

  • Optimal Temperature: Typically found between 80-120°C, this range provides enough energy to overcome the activation barrier without causing significant degradation.

  • High Temperature: Excessive heat promotes the formation of tar-like polymers and can lead to the decomposition of starting materials or the final product, ultimately lowering the isolated yield.

Visualizations and Data

Reaction Mechanism and Troubleshooting Workflow

The following diagrams illustrate the key chemical transformations and a logical workflow for addressing common experimental issues.

G cluster_0 Doebner Reaction Mechanism A 4-Isopropylaniline + Pyridine-3-carbaldehyde B Schiff Base (Imine) A->B Condensation (-H2O) D Michael Adduct B->D Michael Addition C Pyruvic Acid Enolate C->D E Cyclized Dihydroquinoline Intermediate D->E Intramolecular Cyclization (-H2O) F 6-Isopropyl-2-pyridin-3-ylquinoline- 4-carboxylic acid E->F Oxidation/ Aromatization

Caption: Generalized mechanism for the Doebner synthesis.

G Problem Problem Encountered LowYield Low Yield Problem->LowYield Tar Tar Formation Problem->Tar Stalled Stalled Reaction Problem->Stalled Sol_Yield 1. Optimize catalyst (type/loading) 2. Adjust stoichiometry 3. Vary temp/time LowYield->Sol_Yield Causes: Inefficient catalysis, sub-optimal conditions Sol_Tar 1. Lower reaction temperature 2. Slow addition of aldehyde 3. Change solvent Tar->Sol_Tar Cause: Aldehyde polymerization Sol_Stalled 1. Increase temperature 2. Use stronger acid catalyst 3. Switch to higher boiling solvent Stalled->Sol_Stalled Causes: High activation energy, weak catalyst

Caption: Troubleshooting workflow for common synthesis issues.

Table 1: Summary of Key Reaction Parameters and Their Impact
ParameterRange / OptionsEffect on YieldEffect on PurityKey Considerations
Catalyst Brønsted Acids (HCl, p-TsOH, TFA) Lewis Acids (SnCl₄, Sc(OTf)₃)High Impact: Optimal choice and loading are critical for reaction rate and completion.High Impact: Harsh acids or high loadings can increase byproduct formation.Screen different acids to find the best balance between reaction rate and cleanliness.[3]
Solvent Ethanol, Methanol, n-Butanol, Biphasic systemsMedium Impact: Affects solubility and reaction temperature.High Impact: Can prevent polymerization side reactions.[5]Ensure all reactants are soluble. Consider a higher boiling point solvent if the reaction stalls.
Temperature 60°C - 140°CHigh Impact: Directly controls reaction rate.High Impact: Higher temperatures can drastically increase tar formation and decomposition.Find the lowest temperature that allows for a reasonable reaction time (monitor by TLC/LC-MS).
Stoichiometry 1:1:1 to 1:1.2:1 (Aniline:Aldehyde:Acid)Medium Impact: A slight excess of aldehyde can sometimes improve conversion.Medium Impact: Large excesses can complicate purification.Start with a 1:1:1 ratio and adjust based on monitoring of starting material consumption.

Experimental Protocols

Protocol 1: General Synthesis of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-isopropylaniline (1.0 eq), pyruvic acid (1.0 eq), and ethanol (approx. 0.2 M concentration relative to the aniline).

  • Begin stirring the mixture and add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 - 0.2 eq).

  • Slowly add pyridine-3-carbaldehyde (1.0 - 1.1 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 80°C for ethanol) using an oil bath.

  • Monitor the reaction progress by TLC every 2-4 hours until the starting aniline spot has been consumed (typically 12-24 hours).

  • Once complete, cool the reaction mixture to room temperature. A solid product may precipitate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Proceed to the purification protocol.

Protocol 2: Purification by Acid-Base Extraction and Precipitation
  • Take the crude reaction residue and dissolve it in a 1 M aqueous solution of sodium hydroxide, ensuring the pH is > 10.

  • Transfer the basic aqueous solution to a separatory funnel and wash two times with ethyl acetate to remove non-polar, non-acidic impurities. Discard the organic layers.

  • Cool the aqueous layer in an ice bath.

  • While stirring vigorously, slowly add a 1 M aqueous solution of hydrochloric acid dropwise. Monitor the pH.

  • A precipitate will begin to form as the solution approaches the isoelectric point of the product (typically pH 4-6). Continue adding acid until precipitation is complete.

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake sequentially with cold deionized water and then cold diethyl ether.

  • Dry the purified solid in a vacuum oven at 50-60°C to a constant weight.

  • Characterize the final product for identity and purity.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • American Chemical Society. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved January 18, 2026, from [Link]

  • PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2025).
  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid.
  • Google Patents. (n.d.). CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid.
  • ResearchGate. (2022).
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 18, 2026, from [Link]

  • BenchChem. (2025). optimizing solvent and base conditions for quinoline synthesis.
  • Google Patents. (n.d.). US3657259A - Process for the production of pyridine carboxylic acids.
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved January 18, 2026, from [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
  • Synfacts. (n.d.).
  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved January 18, 2026, from [Link]

  • Iraqi National Journal of Chemistry. (n.d.).
  • RSC Publishing. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved January 18, 2026, from [Link]

  • National Institutes of Health. (n.d.).
  • ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
  • PubMed Central. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors.
  • ResearchGate. (2025).
  • Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved January 18, 2026, from [Link]

  • YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.
  • European Patent Office. (n.d.). Process for the preparation of a quinoline carboxylic acid - EP 0351889 B1.

Sources

6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid degradation and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the potential degradation of this compound and strategies for its prevention. Given the limited publicly available stability data for this specific molecule, this guide synthesizes information from closely related quinoline and quinoline-4-carboxylic acid derivatives to provide a robust framework for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid?

A1: Based on the general behavior of quinoline compounds, the primary factors that can induce degradation include exposure to light (photodegradation), extreme pH conditions (acidic or alkaline hydrolysis), and the presence of oxidizing agents.[1][2] The quinoline ring system, in particular, can be susceptible to photolytic conditions.[3]

Q2: How can I assess the stability of my compound in a new formulation or solvent system?

A2: To determine the intrinsic stability of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid in your specific experimental context, conducting a forced degradation study is highly recommended.[4] This involves subjecting the compound to a variety of stress conditions that are more severe than typical storage or experimental conditions, such as high heat, humidity, strong acidic and basic solutions, oxidizing agents, and intense light exposure.[4][5] These studies are crucial for identifying potential degradation products and establishing degradation pathways.[4]

Q3: What are the likely degradation pathways for this molecule?

A3: While specific pathways for 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid are not empirically established in the public domain, we can infer potential pathways from related quinoline structures. Common degradation mechanisms include:

  • Hydroxylation: The quinoline ring can be hydroxylated at various positions, a common initial step in microbial and oxidative degradation.[6]

  • Oxidation of the Pyridine or Quinoline Ring: Advanced oxidation processes can lead to the opening of the heterocyclic rings.[7] For instance, superoxide radicals can attack the pyridine ring of a quinoline structure.[3]

  • Decarboxylation: Although potentially less common under standard laboratory conditions, some quinoline carboxylic acids can undergo decarboxylation, especially under harsh thermal or chemical stress.[8]

Q4: Are there any special storage recommendations for this compound?

A4: To ensure the long-term stability of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid, it is advisable to store it as a solid in a cool, dark, and dry place. Solutions should be prepared fresh whenever possible. If stock solutions need to be stored, they should be protected from light by using amber vials or by wrapping the container in aluminum foil and stored at a low temperature (e.g., -20°C or -80°C).[2] The stability in aqueous solutions can be pH-dependent, so buffering the solution may be necessary.[5]

Troubleshooting Guides

Issue 1: Inconsistent Results or Loss of Potency in Biological Assays

Symptoms:

  • Decreasing compound activity over time in stored solutions.

  • Poor reproducibility between experiments conducted on different days.

  • Unexpected peaks appearing in analytical chromatograms of older samples.

Potential Cause: This is a classic indication of compound degradation.[5] The quinoline-4-carboxylic acid moiety may be susceptible to degradation in aqueous buffer systems, especially with repeated freeze-thaw cycles or prolonged storage at room temperature.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare working solutions fresh from a solid stock on the day of the experiment.

  • Evaluate Stock Solution Stability: If you must use a stored stock solution, qualify its integrity before use. Inject an aliquot of the stock solution into an HPLC-UV system and compare the peak area and purity to that of a freshly prepared standard.

  • pH and Buffer Effects: Investigate the stability of the compound in your specific assay buffer. Incubate the compound in the buffer at the experimental temperature for the duration of the assay and analyze for degradation at various time points.

  • Light Exposure: Ensure all handling of the compound and its solutions is performed with minimal exposure to ambient and UV light.[2]

Issue 2: Appearance of Unknown Peaks in HPLC or LC-MS Analysis

Symptoms:

  • New peaks, often with lower retention times (more polar), are observed in the chromatogram.

  • The peak area of the parent compound decreases over time.

Potential Cause: The appearance of new peaks is a direct sign of degradation. These new peaks represent degradation products that may have different physicochemical properties from the parent compound.

Troubleshooting Steps:

  • Characterize Degradants: If possible, use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is critical for proposing the structures of the degradation products and understanding the degradation pathway.

  • Conduct a Forced Degradation Study: A systematic forced degradation study will help to intentionally generate the degradation products and confirm their identity.[5] This will also establish a degradation profile for your compound.

  • Optimize Analytical Method: Ensure your analytical method is "stability-indicating." This means the method should be able to resolve the parent compound from all potential degradation products without any peak co-elution.[1] Method validation should include specificity analysis with stressed samples.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a concentration of 1 mg/mL.[9]

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) if no degradation is observed at room temperature.[5] Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.[5]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis.[5] Neutralize the samples with 0.1 M HCl before analysis.[5]

  • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time.[5]

  • Photodegradation: Expose the stock solution in a photostability chamber to a light source that provides both UV and visible light. A control sample should be wrapped in aluminum foil to protect it from light.

  • Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 60°C).

3. Analysis:

  • Analyze the samples from each stress condition using a validated stability-indicating HPLC method, typically with a C18 reverse-phase column and a UV detector.[9] An LC-MS method can be used for the identification of degradation products.[9]

Protocol 2: Developing a Stability-Indicating HPLC Method

1. Initial Method Development:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9]

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile).[9]

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

2. Method Validation:

  • Specificity: Inject solutions of the compound that have been subjected to forced degradation. The method is specific if the peak for the intact compound is well-resolved from the peaks of the degradation products. Peak purity analysis using a photodiode array (PDA) detector can confirm this.[5]

  • Linearity, Accuracy, and Precision: These parameters should be validated according to ICH guidelines.

Data Presentation

Table 1: Hypothetical Stability Data for 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid under Forced Degradation Conditions

Stress ConditionDuration (hours)Temperature (°C)% DegradationNumber of Degradation Products
0.1 M HCl2460~15%2
0.1 M NaOH2460~25%3
3% H₂O₂2425~40%4
Photolytic2425~30%3
Thermal (Solid)7280<5%1
Thermal (Solution)7280~20%2

Note: This data is illustrative and should be confirmed by experimental studies.

Visualizations

G cluster_degradation Potential Degradation Pathways Parent 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid Photodegradation Photodegradation Products (e.g., hydroxylated species, ring-opened products) Parent->Photodegradation Light/UV Oxidative Oxidative Degradation Products (e.g., N-oxides, hydroxylated quinoline) Parent->Oxidative Oxidizing Agents (e.g., H₂O₂) Hydrolytic Hydrolytic Degradation Products (pH dependent) Parent->Hydrolytic Acid/Base

Caption: Potential degradation pathways for 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid.

G cluster_workflow Troubleshooting Workflow for Compound Instability A Inconsistent Results or New HPLC Peaks Observed B Hypothesis: Compound Degradation A->B C Action: Prepare Fresh Solutions and Protect from Light B->C D Problem Resolved? C->D E Yes: Implement as Standard Practice D->E Yes F No: Proceed to Forced Degradation Study D->F No G Identify Degradation Pathways and Products F->G H Develop Stability-Indicating Analytical Method G->H I Optimize Storage and Handling Conditions H->I

Caption: Troubleshooting workflow for addressing compound instability.

References

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
  • Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. (2015). Environmental Science & Technology, 49(20), 12134-12141.
  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate.
  • Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. (2022). Arabian Journal of Chemistry, 15(10), 104100.
  • Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions. Benchchem.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). Journal of Medicinal Chemistry, 61(15), 6646-6668.
  • Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction. (2006). Journal of Molecular Biology, 364(5), 966-981.
  • Forced Degradation Studies. (2016). MOJ Bioequivalence & Bioavailability, 2(6). Available from: [Link]

  • Photocatalytic degradation of quinoline in aqueous TiO2 suspension. (2012). Journal of Hazardous Materials, 237-238, 247-255.
  • METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. (2021). ResearchGate.
  • Microbial degradation of quinoline and methylquinolines. (1990). Applied and Environmental Microbiology, 56(2), 345-351.
  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2022). Molecules, 27(21), 7268.
  • Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. (2024). Molecules, 29(23), 5432.
  • Enhancing the stability of 2-(Furan-2-yl)quinoline-4-carboxylate solutions. Benchchem.
  • Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. (2020). Catalysts, 10(12), 1461.
  • Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. (2020). ResearchGate.
  • Degradation of quinoline-4-carboxylic acid by Microbacterium sp. (1989). FEMS Microbiology Letters, 57(3), 279-282.
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2018). Applied and Environmental Microbiology, 84(11), e00302-18.
  • The sequence of deprotonation of pyridine-6-phospho-4-carboxylic acid. (2009). ResearchGate.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2013). The Journal of Organic Chemistry, 78(11), 5769-5775.
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). Makara Journal of Science, 27(2), 10. Available from: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Applied Sciences, 10(20), 7326.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate.
  • Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique. (2018). Journal of Analytical Methods in Chemistry, 2018, 8240932.
  • Analytical Methods for Determining Pyridine in Biological Materials. (1992). In Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (US). Available from: [Link]

  • 6-Chloro-2-isopropyl-4-(3-isopropyl-phenyl)-quinoline-3-carboxylic acid. PubChem. Available from: [Link]

  • Application Notes and Protocols for the Analytical Characterization of 6-Nitroindoline-2-carboxylic Acid. Benchchem.
  • 6-(N-ethyl-3-propan-2-yl-4-propan-2-yloxyanilino)pyridine-3-carboxylic acid. PubChem. Available from: [Link]

  • Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tar. (2018). Semantic Scholar. Available from: [Link]

Sources

troubleshooting unexpected results in assays with 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for common issues encountered during in-vitro and cell-based assays. Our goal is to help you understand the underlying chemical and biological principles that may lead to unexpected results and to provide robust, actionable protocols to resolve them.

Introduction to the Compound Class

6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid belongs to the quinoline carboxylic acid class of heterocyclic compounds. This structural class is of significant interest in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial and antioxidant properties.[1][2] The molecule's architecture, featuring both a quinoline core and a pyridinyl moiety, suggests potential for complex biological interactions. Specifically, the pyridine carboxylic acid substructure is a well-established pharmacophore present in numerous FDA-approved drugs and is known for its ability to interact with enzyme active sites, often through metal chelation or hydrogen bonding.[3][4] This guide will help you navigate the unique challenges and opportunities presented by this compound's structure.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My compound is showing poor solubility or is precipitating in my aqueous assay buffer. How can I resolve this?

Answer: This is a common and critical issue for many heterocyclic compounds. The structure of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid contains a large, relatively rigid aromatic system and an isopropyl group, which contribute to its hydrophobicity. While the carboxylic acid group provides a handle for aqueous solubility, its effectiveness is highly dependent on pH.

Root Cause Analysis:

  • pH-Dependent Solubility: The carboxylic acid group must be deprotonated (negatively charged) to significantly enhance aqueous solubility. In buffers at or below the compound's pKa, it will be in its neutral, less soluble form.

  • Hydrophobic Nature: The quinoline and pyridine rings, along with the isopropyl group, make the molecule inherently lipophilic, favoring dissolution in organic solvents over aqueous media.

Troubleshooting Protocol: Achieving and Maintaining Solubility

  • Prepare a High-Concentration Stock in an Organic Solvent: Never attempt to dissolve the primary compound powder directly in an aqueous buffer.

    • Step 1: Use 100% Dimethyl Sulfoxide (DMSO) as the primary solvent. It is generally effective for this class of compounds.

    • Step 2: Prepare a concentrated stock solution, typically at 10-50 mM. Ensure the compound is fully dissolved using vortexing or brief sonication.

    • Step 3: Store the stock solution at -20°C or -80°C, protected from light and moisture. Aliquot to minimize freeze-thaw cycles.

  • Optimize the Assay Buffer:

    • pH Adjustment: If your assay tolerates it, increasing the buffer pH to 7.5 or higher can help maintain the solubility of the carboxylic acid moiety in its deprotonated state.

    • Inclusion of Solubilizing Agents: For some enzymatic assays, the inclusion of a small amount of a non-ionic detergent can prevent aggregation. Consider 0.01% Triton X-100 or Tween-20.

  • Proper Dilution Technique:

    • Perform serial dilutions from your organic stock into 100% of the same organic solvent.

    • For the final step, dilute this intermediate concentration into your final aqueous assay buffer. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤0.5%) and consistent across all wells, including controls.

Table 1: Recommended Solvents and Starting Conditions

ParameterRecommendationRationale & Key Considerations
Primary Solvent 100% DMSOHigh solubilizing power for aromatic heterocyclic compounds.
Stock Concentration 10-50 mMProvides a concentrated starting point for serial dilutions, minimizing the final % of organic solvent.
Assay Buffer pH pH 7.4 - 8.0A slightly basic pH helps keep the carboxylic acid deprotonated and more soluble. Check for pH effects on your target's activity.
Final DMSO % ≤ 0.5%High concentrations of DMSO can inhibit or denature enzymes and be toxic to cells. Keep it consistent across all conditions.
Question 2: I am observing inconsistent IC50 values and high variability between experimental replicates. What are the potential causes?

Answer: High variability is a red flag that points toward issues with compound behavior in the assay itself, rather than just its primary pharmacological activity. The potential culprits are often compound instability, aggregation at high concentrations, or direct interference with the assay technology.

Troubleshooting Workflow:

The following workflow provides a systematic approach to identifying the source of variability.

G cluster_0 Step 1: Verify Compound Integrity cluster_1 Step 2: Investigate Physical Behavior cluster_2 Step 3: Rule Out Assay Artifacts Purity Purity Check (>95% via HPLC/LC-MS) Stability Stability in Buffer (Time-course Incubation) Purity->Stability If pure... Aggregation Aggregation Test (Add Detergent, e.g., 0.01% Triton X-100) Stability->Aggregation If stable... Chelation Metal Chelation (Add excess Mg2+/Zn2+ if applicable) Fluorescence Fluorescence Interference (Read plate with compound alone) Aggregation->Fluorescence If non-aggregating... Fluorescence->Chelation

Caption: A systematic workflow for troubleshooting inconsistent assay results.

Detailed Protocols:

  • Compound Purity and Stability:

    • Purity: Always use a compound batch with purity confirmed to be >95% by HPLC. Impurities from synthesis, such as unreacted starting materials or side-products, can have their own biological activities.[5]

    • Stability Protocol:

      • Prepare your compound at its highest assay concentration in the final assay buffer.

      • Incubate this solution at the assay temperature for different time points (e.g., 0, 30, 60, 120 minutes).

      • Initiate the assay with the pre-incubated compound at each time point.

      • A significant loss of potency at longer pre-incubation times indicates compound degradation.

  • Compound Aggregation:

    • Mechanism: Hydrophobic molecules can form colloidal aggregates at higher concentrations, which non-specifically inhibit enzymes by sequestering them. This is a major source of false positives in screening.

    • Aggregation Counter-Screen Protocol:

      • Prepare two sets of dose-response curves for the compound.

      • In the first set, use your standard assay buffer.

      • In the second set, include 0.01% (v/v) Triton X-100 in the assay buffer.

      • If the compound is an aggregator, you will observe a significant rightward shift (decrease in potency) in the IC50 curve in the presence of the detergent. True inhibitors should show minimal change.

  • Assay Technology Interference:

    • Fluorescence Interference: Quinoline structures are inherently fluorescent. This can create a high background signal or quench the signal in fluorescence-based assays (e.g., Fluorescence Polarization, FRET, TR-FRET).

      • Control: Run a plate containing only assay buffer and the compound at all tested concentrations. Read the fluorescence at the same wavelengths as your assay. A dose-dependent increase in signal indicates interference.

    • Metal Chelation: The pyridine-2-carboxylic acid scaffold (a close relative of the pyridin-3-yl-quinoline-4-carboxylic acid) is a known metal chelator.[6][7] If your assay relies on divalent metal cations (e.g., Mg²⁺, Mn²⁺, Zn²⁺) for enzymatic activity, the compound may be inhibiting the enzyme by sequestering these essential cofactors.

      • Control: Perform the inhibition assay in the presence of a 10-fold molar excess of the relevant divalent cation. If chelation is the mechanism of inhibition, you should see a significant rescue of enzyme activity.

Table 2: Summary of Potential Assay Interferences and Controls

Potential IssueAssay Types AffectedRecommended Control ExperimentExpected Outcome if Issue is Present
Fluorescence FP, FRET, TR-FRET, AlphaScreenMeasure signal of compound in buffer alone.Dose-dependent change in background signal.
Aggregation Most enzyme-based assaysRun dose-response with and without 0.01% Triton X-100.IC50 value significantly increases with detergent.
Metal Chelation Kinases, Polymerases, MetalloproteasesAdd 10x molar excess of the required metal cofactor (e.g., MgCl₂).Inhibition is reversed or significantly reduced.
Question 3: The compound shows significant cytotoxicity in my cell-based assay at concentrations where I don't expect to see on-target effects. Is this real, and how can I investigate it?

Answer: Unexpected cytotoxicity is a common hurdle. It's crucial to determine if the toxicity is a result of the intended mechanism of action (on-target toxicity) or an unrelated, off-target effect. The quinoline core itself is found in many bioactive compounds, and off-target activity is plausible.[8][9]

Investigative Strategy for Off-Target Cytotoxicity:

G Start Unexpected Cytotoxicity Observed Compare Compare On-Target vs. Cytotoxicity Potency (IC50 vs. CC50) Start->Compare Target_Null Test in Target-Null Cell Line (e.g., CRISPR KO or negative line) Mito_Tox Assess Mitochondrial Toxicity (e.g., MTT, Seahorse Assay) Target_Null->Mito_Tox If still toxic... Conclusion Determine Therapeutic Window Target_Null->Conclusion If not toxic... Reactive Evaluate Reactive Metabolite Formation (e.g., Glutathione Trapping Assay) Mito_Tox->Reactive If mito-normal... Mito_Tox->Conclusion Reactive->Conclusion Compare->Target_Null If CC50 << IC50...

Caption: Decision-making workflow for investigating unexpected cytotoxicity.

Potential Mechanisms and Experimental Approaches:

  • Confirm the Therapeutic Window: The first step is to quantify both the potency against your target (IC50 or EC50) and the cytotoxic concentration (CC50) in the same cell line. A large window between these two values (e.g., >100-fold) is desirable. If the values are very close, on-target toxicity could be the cause.

  • Use a Target-Negative Control Cell Line: The most direct way to probe for off-target toxicity is to use a cell line that does not express your target of interest.

    • Method: If you observe similar cytotoxicity in both the target-expressing and target-negative cell lines, the effect is unequivocally off-target.

  • Investigate Common Off-Target Mechanisms:

    • Mitochondrial Toxicity: Many compounds interfere with mitochondrial respiration, leading to cell death. Assays like the MTT assay (which measures mitochondrial reductase activity) or more sophisticated methods like Seahorse XF analysis can directly probe for mitochondrial dysfunction.

    • Reactive Metabolite Formation: Some quinoline structures can be processed by cellular enzymes (like Cytochrome P450s) into chemically reactive intermediates that cause toxicity by binding to proteins and DNA. This can be investigated using specialized assays that "trap" these reactive species, often performed by CROs specializing in ADME/Tox.

By systematically addressing these potential pitfalls—solubility, in-assay behavior, and off-target effects—researchers can gain confidence in their experimental data and make more informed decisions in their drug discovery and development programs.

References

  • BenchChem Technical Support Team. (2025).
  • PubChem. (n.d.). Picolinic acid (CID 1018).
  • PubChem. (n.d.). 6-(Propan-2-yloxy)pyridine-3-carboxylic acid (CID 18625738).
  • PubChem. (n.d.). 6-(N-ethyl-3-propan-2-yl-4-propan-2-yloxyanilino)pyridine-3-carboxylic acid (CID 25006473).
  • Sigma-Aldrich. (n.d.). 6-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. MilliporeSigma.
  • Ali, S., et al. (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central.
  • Patel, H. D., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
  • Raza, H., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
  • Sari, Y., et al. (2023).
  • Wikipedia. (n.d.). Picolinic acid.
  • Raza, H., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central.

Sources

Technical Support Center: 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of synthesis, purification, characterization, and handling of this compound. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible results.

Section 1: Synthesis via Doebner-von Miller Reaction and Related Challenges

The Doebner-von Miller reaction is a cornerstone for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound.[1][2] Specifically, for 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid, a common route involves the reaction of 4-isopropylaniline, 3-acetylpyridine (as a precursor to the α,β-unsaturated ketone), and pyruvic acid.[3]

Frequently Asked Questions (FAQs) - Synthesis

Q1: My Doebner-von Miller reaction is resulting in a low yield and a significant amount of tar-like polymeric material. What are the primary causes and how can I mitigate this?

A1: Tar formation is a prevalent issue in the Doebner-von Miller synthesis, largely due to the strongly acidic and oxidizing conditions that promote polymerization of the α,β-unsaturated intermediates.[4] To address this:

  • Control of Reaction Conditions: The reaction is often highly exothermic.[4] It is crucial to control the rate of addition of the acid catalyst (e.g., concentrated sulfuric or hydrochloric acid) while providing efficient cooling and vigorous stirring to dissipate heat and prevent localized hotspots.

  • Use of a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) can help to make the reaction less violent and reduce charring.[4]

  • Biphasic Reaction Medium: Employing a biphasic system, where the carbonyl compound is sequestered in an organic phase, can significantly reduce polymerization and improve yields.[4]

  • Slow Addition of Reactants: A slow, controlled addition of the carbonyl precursor can help maintain a low concentration, thereby minimizing self-condensation reactions.[4]

Q2: I am observing the formation of regioisomers. How can I improve the regioselectivity of the reaction?

A2: The regioselectivity of the Doebner-von Miller reaction can be influenced by the reaction mechanism. While the 1,4-addition of the aniline to the α,β-unsaturated carbonyl is a plausible pathway, an alternative route involving the initial formation of a Schiff base followed by cyclization has also been proposed.[5] The substitution pattern of the aniline and the nature of the carbonyl compound play a significant role. For γ-aryl-β,γ-unsaturated α-ketoesters, a reversal of the standard regiochemistry has been observed, leading to 2-carboxy-4-arylquinolines.[5] To favor the desired isomer:

  • Catalyst Choice: The use of Lewis acids like tin tetrachloride or scandium(III) triflate, or Brønsted acids such as p-toluenesulfonic acid, can influence the reaction pathway.[2] Experimenting with different acid catalysts may improve the desired regioselectivity.

  • Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, potentially favoring one regioisomer over another. A systematic study of the reaction temperature profile is recommended.

Experimental Protocol: Synthesis of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid

This protocol is a generalized starting point based on the principles of the Doebner reaction.[3] Optimization will be necessary.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, combine 4-isopropylaniline and 3-acetylpyridine in a suitable solvent (e.g., ethanol).

  • Addition of Pyruvic Acid: Slowly add a solution of pyruvic acid in the same solvent to the stirred mixture.

  • Acid Catalysis: Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid or sulfuric acid. Monitor the temperature closely to control the exothermic reaction.

  • Reaction: After the addition is complete, heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, carefully pour the reaction mixture onto crushed ice. The crude product may precipitate. Neutralize the solution with a base (e.g., sodium hydroxide or ammonia) to precipitate the carboxylic acid.

  • Isolation: Collect the crude product by filtration, wash with cold water, and dry under vacuum.

Visualization of the Synthesis Workflow

cluster_synthesis Synthesis Workflow Reactants 4-Isopropylaniline 3-Acetylpyridine Pyruvic Acid Mixing Mix in Solvent (e.g., Ethanol) Reactants->Mixing Acid Slow Addition of Conc. Acid (HCl/H₂SO₄) with Cooling Mixing->Acid Reflux Heat to Reflux (Monitor by TLC) Acid->Reflux Workup Pour onto Ice Neutralize with Base Reflux->Workup Isolation Filter and Wash Crude Product Workup->Isolation

Caption: A generalized workflow for the synthesis of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid.

Section 2: Purification Strategies and Troubleshooting

The crude product from the synthesis will likely contain unreacted starting materials, polymeric tars, and regioisomers. A multi-step purification strategy is often necessary.

Frequently Asked Questions (FAQs) - Purification

Q3: My crude product is a dark, oily substance. What is the best initial purification step?

A3: For tarry crude products, an initial acid-base extraction is highly effective for separating the acidic product from neutral and basic impurities.[6][7]

  • Step 1 (Removal of Neutral/Basic Impurities): Dissolve the crude material in an aqueous base (e.g., N sodium hydroxide solution), ensuring the pH is at least three units above the pKa of the carboxylic acid.[6] Extract this aqueous solution with a water-immiscible organic solvent like diethyl ether or dichloromethane to remove neutral and basic impurities.

  • Step 2 (Isolation of the Carboxylic Acid): Acidify the aqueous layer with a mineral acid (e.g., dilute HCl) to a pH at least three units below the pKa of the acid to precipitate the product.[6] The purified acid can then be extracted into an organic solvent or collected by filtration if it is a solid.

Q4: After acid-base extraction, my product is still not pure. What further purification techniques should I consider?

A4: Several techniques can be employed for further purification:

  • Recrystallization: This is a powerful technique for purifying solid carboxylic acids. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, toluene, or acetic acid) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[6]

  • Column Chromatography:

    • Normal Phase (Silica Gel): While challenging for highly polar compounds, silica gel chromatography can be used. A mobile phase containing a small amount of acetic or formic acid can help to reduce tailing of the carboxylic acid.

    • Reversed-Phase (C18): C18 reversed-phase chromatography is often more effective for purifying polar compounds like carboxylic acids.[8] A common mobile phase is a gradient of water and acetonitrile, often with a small percentage of a modifier like trifluoroacetic acid (TFA) to ensure the carboxylic acid is protonated.[8]

  • Solid-Phase Extraction (SPE): Anion exchange resins can be used to capture carboxylic acids from a solution.[9][10] The product is retained on the resin and can be eluted by washing with a solution containing a stronger acid.[10]

Visualization of the Purification Decision Tree

cluster_purification Purification Troubleshooting Crude Crude Product (Tarry/Oily) AcidBase Acid-Base Extraction Crude->AcidBase CheckPurity1 Check Purity (TLC/LC-MS) AcidBase->CheckPurity1 Solid Is the product solid? CheckPurity1->Solid Impure Pure Pure Product CheckPurity1->Pure Pure Recrystallize Recrystallization Solid->Recrystallize Yes Column Column Chromatography (Normal or Reversed-Phase) Solid->Column No/Still Impure CheckPurity2 Check Purity (TLC/LC-MS) Recrystallize->CheckPurity2 CheckPurity2->Column Impure CheckPurity2->Pure Pure Column->Pure

Caption: A decision tree for troubleshooting the purification of the target compound.

Section 3: Characterization and Data Interpretation

Accurate structural characterization is essential to confirm the identity and purity of the synthesized 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid.

Frequently Asked Questions (FAQs) - Characterization

Q5: What are the key spectroscopic signatures I should look for in the ¹H NMR spectrum?

A5: The ¹H NMR spectrum of a substituted quinoline is complex but highly informative.[7][11]

  • Aromatic Region (approx. 7.0-9.0 ppm): You will observe a series of signals corresponding to the protons on the quinoline and pyridine rings.[12]

  • Isopropyl Group: A septet for the CH proton and a doublet for the two CH₃ groups will be present in the aliphatic region (typically 1.0-3.0 ppm).

  • Carboxylic Acid Proton: A broad singlet, often downfield (>10 ppm), corresponding to the COOH proton. This signal may be exchangeable with D₂O.

  • Distinguishing Protons: 2D NMR techniques like COSY (Correlation Spectroscopy) are invaluable for assigning the connectivity of the protons, especially within the coupled aromatic spin systems of the quinoline ring.[7][13]

Q6: How can I confirm the substitution pattern and rule out regioisomers using NMR?

A6: The chemical shifts and coupling patterns are highly sensitive to the substituent positions.

  • Chemical Shifts: The electronic environment of each proton is unique. Comparing the observed chemical shifts to those of known, related quinoline structures can provide strong evidence for the substitution pattern.[12]

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This technique can establish through-space proximity between protons. For example, an NOE between the isopropyl group protons and a specific proton on the quinoline's benzene ring can help confirm the C-6 substitution.

  • Long-Range Couplings: Small, long-range couplings (e.g., zigzag coupling) can sometimes be observed between protons that are several bonds apart, providing further structural clues.[7]

Table: Expected Spectroscopic Data Ranges
Feature¹H NMR (ppm)¹³C NMR (ppm)FT-IR (cm⁻¹)
-COOH >10 (broad s)165-1852500-3300 (broad), ~1700 (C=O)
Aromatic C-H 7.0-9.0120-150~3030
Isopropyl CH ~3.0 (septet)30-40~2960
Isopropyl CH₃ ~1.3 (doublet)~24~2870

Note: These are approximate ranges and can be influenced by the solvent and other structural features.

Section 4: Biological Assays and Handling

Quinoline-4-carboxylic acid derivatives are known to possess a range of biological activities, including antimicrobial and anticancer properties.[14][15]

Frequently Asked Questions (FAQs) - Biological Applications

Q7: What are the potential biological activities of this compound and what initial screens should I consider?

A7: Given its structural motifs, 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid is a candidate for several biological screens:

  • Antimicrobial Activity: Many quinoline derivatives exhibit antibacterial and antifungal properties.[15][16] Initial screening against a panel of Gram-positive and Gram-negative bacteria, as well as common fungal strains, is a logical starting point.

  • Anticancer Activity: The quinoline core is a "privileged structure" in medicinal chemistry and is found in numerous anticancer agents. Evaluation against a panel of cancer cell lines (e.g., the NCI-60 panel) could reveal antiproliferative effects.

  • Enzyme Inhibition: Pyridine carboxylic acid isomers and their derivatives are known to be enzyme inhibitors.[17] Depending on the therapeutic target of interest, specific enzyme inhibition assays could be relevant.

Q8: I am having trouble dissolving the compound for my in vitro assays. What solvents should I try?

A8: The carboxylic acid group imparts some polarity, but the large aromatic system makes it sparingly soluble in aqueous buffers.

  • Initial Solubilization: Start by dissolving the compound in a water-miscible organic solvent like DMSO or ethanol to create a high-concentration stock solution.

  • Aqueous Dilution: For biological assays, the stock solution can then be serially diluted into the aqueous assay buffer. Be mindful of the final concentration of the organic solvent, as it can affect the biological system (typically kept below 0.5-1%).

  • Salt Formation: For some applications, converting the carboxylic acid to a more soluble salt (e.g., a sodium or potassium salt) by careful addition of a base might improve aqueous solubility.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
  • Benchchem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • ACS Publications. (n.d.). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin.
  • Benchchem. (n.d.). Application Note: 1H NMR Characterization of Substituted Quinolines.
  • Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • ACS Publications. (n.d.). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin.
  • The Journal of Organic Chemistry - ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters.
  • ResearchGate. (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • ResearchGate. (2025). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives.
  • MDPI. (n.d.). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights.
  • PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.

Sources

minimizing off-target effects of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for minimizing off-target effects of small molecule inhibitors. This guide is designed to provide you with the scientific rationale and practical protocols to identify, understand, and mitigate the off-target effects of your research compounds. While the hypothetical compound 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid is used as a reference, the principles and techniques discussed here are broadly applicable to small molecule inhibitors, particularly those targeting protein kinases.

The challenge of achieving inhibitor selectivity is significant in drug discovery and chemical biology.[1] Many inhibitors, especially those targeting the highly conserved ATP-binding pocket of kinases, can interact with multiple unintended targets, leading to ambiguous experimental results or adverse effects.[2] This guide will equip you with the knowledge to design more specific experiments and interpret your data with higher confidence.

Frequently Asked Questions (FAQs)

Q1: I'm observing a cellular phenotype with my inhibitor, but I'm not sure if it's due to on-target or off-target effects. How can I begin to investigate this?

A1: This is a critical question in early-stage research. A multi-pronged approach is recommended:

  • Use a Structurally Unrelated Inhibitor: The most straightforward initial step is to use a second, structurally distinct inhibitor that targets the same primary protein. If this second inhibitor recapitulates the phenotype, it strengthens the evidence for on-target activity.

  • Perform a Dose-Response Curve: A classic dose-response experiment is essential. On-target effects should correlate with the biochemical potency (IC50) of the inhibitor against its target. Off-target effects may occur at significantly higher or lower concentrations.

  • Rescue Experiment: If possible, overexpress a version of the target protein that is resistant to your inhibitor. If the phenotype is rescued, it strongly suggests an on-target effect.

  • Cellular Target Engagement Assay: Directly measure whether your compound is binding to its intended target in cells. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this (see Protocol 1).

Q2: What is a kinase selectivity profile and why is it important?

A2: A kinase selectivity profile is a comprehensive assessment of an inhibitor's potency against a large panel of protein kinases.[1][3] This is crucial because the human kinome has over 500 members with conserved ATP-binding sites, making cross-reactivity common.[4] A selectivity profile helps you:

  • Identify potential off-targets that could confound your results.[3]

  • Understand the therapeutic window of your compound.

  • Select the most specific compound for your experiments from a series of analogs.

  • Provide critical data for publications and regulatory submissions.

Several commercial services offer kinase selectivity profiling, testing your compound against hundreds of kinases in biochemical assays.[5]

Q3: My inhibitor has known off-targets. Can I still use it in my experiments?

A3: Yes, but with careful experimental design and interpretation.

  • Concentration is Key: Use the lowest concentration of the inhibitor that gives you the desired on-target effect. This minimizes the engagement of less potent off-targets.

  • Counter-screens: If you have a specific, potent off-target, you can perform counter-screens. For example, if your primary target is Kinase A and a known off-target is Kinase B, you can test your inhibitor in a cell line where Kinase B is knocked out or inhibited by a different means.

  • Acknowledge Limitations: When publishing, it is essential to acknowledge the known off-targets and discuss how your experimental design has accounted for them.

Q4: What are some common artifacts or non-specific effects of small molecules that can be mistaken for biological activity?

A4: False positives are a common challenge in small molecule screening.[6] Some common sources of artifacts include:

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically inhibit proteins.

  • Redox Activity or Chemical Reactivity: Some molecules can interfere with assay readouts through redox cycling or by covalently modifying proteins.

  • Interference with Assay Technology: The compound may absorb light at the same wavelength as your assay's reporter, or it may be fluorescent itself.

It is crucial to perform appropriate counter-assays to rule out these possibilities.[6]

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps
Inconsistent results between experiments. - Compound degradation- Cell passage number variability- Off-target effects at slightly different effective concentrations1. Verify Compound Integrity: Use freshly prepared stock solutions. Confirm the stability of the compound in your cell culture media.2. Standardize Cell Culture: Use cells within a defined passage number range.3. Perform a Narrow Dose-Response: Use a tighter range of concentrations around the EC50 to identify the most reproducible concentration.
High cellular toxicity at concentrations needed to see the on-target effect. - Potent off-target effects leading to cell death- General cytotoxicity not related to a specific target1. Consult a Kinase Selectivity Profile: Identify any off-targets known to be involved in cell viability pathways.2. Use a More Selective Inhibitor: If available, switch to a compound with a better selectivity profile.[7]3. Perform a Cytotoxicity Assay: Use a standard assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration (CC50) and compare it to the effective concentration (EC50). A larger window between these values is desirable.
The cellular phenotype does not match the known function of the target protein. - The observed phenotype is due to an off-target effect.- The inhibitor has a previously uncharacterized effect on the target (e.g., acting as a scaffold for a new protein-protein interaction).1. Prioritize Off-Target Profiling: Submit the compound for broad panel screening to identify potential off-targets.[7]2. Use Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to deplete the intended target. If this does not reproduce the inhibitor's phenotype, an off-target is likely responsible.3. Consider Unbiased Approaches: Techniques like chemical proteomics can be used to pull down the cellular targets of your compound.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that your inhibitor binds to its intended target in a cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Methodology:

  • Cell Treatment:

    • Culture your cells of interest to approximately 80% confluency.

    • Treat the cells with your inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate for a duration sufficient for the compound to enter the cells and bind to the target (typically 1-2 hours).

  • Heating Step:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

  • Cell Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Pellet the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

    • Collect the supernatant, which contains the soluble (non-denatured) proteins.

  • Analysis:

    • Analyze the amount of the target protein remaining in the supernatant by Western blot or other protein detection methods.

    • Plot the amount of soluble target protein as a function of temperature for each inhibitor concentration. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

Protocol 2: Orthogonal Assay to Confirm On-Target Activity

An orthogonal assay confirms the result of a primary screen using a different technology or biological readout. This helps to eliminate false positives from assay-specific artifacts.[6]

Example Workflow:

  • Primary Assay: A biochemical kinase assay measuring the inhibition of substrate phosphorylation by your compound using a luminescence-based readout.

  • Orthogonal Assay:

    • Treat cells with your inhibitor at various concentrations.

    • Lyse the cells and perform a Western blot to detect the phosphorylation of a known downstream substrate of your target kinase.

    • A decrease in the phosphorylation of the downstream substrate that correlates with the inhibitor's potency would be a positive orthogonal result, confirming on-target activity in a cellular context.

Visualizing Experimental Logic

Workflow for Investigating an Observed Phenotype

G phenotype Phenotype Observed with 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid dose_response Perform Dose-Response Curve phenotype->dose_response orthogonal Use Structurally Unrelated Inhibitor phenotype->orthogonal rescue Genetic Rescue/Knockout phenotype->rescue cetsa Confirm Target Engagement (CETSA) phenotype->cetsa on_target Conclusion: On-Target Effect dose_response->on_target Correlates with IC50 off_target Conclusion: Likely Off-Target Effect dose_response->off_target Negative Result orthogonal->on_target Phenotype Recapitulated orthogonal->off_target Negative Result rescue->on_target Phenotype Rescued/Mimicked rescue->off_target Negative Result cetsa->on_target Binding Confirmed cetsa->off_target Negative Result

Caption: A logical workflow to determine if a cellular phenotype is due to on-target or off-target effects.

Kinase Inhibitor Selectivity Problem

G cluster_kinome Kinome inhibitor Small Molecule Inhibitor target_kinase Intended Target Kinase inhibitor->target_kinase High Affinity (On-Target Effect) off_target_1 Off-Target Kinase 1 inhibitor->off_target_1 Moderate Affinity (Off-Target Effect) off_target_2 Off-Target Kinase 2 inhibitor->off_target_2 Low Affinity (Off-Target Effect) other_protein Unrelated Protein

Caption: Illustration of how a single inhibitor can bind to its intended target and multiple off-target kinases.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kaj, A., & Uings, I. (2013). A broad-spectrum screen for prediction of kinase inhibitor off-target toxicities. Toxicological sciences, 135(1), 213-227. [Link]

  • Viayna, E., Sola, I., & Mestres, J. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert review of proteomics, 1(3), 303-315. [Link]

  • Wilson, A. J., & Fry, D. C. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12999-13004. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved January 18, 2026, from [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? Synapse. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315-324. [Link]

  • Carroll, C. D., & Straight, A. F. (2006). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. BMC chemical biology, 6(1), 1-12. [Link]

Sources

dealing with impurities in 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid samples

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis & Purification Division

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid. The inherent complexities of its synthesis, often via multicomponent reactions like the Doebner reaction, can lead to a challenging impurity profile.[1] This document provides in-depth troubleshooting guides and frequently asked questions to proactively address and resolve these purification challenges, ensuring the integrity and quality of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the synthesis and purification of the target compound.

Q1: My reaction mixture has turned into a thick, dark tar, making product isolation nearly impossible. What is the primary cause and how can I prevent this?

A: Tar formation is the most frequent issue in Doebner-type syntheses and is primarily caused by the acid-catalyzed polymerization of the starting materials, particularly pyruvic acid and pyridine-3-carbaldehyde.[2] To mitigate this:

  • Control the Temperature: The reaction is often exothermic. Maintain a consistent and controlled temperature. Consider starting at a lower temperature and gradually heating.

  • Slow Reagent Addition: Instead of combining all reactants at once, add the aldehyde or pyruvic acid dropwise to the heated acidic solution of the 4-isopropylaniline.[2] This helps manage the exotherm and minimizes the rate of polymerization relative to the desired cyclization reaction.

  • Optimize the Catalyst: The type and concentration of the acid catalyst (both Brønsted and Lewis acids can be used) are critical.[3] An overly aggressive acid concentration can accelerate polymerization. Screen different catalysts and loadings to find the optimal conditions for your specific setup.

Q2: My analytical HPLC shows a cluster of peaks around the main product peak. What are these likely to be?

A: These are often structurally related impurities that can be challenging to separate. The most common culprits include:

  • Reaction Intermediates: The Doebner reaction mechanism is complex and can involve fragmentation-recombination pathways.[4] This can lead to the presence of partially cyclized or unoxidized intermediates, such as dihydroquinoline or tetrahydroquinoline species.[5]

  • Regioisomers: While the use of 4-isopropylaniline strongly directs the regiochemistry, alternative cyclization pathways, though minor, can sometimes lead to isomeric products.[6]

  • Starting Material Adducts: Unwanted side-reactions between the starting materials that do not lead to the quinoline core can generate by-products with similar polarities.

Q3: After purification, my compound has a low melting point with a broad range. What does this signify?

A: A low and broad melting point is a classic indicator of the presence of impurities.[7] Even small amounts of contaminants disrupt the crystalline lattice of the pure compound, leading to a depression and broadening of the melting point range. This suggests that the purification method used was not sufficient to remove all contaminants, and further purification steps are necessary.

Q4: What are the typical sources of impurities in my 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid sample?

A: Impurities can be introduced at nearly every stage of the process.[8][9] They are generally classified into three categories according to ICH guidelines: organic impurities, inorganic impurities, and residual solvents.[10]

  • Synthesis-Related Impurities: These are the most common and include unreacted starting materials (4-isopropylaniline, pyridine-3-carbaldehyde), intermediates, and by-products from side reactions (as discussed in Q1 and Q2).[11]

  • Starting Material Impurities: Impurities already present in the initial reagents can be carried through the synthesis and contaminate the final product.[8] Always use high-purity, and if necessary, freshly distilled or recrystallized starting materials.

  • Degradation Products: The quinoline-4-carboxylic acid scaffold can be susceptible to degradation under harsh conditions (e.g., excessive heat, strong acid/base, light exposure), potentially leading to decarboxylation or other modifications.[12]

  • Residual Solvents: Solvents used during the reaction or purification (e.g., ethanol, acetonitrile, DMF, ethyl acetate) may remain in the final product.[9]

Q5: What regulatory standards should I be aware of for impurity levels?

A: For drug development professionals, the guidelines established by the International Council for Harmonisation (ICH) are paramount. The ICH Q3A(R2) guideline specifies thresholds for reporting, identifying, and qualifying impurities in new drug substances.[10] Generally, any impurity present at a level of 0.10% or higher should be reported, and its structure must be identified and characterized if it exceeds this threshold.[13][14] For potentially potent or toxic impurities, these thresholds may be even lower.[11]

Part 2: Troubleshooting and Purification Workflow

This section provides a systematic, step-by-step approach to identifying and removing impurities from your crude product.

Workflow Overview

The following diagram illustrates a logical workflow for troubleshooting and purifying your compound based on the initial purity assessment.

G start Crude Product Sample analysis Initial Purity Analysis (TLC, HPLC, Crude NMR) start->analysis decision Assess Purity Level analysis->decision high_purity >90% Pure decision->high_purity High medium_purity 70-90% Pure decision->medium_purity Medium low_purity <70% Pure / Tarry decision->low_purity Low recrystallize Purification via Recrystallization high_purity->recrystallize column Purification via Column Chromatography medium_purity->column acid_base Acid-Base Extraction (Pre-purification) low_purity->acid_base final_product Pure Compound (>98%) recrystallize->final_product re_evaluate Re-evaluate & Combine Methods (e.g., Column then Recrystallization) recrystallize->re_evaluate Still Impure column->final_product column->re_evaluate Still Impure acid_base->column re_evaluate->final_product G start Unknown Peak Detected (LC-MS) check_mass Does m/z match expected impurities? (Starting materials, intermediates) start->check_mass yes_mass Yes check_mass->yes_mass Yes no_mass No check_mass->no_mass No confirm Confirm identity by co-injection with an authentic standard. yes_mass->confirm hrms Obtain High-Resolution MS (HRMS) for elemental formula no_mass->hrms identified Impurity Structure Identified confirm->identified isolate Isolate impurity via Preparative HPLC hrms->isolate nmr Characterize structure using 1D/2D NMR isolate->nmr nmr->identified

Sources

Technical Support Center: Synthesis of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid, a key intermediate in the development of CFTR modulators like Ivacaftor.[1] This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, particularly during scale-up. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges, ensuring a robust and reproducible synthetic process.

The synthesis of polysubstituted quinolines is a cornerstone of medicinal chemistry, yet it is often fraught with challenges such as low yields, difficult purifications, and harsh reaction conditions that are not amenable to large-scale production.[2] This guide will focus on the probable and widely applicable Friedländer annulation approach for the synthesis of the target molecule and the associated challenges.

Proposed Synthetic Route: Modified Friedländer Annulation

A plausible and efficient route to 6-isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid involves the condensation of 2-amino-5-isopropylacetophenone with ethyl 3-(pyridin-3-yl)-2-oxopropanoate, followed by cyclization and hydrolysis. This approach is a variation of the classic Friedländer synthesis, which is a robust method for quinoline formation.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of 6-isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid.

Issue 1: Low Yield in the Condensation-Cyclization Step

Question: My initial condensation and cyclization reaction to form the quinoline ring is resulting in a very low yield. What are the common causes and how can I optimize the reaction?

Answer: Low yields in Friedländer-type syntheses are a frequent challenge and can often be attributed to several factors.[1]

Probable Causes & Solutions:

Probable Cause Explanation Suggested Solution
Inappropriate Catalyst The choice of acid or base catalyst is critical and highly dependent on the specific substrates. An unsuitable catalyst can lead to slow reaction rates or promote side reactions.[1]Acid Catalysis: For this specific transformation, acid catalysts are generally preferred. Start with a common Brønsted acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid such as zinc chloride (ZnCl₂).[1] If yields are still low, consider using trifluoroacetic acid, which has been shown to be effective in similar syntheses.[3] Base Catalysis: While less common for this specific substrate combination due to the risk of side reactions, a non-nucleophilic base like potassium tert-butoxide could be explored cautiously.[2]
Suboptimal Reaction Temperature The reaction often requires heating to proceed at a reasonable rate. However, excessive temperatures can lead to the degradation of starting materials, intermediates, or the final product, resulting in lower yields and increased impurity formation.[4]Systematically screen the reaction temperature in 10 °C increments, monitoring the progress by TLC or LC-MS. A good starting point is typically between 80-120 °C. For particularly sensitive substrates, milder conditions with a more active catalyst may be necessary.[2]
Aldol Self-Condensation The ethyl 3-(pyridin-3-yl)-2-oxopropanoate can undergo self-condensation, especially under basic conditions, leading to the formation of undesired byproducts and consumption of the starting material.[2]To minimize this, consider the slow addition of the ketoester to the reaction mixture containing the aminoketone and the catalyst. This keeps the instantaneous concentration of the ketoester low, favoring the desired intermolecular reaction.[5]
Poor Solubility of Reactants Inadequate solubility of either the 2-amino-5-isopropylacetophenone or the ketoester in the chosen solvent can lead to a heterogeneous reaction mixture and slow reaction rates.[4]Switch to a higher-boiling, more polar aprotic solvent like DMF, DMSO, or NMP to improve solubility. Ensure the solvent is anhydrous, as water can interfere with the reaction.

Experimental Protocol: Catalyst and Temperature Screening

  • Set up parallel reactions in small-scale reaction vials.

  • To each vial, add 2-amino-5-isopropylacetophenone (1 equivalent) and the chosen solvent.

  • Add the catalyst to be screened (e.g., p-TsOH, ZnCl₂, TFA, 10-20 mol%).

  • Add ethyl 3-(pyridin-3-yl)-2-oxopropanoate (1.1 equivalents).

  • Heat the reactions to the desired temperatures (e.g., 80 °C, 100 °C, 120 °C).

  • Monitor the reactions by TLC or LC-MS at regular intervals (e.g., every 2 hours) to determine the optimal conditions for product formation and consumption of starting materials.

Issue 2: Formation of Impurities and Purification Challenges

Question: I am observing significant impurity formation, and the purification of the final carboxylic acid is proving difficult. What are the likely impurities and how can I improve the purity of my product?

Answer: Impurity formation is a common challenge, especially during scale-up where localized heating and concentration gradients can become more pronounced. The purification of quinoline carboxylic acids can also be challenging due to their physical properties.

Probable Impurities and Mitigation Strategies:

  • Unreacted Starting Materials: If the reaction is incomplete, you will have residual starting materials.

    • Solution: Re-optimize the reaction conditions (time, temperature, catalyst loading) to drive the reaction to completion.

  • Aldol Self-Condensation Products: As mentioned previously, the ketoester can self-condense.

    • Solution: Employ slow addition of the ketoester.

  • Decarboxylation Product: The final quinoline-4-carboxylic acid may undergo decarboxylation at high temperatures, leading to the formation of 6-isopropyl-2-pyridin-3-ylquinoline.

    • Solution: Avoid excessive heating during the reaction and work-up. Use the lowest effective temperature for the cyclization and consider milder conditions for the final hydrolysis step if applicable.

Purification Protocol: Recrystallization of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic Acid

Recrystallization is often a more scalable and cost-effective purification method for solid compounds compared to column chromatography.

  • Dissolve the crude product in a suitable hot solvent. Good solvent choices for quinoline carboxylic acids can include DMF, acetic acid, or a mixture of an alcohol (like ethanol or isopropanol) and water.

  • If the solution is colored, you can add a small amount of activated carbon and heat for a short period to decolorize it.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the mixture in an ice bath to maximize precipitation.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the scale-up of this synthesis?

A1: Heat transfer is one of the most critical parameters to control during scale-up. The condensation and cyclization reactions are often exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making it more difficult to dissipate heat effectively. This can lead to localized "hot spots," which can accelerate side reactions, promote impurity formation, and even lead to runaway reactions. It is crucial to use a jacketed reactor with good temperature control and efficient overhead stirring to ensure uniform heat distribution.

Q2: Are there any alternative synthetic routes to consider for 6-isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid?

A2: Yes, the Pfitzinger reaction is a viable alternative.[6] This would involve the reaction of 5-isopropylisatin with a ketone containing a 3-pyridylacetyl moiety in the presence of a strong base. The Pfitzinger reaction directly yields the quinoline-4-carboxylic acid.[6] The choice between the Friedländer and Pfitzinger routes often depends on the availability and cost of the starting materials.

Q3: My final product has a persistent yellow or brown color. Does this indicate a significant impurity?

A3: While a pure quinoline derivative should be a white or off-white solid, many quinolines are susceptible to coloration upon exposure to air and light due to the formation of minor oxidized impurities.[7] If the color is faint and the product meets the purity specifications by NMR and LC-MS, it may not be a significant issue for subsequent steps. However, if high purity is required, recrystallization with activated carbon or column chromatography may be necessary. Storing the final product under an inert atmosphere (nitrogen or argon) and protected from light can help prevent discoloration.

Q4: Can I use microwave-assisted synthesis for this reaction?

A4: Microwave-assisted synthesis can be an excellent technique for optimizing the Friedländer reaction on a laboratory scale.[4] It can significantly reduce reaction times and often improve yields by providing rapid and uniform heating. However, the direct scalability of microwave reactions can be challenging. The optimized conditions from microwave synthesis (temperature, time) can provide a good starting point for developing a thermal process for larger-scale production.

Visualizing the Workflow and Challenges

Diagram 1: Proposed Friedländer Synthesis Workflow

Friedlander Synthesis Workflow cluster_reaction Condensation & Cyclization SM1 2-amino-5-isopropylacetophenone Reaction Heat (80-120 °C) SM1->Reaction SM2 Ethyl 3-(pyridin-3-yl)-2-oxopropanoate SM2->Reaction Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Reaction Solvent Anhydrous Solvent (e.g., Toluene, DMF) Solvent->Reaction Intermediate Ethyl 6-isopropyl-2-pyridin-3-ylquinoline-4-carboxylate Reaction->Intermediate Hydrolysis Hydrolysis (e.g., NaOH, then HCl) Intermediate->Hydrolysis Purification Purification (Recrystallization) Hydrolysis->Purification Product 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid Purification->Product

Caption: Proposed workflow for the synthesis of the target molecule.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield Observed Cause1 Inappropriate Catalyst Start->Cause1 Cause2 Suboptimal Temperature Start->Cause2 Cause3 Side Reactions (e.g., Aldol) Start->Cause3 Cause4 Poor Solubility Start->Cause4 Sol1 Screen Acid/Base Catalysts Cause1->Sol1 Sol2 Optimize Reaction Temperature Cause2->Sol2 Sol3 Slow Addition of Ketoester Cause3->Sol3 Sol4 Change to a More Polar Solvent Cause4->Sol4 Optimized Improved Yield Sol1->Optimized Sol2->Optimized Sol3->Optimized Sol4->Optimized

Sources

Validation & Comparative

A Comparative Guide to 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid and Other Quinolines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid with other quinoline-based compounds relevant to drug discovery and development. We will delve into the synthesis, mechanism of action, and biological performance of this class of molecules, supported by established experimental protocols and comparative data on relevant analogues.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[2][3] The versatility of the quinoline core allows for substitutions at various positions, leading to a diverse array of pharmacological profiles.[4] Notably, quinoline-4-carboxylic acids have emerged as a particularly interesting class, with several compounds identified as potent inhibitors of key therapeutic targets.[5]

Synthesis of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid: A Proposed Synthetic Route

The synthesis of 2-aryl-quinoline-4-carboxylic acids is often achieved through well-established condensation reactions, such as the Pfitzinger or Doebner reactions.[8] Based on the synthesis of a structurally related compound, 2-(pyridin-4-yl)quinoline-4-carboxylic acid, a plausible synthetic route for 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid is the Pfitzinger reaction.

Proposed Synthesis Workflow:

A 5-Isopropylaniline E Pfitzinger Reaction (Condensation) A->E B Pyruvic Acid B->E C 3-Pyridinecarboxaldehyde C->E D 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid E->D Reflux in Ethanol

Caption: Proposed Pfitzinger reaction for the synthesis of the target compound.

Experimental Protocol: Pfitzinger Reaction

This protocol is a generalized procedure based on known syntheses of similar quinoline-4-carboxylic acids.

Materials:

  • 5-Isopropylaniline

  • Pyruvic acid

  • 3-Pyridinecarboxaldehyde

  • Ethanol (absolute)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-isopropylaniline and 3-pyridinecarboxaldehyde in absolute ethanol.

  • Addition of Pyruvic Acid: Slowly add a solution of pyruvic acid in ethanol to the reaction mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Isolation and Purification:

    • Filter the precipitate and wash with cold ethanol.

    • To purify, dissolve the crude product in an aqueous solution of sodium hydroxide.

    • Wash the aqueous solution with an organic solvent (e.g., dichloromethane) to remove any unreacted starting materials.

    • Acidify the aqueous layer with hydrochloric acid to precipitate the purified product.

    • Filter the purified solid, wash with water, and dry under vacuum.

Causality Behind Experimental Choices: The Pfitzinger reaction is a reliable method for the one-pot synthesis of quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid. The use of ethanol as a solvent is common due to its ability to dissolve the reactants and its suitable boiling point for reflux. The acid-base work-up is a standard procedure for purifying carboxylic acids by separating them from neutral or basic impurities.

Mechanism of Action: Dihydroorotate Dehydrogenase (DHODH) Inhibition

A primary mechanism of action for many quinoline-4-carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH).[6][7] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[7] Cancer cells, with their high proliferation rate, are particularly dependent on this pathway, making DHODH an attractive target for anticancer drug development.

Signaling Pathway:

A Dihydroorotate E DHODH A->E B Orotate C UMP B->C D DNA & RNA Synthesis C->D E->B Oxidation F Quinoline-4-carboxylic acids F->E Inhibition

Caption: Inhibition of the de novo pyrimidine synthesis pathway by DHODH inhibitors.

Comparative Performance Analysis

To provide a meaningful comparison, we will examine the performance of structurally related 2-aryl-quinoline-4-carboxylic acids against other quinoline-based therapeutic agents. The data presented here is sourced from publicly available research.

Table 1: Comparative in vitro Activity of 2-Aryl-Quinoline-4-Carboxylic Acids as DHODH Inhibitors

Compound ID2-Aryl SubstituentDHODH IC₅₀ (nM)Reference
Brequinar 2'-Fluoro-1,1'-biphenyl-4-yl250[6]
Analogue 41 Substituted Pyridine9.7[6]
Analogue 43 Substituted Pyridine26.2[6]

Note: Lower IC₅₀ values indicate higher potency.

Table 2: Comparative Cytotoxicity of Various Quinolone Derivatives

CompoundTarget/ClassCancer Cell LineIC₅₀ (µM)Reference
Ciprofloxacin Antibacterial (DNA Gyrase Inhibitor)--[1]
Chloroquine Antimalarial--[1]
Camptothecin Anticancer (Topoisomerase I Inhibitor)VariousVaries[4]
Tetrahydrobenzo[h]quinoline derivative AnticancerMCF-7 (Breast)7.5[2]
2-phenylquinolin-4-amine derivative AnticancerHT-29 (Colon)8.12[2]

Experimental Protocols for Performance Evaluation

To ensure the scientific integrity of our comparisons, we provide detailed, self-validating experimental protocols for key assays.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of a dye.

Experimental Workflow:

A Prepare Recombinant Human DHODH C Pre-incubate DHODH with Test Compound A->C B Prepare Test Compound (e.g., Quinoline Derivative) B->C D Initiate Reaction with Dihydroorotate and DCIP C->D E Measure Absorbance at 600 nm D->E F Calculate IC₅₀ E->F

Caption: Workflow for the in vitro DHODH inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100).

    • Prepare a stock solution of recombinant human DHODH in the assay buffer.

    • Prepare serial dilutions of the test compound in DMSO.

    • Prepare solutions of dihydroorotate and 2,6-dichloroindophenol (DCIP) in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add a small volume (e.g., 2 µL) of the test compound dilutions to each well.

    • Add the DHODH enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of dihydroorotate and DCIP to each well.

    • Immediately measure the absorbance at 600 nm using a microplate reader.

    • Continue to monitor the absorbance at regular intervals for a set duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the reaction rate against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effects of a compound on cancer cell lines by measuring the metabolic activity of viable cells.

Protocol:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., HCT-116, MCF-7) in appropriate media and conditions.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours.

  • Formazan Solubilization:

    • Remove the media and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Conclusion

6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid belongs to a promising class of compounds with the potential for significant biological activity, likely through the inhibition of DHODH. While direct experimental data for this specific molecule is limited, the analysis of its structural analogues provides a strong rationale for its further investigation as a potential therapeutic agent. The provided synthetic and assay protocols offer a robust framework for the future evaluation of this and other novel quinoline derivatives. Further structure-activity relationship (SAR) studies are warranted to optimize the substituents on the quinoline core to enhance potency, selectivity, and pharmacokinetic properties.

References

  • Chen, C., et al. (2012). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 55(17), 7757-7767. [Link]

  • Verma, A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12, 18655-18677. [Link]

  • Wiley Online Library. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Archiv der Pharmazie. [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

  • MDPI. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1869. [Link]

  • Springer. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Medicinal Chemistry Research, 24, 2011–2036. [Link]

  • National Institutes of Health. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 13(4), 623-630. [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

Sources

A Researcher's Guide to the Identification and Validation of the Biological Target for 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the journey of a novel small molecule from a chemical entity to a potential therapeutic is both exhilarating and fraught with challenges. A critical juncture in this journey is the definitive identification and validation of its biological target. This guide provides a comprehensive, technically grounded framework for elucidating the molecular target of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid, a compound for which the precise mechanism of action is not yet widely characterized.

While the specific target of this quinoline derivative is not extensively documented, its structural motifs offer valuable clues. The quinoline-4-carboxylic acid scaffold is present in compounds with a range of biological activities, including antimalarial, antibacterial, and anticancer effects.[1][2][3] Notably, derivatives of 2-aryl-quinoline-4-carboxylic acid have been investigated as potential inhibitors of enzymes such as SIRT3 and as antileishmanial agents targeting N-myristoyltransferase.[4] Furthermore, the broader class of pyridine carboxylic acid isomers is well-established as a source of enzyme inhibitors.[5][6][7][8][9]

This guide, therefore, outlines a systematic and multi-faceted strategy, not just to validate a preconceived target, but to first identify high-confidence candidates and then rigorously confirm their biological relevance.

Part 1: A Phased Approach to Target Identification and Validation

We advocate for a tiered approach, beginning with broad, hypothesis-generating methods and progressively narrowing down to highly specific validation assays. This strategy is designed to be both resource-efficient and scientifically robust, building a compelling case for a specific molecular target.

G cluster_0 Phase 1: Target Identification (Hypothesis Generation) cluster_1 Phase 2: Target Engagement (Initial Validation) cluster_2 Phase 3: Functional Validation (Confirmation) in_silico In Silico Prediction biochemical Biochemical Assays in_silico->biochemical affinity_based Affinity-Based Proteomics affinity_based->biochemical phenotypic Phenotypic Screening genetic Genetic Perturbation phenotypic->genetic cellular Cellular Target Engagement biochemical->cellular cellular->genetic in_vivo In Vivo Models genetic->in_vivo G compound 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid lysate Cell Lysate compound->lysate beads Kinobeads lysate->beads Bind ms LC-MS/MS Analysis beads->ms Elute & Analyze G start Intact Cells treat Treat with Compound or Vehicle start->treat heat Heat to various temperatures treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation lyse->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant pellet Discard Pellet (Aggregated Proteins) centrifuge->pellet detect Western Blot for Target Protein supernatant->detect analyze Generate Melting Curve detect->analyze

Sources

A Comparative Guide to Xanthine Oxidase Inhibitors: Benchmarking Novel Compounds Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Potent and Selective Enzyme Inhibitors

In the landscape of drug discovery, the identification and characterization of novel enzyme inhibitors remain a cornerstone of therapeutic advancement. A critical step in this process is the rigorous comparison of a new chemical entity (NCE) against established, clinically relevant inhibitors. This guide provides a comprehensive framework for such a comparison, using the well-understood class of xanthine oxidase inhibitors as an illustrative model.

While this guide was initially conceptualized to detail the specific inhibitory profile of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid, a thorough review of the scientific literature reveals a lack of published data on its specific enzymatic targets and inhibitory activity. Quinoline-4-carboxylic acid derivatives have, however, been investigated as inhibitors for various enzymes, including dihydroorotate dehydrogenase and histone deacetylases[1][2][3][4][5].

Given this, we will pivot to a practical, in-depth comparison of two well-characterized xanthine oxidase inhibitors: Allopurinol and Febuxostat . This guide will serve as a methodological template for researchers to evaluate their own NCEs, such as 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid, should their investigations lead them to hypothesize its activity against xanthine oxidase or any other enzyme. We will delve into the mechanistic nuances, present comparative quantitative data, and provide detailed experimental protocols that form the bedrock of a robust comparative analysis.

The Therapeutic Target: Xanthine Oxidase and the Purine Catabolism Pathway

Xanthine oxidase (XO) is a critical enzyme in the purine catabolism pathway.[6][7][8] It catalyzes the final two steps of purine breakdown: the oxidation of hypoxanthine to xanthine, and subsequently, the oxidation of xanthine to uric acid.[9][10] In humans, uric acid is the final product of this pathway and is excreted by the kidneys.[6][7]

Elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, resulting in the painful inflammatory condition known as gout.[11][12] Therefore, the inhibition of xanthine oxidase is a primary therapeutic strategy for managing hyperuricemia and gout.[13][14]

Signaling Pathway Diagram

The following diagram illustrates the purine catabolism pathway and the site of action for xanthine oxidase inhibitors.

Purine_Catabolism cluster_pathway Purine Catabolism Pathway cluster_inhibitors Inhibitors AMP AMP IMP IMP AMP->IMP AMP Deaminase Inosine Inosine IMP->Inosine 5'-Nucleotidase Adenosine Adenosine Adenosine->Inosine Adenosine Deaminase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Purine Nucleoside Phosphorylase Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase GMP GMP Guanosine Guanosine GMP->Guanosine 5'-Nucleotidase Guanine Guanine Guanosine->Guanine Purine Nucleoside Phosphorylase Guanine->Xanthine Guanine Deaminase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Allopurinol Allopurinol Allopurinol->Xanthine Inhibits Febuxostat Febuxostat Febuxostat->Xanthine Inhibits NCE (e.g., 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid) NCE (e.g., 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid) NCE (e.g., 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid)->Xanthine Hypothesized Inhibition

Caption: The purine catabolism pathway and the inhibitory action of xanthine oxidase inhibitors.

Comparative Analysis of Known Xanthine Oxidase Inhibitors

A direct comparison of inhibitory potency is fundamental. This is typically achieved by determining the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

InhibitorTypeIC50 (Xanthine Oxidase)Mechanism of Action
Allopurinol Purine Analog~2.9 µM[15][16]Allopurinol is a structural isomer of hypoxanthine.[9] It and its primary active metabolite, oxypurinol, are competitive inhibitors of xanthine oxidase.[9] They bind to the molybdenum pterin center of the enzyme, preventing the substrate from binding.[15]
Febuxostat Non-Purine Selective Inhibitor~1.8 nM[15][16]Febuxostat is a potent, non-purine selective inhibitor that non-competitively blocks the molybdenum pterin center, which is the active site of xanthine oxidase.[15] It forms a stable complex with both the oxidized and reduced forms of the enzyme.
6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid NCENot ReportedThe mechanism of action for this compound against xanthine oxidase is currently unknown and would need to be determined experimentally.

Note: IC50 values can vary between studies depending on the specific assay conditions.

Febuxostat demonstrates significantly greater in vitro potency against xanthine oxidase compared to allopurinol.[15][16] Clinical studies have shown that febuxostat at daily doses of 80 mg or 120 mg is more effective in lowering serum urate than the commonly used 300 mg daily dose of allopurinol.[17] However, the choice between these inhibitors in a clinical setting also involves considering patient-specific factors such as renal function and cardiovascular risk.[18][19][20]

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

To determine the inhibitory potential of a novel compound, a standardized in vitro assay is essential. The following is a detailed, step-by-step methodology for a spectrophotometric xanthine oxidase inhibition assay.

Principle of the Assay

This assay measures the activity of xanthine oxidase by monitoring the formation of uric acid from its substrate, xanthine. Uric acid has a characteristic absorbance at approximately 290-295 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity. The inhibitory effect of a test compound is quantified by measuring the reduction in this rate.[13]

Materials and Reagents
  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Allopurinol (positive control)

  • Febuxostat (positive control)

  • Test Compound (e.g., 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid)

  • Potassium phosphate buffer (70 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Preparation of Solutions
  • Phosphate Buffer (70 mM, pH 7.5): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in deionized water and adjusting the pH to 7.5.

  • Xanthine Oxidase Solution (0.1 units/mL): Prepare a stock solution of xanthine oxidase in ice-cold phosphate buffer immediately before use. The final concentration may require optimization.

  • Xanthine Solution (150 µM): Prepare a stock solution of xanthine in the phosphate buffer. Gentle heating may be required for complete dissolution.

  • Inhibitor Stock Solutions (e.g., 10 mM): Dissolve allopurinol, febuxostat, and the test compound in DMSO to create high-concentration stock solutions.

  • Serial Dilutions: Prepare a series of dilutions of the inhibitor stock solutions in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent effects.

Assay Procedure (96-well plate format)
  • Assay Mixture Preparation: In each well of the 96-well plate, prepare the following mixtures:

    • Blank: 50 µL of phosphate buffer + 35 µL of phosphate buffer + 30 µL of phosphate buffer (no enzyme).

    • Control (No Inhibitor): 50 µL of vehicle (buffer with DMSO) + 35 µL of phosphate buffer + 30 µL of xanthine oxidase solution.

    • Test Compound: 50 µL of test compound dilution + 35 µL of phosphate buffer + 30 µL of xanthine oxidase solution.

    • Positive Control: 50 µL of allopurinol or febuxostat dilution + 35 µL of phosphate buffer + 30 µL of xanthine oxidase solution.

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 25°C for 15 minutes.[21]

  • Initiation of Reaction: Start the enzymatic reaction by adding 60 µL of the xanthine solution to all wells.

  • Measurement: Immediately begin monitoring the increase in absorbance at 295 nm using a microplate reader at regular intervals (e.g., every 30 seconds) for 15 minutes.[14][21]

Data Analysis
  • Calculate the Rate of Reaction: Determine the initial rate of reaction (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the Percentage of Inhibition: The percentage of xanthine oxidase inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [ (V₀_control - V₀_blank) - (V₀_sample - V₀_blank) ] / (V₀_control - V₀_blank) x 100

  • Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Experimental Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Buffer - Enzyme (XO) - Substrate (Xanthine) - Inhibitors B Prepare Serial Dilutions of Inhibitors A->B C Dispense Reagents into 96-Well Plate (Blank, Control, Test) B->C D Pre-incubate at 25°C for 15 minutes C->D E Initiate Reaction with Xanthine Solution D->E F Measure Absorbance at 295 nm over 15 minutes E->F G Calculate Reaction Rates (V₀) F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve and Determine IC50 H->I

Caption: A typical workflow for an in vitro xanthine oxidase inhibition assay.

Conclusion and Future Directions

This guide has provided a framework for the comparative analysis of enzyme inhibitors, using the well-established example of xanthine oxidase inhibitors, allopurinol and febuxostat. For a novel compound like 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid, the initial step would be to identify its biological target(s). Should it be found to inhibit xanthine oxidase, the protocols and comparative data presented here offer a clear path for its characterization.

Future investigations for any NCE would involve not only in vitro potency determination but also elucidation of its inhibition kinetics (e.g., competitive, non-competitive, or mixed-type), selectivity profiling against other enzymes, and in vivo efficacy studies in relevant animal models. A thorough understanding of these parameters is crucial for the progression of any promising new inhibitor from a laboratory curiosity to a potential therapeutic agent.

References

  • Becker, M. A., Schumacher, H. R., Wortmann, R. L., MacDonald, P. A., Eustace, D., Palo, W. A., ... & Joseph-Ridge, N. (2005). Febuxostat compared with allopurinol in patients with hyperuricemia and gout. New England Journal of Medicine, 353(23), 2450-2461. [Link]

  • Purine catabolism | Pathway. PubChem. [Link]

  • Purine Catabolism and its Uric Acid formation. Biochemistry Den. [Link]

  • Zhang, F., & Wang, Y. (2023). The efficacy and safety of different doses of febuxostat and allopurinol: A meta-analysis. Medicine, 102(46), e35985. [Link]

  • Purine biosynthesis and catabolism. Fiveable. [Link]

  • Feng Zhang, Yanyan Wang. (2023). The efficacy and safety of different doses of febuxostat and allopurinol: A meta-analysis. Medicine, 102(46), e35985. [Link]

  • O’Dell, J. R., Brophy, M. T., Pillinger, M. H., Neogi, T., Louthrenoo, W., Cherasard, P., ... & Terkeltaub, R. (2022). Comparative Effectiveness of Allopurinol and Febuxostat in Gout Management. NEJM Evidence, 1(9), EVIDoa2100028. [Link]

  • Purine and Pyrimidine Catabolism Pathway - Nucleotide Breakdown - Biochemistry Lesson. JJ Medicine. (2017, April 18). [Link]

  • Cuthbertson, C. R., Miyata, Y., Tamura, S., Petrunak, E. M., Stuckey, J. A., Han, Y., ... & Showalter, H. D. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4497–4514. [Link]

  • Xu, D., Liu, Y., Zhang, Y., & Li, Y. (2025). Comparative efficacy and safety of febuxostat and allopurinol in chronic kidney disease stage 3-5 patients with asymptomatic hyperuricemia: a network meta-analysis. Renal Failure, 47(1), 2470478. [Link]

  • Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content. (2022). Pharmacia, 69(4), 999–1007. [Link]

  • Hille, R., Nishino, T., & Whalen, J. K. (2011). Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production. Frontiers in Bioscience (Landmark Edition), 16, 2487–2496. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). OSTI.GOV. [Link]

  • Catabolism of purines: Significance and symbolism. (2025). Metabolites, 15(3), 123. [Link]

  • In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. (2023). Revista Bionatura, 8(2), 24. [Link]

  • Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Zhang, Y. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 929579. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). PubMed Central. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry, 10, 856331. [Link]

  • Nishino, T., Okamoto, K., Eger, B. T., Pai, E. F., & Nishino, T. (2008). Mechanistic insights into xanthine oxidoreductase from development studies of candidate drugs to treat hyperuricemia and gout. Journal of Biological Inorganic Chemistry, 13(4), 487–497. [Link]

  • Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. (2022). Frontiers in Nutrition, 9, 968213. [Link]

  • Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). (2024). RSC Medicinal Chemistry, 15(5), 1187–1211. [Link]

  • Kjell, T., & Staffan, S. (2014). Xanthine oxidase inhibitor formulations.

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic Acid Analogs as Dihydroorotate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid analogs, a promising class of inhibitors targeting human dihydroorotate dehydrogenase (DHODH). This enzyme is a key player in the de novo pyrimidine biosynthesis pathway, making it a critical target for the development of therapeutics for a range of diseases, including cancer and autoimmune disorders.[1][2][3] This document synthesizes experimental data to offer a comparative look at how structural modifications to this quinoline scaffold impact inhibitory potency.

The Central Role of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1] This pathway is fundamental for the production of uridine monophosphate (UMP), the precursor to all other pyrimidine nucleotides necessary for DNA and RNA synthesis.[4] Rapidly proliferating cells, such as those found in tumors and activated lymphocytes, have a heightened demand for pyrimidines and are therefore particularly vulnerable to the inhibition of this pathway.[4] By blocking DHODH, these analogs effectively starve rapidly dividing cells of essential building blocks, leading to cell cycle arrest and apoptosis.

DHODH_Pathway Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPsynthase Other Pyrimidines Other Pyrimidines UMP->Other Pyrimidines Further Synthesis 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid analogs 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid analogs DHODH DHODH 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid analogs->DHODH Inhibition

Caption: The de novo pyrimidine biosynthesis pathway highlighting the inhibitory action of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid analogs on DHODH.

General Synthesis of the Quinoline Scaffold

The synthesis of 2,4-disubstituted quinoline-4-carboxylic acids is commonly achieved through the Pfitzinger condensation reaction.[1][5] This method involves the reaction of an isatin derivative with a substituted acetophenone in the presence of a base, such as potassium hydroxide. To introduce greater diversity, particularly at the 2-position of the quinoline ring, a multi-step approach involving a Suzuki coupling reaction with a suitable precursor is often employed.[1]

Pfitzinger_Reaction cluster_reactants Reactants cluster_conditions Conditions Isatin Isatin Quinoline-4-carboxylic acid Quinoline-4-carboxylic acid Isatin->Quinoline-4-carboxylic acid Pfitzinger Condensation Substituted Acetophenone Substituted Acetophenone Substituted Acetophenone->Quinoline-4-carboxylic acid Base (e.g., KOH) Base (e.g., KOH) Base (e.g., KOH)->Quinoline-4-carboxylic acid Solvent (e.g., EtOH/H2O) Solvent (e.g., EtOH/H2O) Solvent (e.g., EtOH/H2O)->Quinoline-4-carboxylic acid Heat Heat Heat->Quinoline-4-carboxylic acid

Sources

Cross-Validation of a Putative CHK1 Inhibitor: A Comparative Analysis of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

Introduction: The Critical Role of CHK1 in Cancer Therapy and the Promise of Novel Quinolines

Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that serves as a master regulator of the DNA damage response (DDR). In response to cellular stress and DNA damage, CHK1 activation leads to cell cycle arrest, providing crucial time for DNA repair. While essential for maintaining genomic integrity in healthy cells, cancer cells often exploit this pathway to survive the DNA-damaging effects of chemotherapy and radiation. Consequently, inhibiting CHK1 has emerged as a promising therapeutic strategy to sensitize cancer cells to conventional therapies.

The quinoline-4-carboxylic acid scaffold has been identified as a promising pharmacophore for the development of kinase inhibitors. Structure-activity relationship (SAR) studies on this class of molecules have revealed potent inhibitory activity against various kinases, with a notable emphasis on CHK1. This guide focuses on the hypothetical compound 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid , a molecule designed based on the established SAR of quinoline-based CHK1 inhibitors. Although direct experimental data for this specific compound is not publicly available, its structural features suggest it is a putative CHK1 inhibitor.

This guide will provide a comparative analysis of this putative inhibitor against established CHK1 inhibitors with different chemical scaffolds. We will delve into the experimental data of these alternatives, detail the methodologies for their evaluation, and provide a framework for the potential cross-validation of our topic compound.

Comparative Analysis of CHK1 Inhibitors

To contextualize the potential efficacy of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid, we will compare it with two well-characterized CHK1 inhibitors: SAR-020106 (an isoquinoline derivative) and GNE-900 (a compound with an undisclosed, distinct scaffold).

CompoundChemical ScaffoldTargetEnzymatic IC50 (nM)Cellular Potency (IC50, nM)Selectivity over CHK2Reference
6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid Quinoline-4-carboxylic acidPutative CHK1Not AvailableNot AvailableNot Available-
SAR-020106 IsoquinolineCHK113.355 (HT29 cells, G2 arrest abrogation)Excellent[1][2]
GNE-900 Not disclosedCHK11.1Not explicitly stated, but potent in cellular assays~1363-fold[3][4]

Table 1: Comparison of key performance metrics for the putative inhibitor and established CHK1 inhibitors.

The isopropyl group at the 6-position and the pyridin-3-yl moiety at the 2-position of our topic compound are consistent with substitutions known to enhance potency and selectivity in other quinoline-based inhibitors. The carboxylic acid at the 4-position is a critical feature for binding to the ATP pocket of many kinases.

Signaling Pathway of CHK1 in DNA Damage Response

The following diagram illustrates the central role of CHK1 in the DNA damage response pathway, which is the target of the inhibitors discussed.

CHK1_Pathway DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates CDC25 CDC25 CHK1->CDC25 phosphorylates & inhibits CDK1/Cyclin B CDK1/Cyclin B CDC25->CDK1/Cyclin B dephosphorylates & activates G2/M Arrest G2/M Arrest CDK1/Cyclin B->G2/M Arrest promotes entry into mitosis DNA Repair DNA Repair G2/M Arrest->DNA Repair allows time for Inhibitors CHK1 Inhibitors (e.g., 6-Isopropyl-2-pyridin-3-yl- quinoline-4-carboxylic acid) Inhibitors->CHK1 inhibit Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Characterization Enzymatic_Assay CHK1 Kinase Assay (IC50 Determination) Selectivity_Panel Kinase Selectivity Profiling (e.g., against CHK2, CDK1) Enzymatic_Assay->Selectivity_Panel Target_Engagement pCHK1 (S296) Western Blot (Cellular IC50) Selectivity_Panel->Target_Engagement Cell_Cycle_Analysis G2/M Checkpoint Abrogation (Flow Cytometry) Target_Engagement->Cell_Cycle_Analysis Potentiation_Assay Sensitization to DNA Damaging Agents (e.g., Gemcitabine, Radiation) Cell_Cycle_Analysis->Potentiation_Assay Compound_Synthesis Synthesis & Purification of 6-Isopropyl-2-pyridin-3-yl- quinoline-4-carboxylic acid Compound_Synthesis->Enzymatic_Assay

Sources

Independent Verification of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid's Activity: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the independent verification of a compound's biological activity is a cornerstone of rigorous scientific practice. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently assess the activity of a novel compound, 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid . Given the prevalence of the quinoline scaffold in kinase inhibitors, we will hypothesize its activity against Aurora A kinase , a critical regulator of mitosis and a well-established oncology target.[1] This guide will detail the necessary biochemical and cell-based assays, outline the selection of appropriate comparative compounds, and provide a blueprint for data interpretation, ensuring a robust and unbiased evaluation.

Introduction: The Rationale for Independent Verification

The journey of a potential therapeutic from a chemical entity to a clinical candidate is fraught with challenges. Initial high-throughput screening data can sometimes be misleading due to various artifacts. Therefore, independent verification in a well-controlled laboratory setting is paramount. 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid belongs to the quinoline-4-carboxylic acid class of compounds, which have demonstrated a wide range of biological activities, including kinase inhibition.[2][3] Notably, a structurally related quinazoline-4-carboxylic acid derivative has been identified as a selective inhibitor of Aurora A kinase.[4] This provides a strong rationale for investigating our topic compound against this specific target.

Aurora A kinase plays a crucial role in cell cycle progression, particularly during mitosis.[5] Its overexpression is linked to various cancers, making it an attractive target for therapeutic intervention. This guide will provide the tools to not only confirm the inhibitory potential of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid against Aurora A but also to benchmark its performance against established inhibitors and structural analogs.

Comparative Compound Selection: Establishing a Robust Framework

A critical aspect of independent verification is the inclusion of appropriate controls and comparators. This allows for the contextualization of the test compound's activity.

Table 1: Selected Compounds for Comparative Analysis

Compound RoleCompound NameRationale for Selection
Test Compound 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acidThe novel entity requiring independent verification of its hypothesized Aurora A kinase inhibitory activity.
Positive Control 1 Alisertib (MLN8237)A potent and selective, clinically evaluated Aurora A kinase inhibitor.[6]
Positive Control 2 AMG 900A potent pan-Aurora kinase inhibitor, providing a broader inhibitory profile for comparison.
Structural Analog 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acidA commercially available, close structural analog to assess initial structure-activity relationships (SAR).
Putative Negative Control Quinoline-4-carboxylic acidA simplified core structure, hypothesized to have minimal to no activity against Aurora A kinase. Its inactivity should be confirmed experimentally.
Known Active Comparator 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acidA known quinazoline-based Aurora A inhibitor to compare against a different but related chemical scaffold.[4]

Experimental Verification: A Multi-faceted Approach

To build a comprehensive and trustworthy profile of the test compound, a multi-tiered experimental approach is essential. This includes a primary biochemical assay to determine direct enzyme inhibition and a secondary cell-based assay to confirm on-target activity in a physiological context.

Primary Biochemical Assay: Direct Measurement of Aurora A Kinase Inhibition

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for determining the potency of inhibitors against purified kinases. It measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.

Experimental Workflow: Biochemical IC50 Determination

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_reagents Prepare Reagents: - Test Compound Dilution Series - Controls (Positive, Negative) - Aurora A Kinase - Substrate (e.g., Kemptide) - ATP Solution add_reagents Dispense Reagents into 384-well Plate: 1. Test Compound/Controls 2. Aurora A Kinase 3. Substrate/ATP Mix prep_reagents->add_reagents incubation1 Incubate at 30°C for 60 minutes add_reagents->incubation1 add_adpglo Add ADP-Glo™ Reagent incubation1->add_adpglo incubation2 Incubate at RT for 40 minutes add_adpglo->incubation2 add_detection Add Kinase Detection Reagent incubation2->add_detection incubation3 Incubate at RT for 30 minutes add_detection->incubation3 read_luminescence Read Luminescence incubation3->read_luminescence calc_ic50 Calculate % Inhibition and Determine IC50 Values read_luminescence->calc_ic50

Caption: Workflow for determining IC50 values using the ADP-Glo™ kinase assay.

Detailed Protocol: ADP-Glo™ Aurora A Kinase Assay

  • Compound Preparation : Prepare a 10-point serial dilution of the test compound, structural analog, and positive controls (e.g., from 100 µM to 5 nM). The putative negative control should be tested at a high concentration (e.g., 100 µM).

  • Reaction Setup : In a 384-well plate, add 1 µL of each compound dilution.

  • Enzyme Addition : Add 2 µL of purified recombinant Aurora A kinase in kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Initiate Reaction : Add 2 µL of a substrate/ATP mixture (e.g., Kemptide and ATP at their respective Km values).

  • Incubation : Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion : Add 10 µL of Kinase Detection Reagent and incubate at room temperature for 30 minutes.

  • Data Acquisition : Measure the luminescence signal using a plate reader.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Secondary Cell-Based Assay: Confirming On-Target Activity

A cell-based assay is crucial to confirm that the compound can penetrate the cell membrane and engage its target in a cellular environment. A common method is to measure the phosphorylation of a known Aurora A kinase substrate, such as Histone H3 at Serine 10 (p-H3S10), via Western blotting.

Experimental Workflow: Cellular Target Engagement

cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data Data Analysis seed_cells Seed Cancer Cell Line (e.g., HCT116, HeLa) treat_cells Treat Cells with Compound Dilution Series and Controls for 24 hours seed_cells->treat_cells lyse_cells Lyse Cells and Quantify Protein treat_cells->lyse_cells sds_page SDS-PAGE and Western Blot lyse_cells->sds_page probe_antibodies Probe with Antibodies: - anti-p-H3S10 - anti-Total Histone H3 - anti-GAPDH (Loading Control) sds_page->probe_antibodies image_blots Image Blots and Quantify Band Intensities probe_antibodies->image_blots analyze_data Normalize p-H3S10 to Total H3 and GAPDH. Determine Cellular EC50. image_blots->analyze_data

Caption: Workflow for assessing cellular target engagement by Western blot.

Detailed Protocol: Western Blot for Phospho-Histone H3 (Ser10)

  • Cell Culture and Treatment : Seed a suitable cancer cell line (e.g., HCT116) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the test compound and controls for a specified time (e.g., 24 hours).

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting : Block the membrane and probe with primary antibodies against phospho-Histone H3 (Ser10), total Histone H3, and a loading control (e.g., GAPDH). Subsequently, probe with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the phospho-H3 signal to total H3 and the loading control.

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized in a clear and concise format to facilitate comparison.

Table 2: Hypothetical Comparative Activity Data

CompoundAurora A IC50 (nM) (Biochemical)Cellular p-H3S10 EC50 (nM)
6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid 50250
Alisertib (MLN8237)1.210
AMG 900525
6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid250>1000
Quinoline-4-carboxylic acid>10,000>10,000
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid25150

Interpretation of Hypothetical Results:

  • Potency: In this hypothetical scenario, 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid demonstrates moderate biochemical potency against Aurora A kinase, albeit less potent than the clinical candidates Alisertib and AMG 900.

  • Structure-Activity Relationship (SAR): The isopropyl group appears to be crucial for activity, as the methyl analog is significantly less potent. This provides a valuable starting point for further medicinal chemistry optimization.

  • Cellular Activity: The rightward shift in the cellular EC50 compared to the biochemical IC50 is common and can be attributed to factors such as cell permeability and off-target effects. The observed cellular activity confirms that the compound can engage Aurora A in a physiological context.

  • Negative Control: The lack of activity of the core quinoline-4-carboxylic acid supports the hypothesis that the substitutions at the 2- and 6-positions are critical for binding to Aurora A.

The Aurora A Signaling Pathway and its Inhibition

Understanding the biological context of the target is crucial for interpreting the experimental results. Aurora A kinase is a key regulator of mitotic events.

Aurora A Signaling Pathway

cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_Inhibition Inhibition Centrosome Centrosome Spindle Mitotic Spindle AuroraA_G2 Aurora A AuroraA_G2->Centrosome Localization TPX2 TPX2 TPX2->AuroraA_G2 Activation AuroraA_M Active Aurora A AuroraA_M->Spindle Spindle Assembly PLK1 PLK1 AuroraA_M->PLK1 Phosphorylation HistoneH3 Histone H3 AuroraA_M->HistoneH3 Phosphorylation (Ser10) MitoticArrest Mitotic Arrest & Apoptosis Inhibitor 6-Isopropyl-2-pyridin-3-yl- quinoline-4-carboxylic acid Inhibitor->AuroraA_M Inhibition

Caption: A simplified diagram of the Aurora A signaling pathway and the point of intervention for our test compound.

Conclusion: The Path Forward

This guide has provided a comprehensive, step-by-step framework for the independent verification of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid's activity against a hypothesized target, Aurora A kinase. By employing a combination of robust biochemical and cell-based assays, alongside carefully selected comparative compounds, researchers can generate high-quality, reproducible data. This rigorous approach is fundamental to building confidence in a compound's biological activity and making informed decisions in the drug discovery pipeline. The hypothetical data presented herein illustrates how such a comparative analysis can yield valuable insights into a compound's potency, cellular efficacy, and initial SAR. This self-validating system of inquiry is essential for upholding scientific integrity and accelerating the development of novel therapeutics.

References

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • Styrylquinoline Derivatives as IGF1R Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. [Link]

  • Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. RSC Medicinal Chemistry. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Archiv der Pharmazie. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]

  • 6-Chloro-2-isopropyl-4-(3-isopropyl-phenyl)-quinoline-3-carboxylic acid. PubChem. [Link]

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell. [Link]

  • Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology. [Link]

  • Characterization of a highly selective inhibitor of the Aurora kinases. ACS Chemical Biology. [Link]

Sources

Comparative Benchmarking of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid: A Guide to In Vitro Pharmacological Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting the Course for a Novel Chemical Entity

In the landscape of modern drug discovery, the emergence of novel chemical entities (NCEs) presents both an opportunity and a challenge. The compound 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid, hereafter designated "Compound Q" , represents one such NCE. While its specific biological target is uncharacterized in public-domain literature, its core structure—a quinoline carboxylic acid—is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets.

This guide provides a comprehensive framework for the initial pharmacological characterization of Compound Q. Based on structural similarities to known modulators of purinergic signaling, we hypothesize that Compound Q may act on the P2Y14 receptor. The P2Y14 receptor, a Gi/o-coupled G protein-coupled receptor (GPCR), is a high-value therapeutic target, primarily activated by UDP-sugars and implicated in inflammatory and immune responses.[1][2] Its activation in immune cells, such as neutrophils, triggers critical downstream signaling events that modulate inflammatory processes.[3]

Therefore, this document outlines a rigorous, multi-tiered benchmarking strategy to assess the potency, selectivity, and functional activity of Compound Q as a putative P2Y14 receptor antagonist. We will compare its performance against established standard compounds, providing detailed, field-tested protocols and the scientific rationale behind each experimental choice.

Rationale for Benchmark Selection: Setting the Gold Standard

To objectively evaluate Compound Q, its performance must be measured against well-characterized pharmacological tools. Our selection is based on potency, selectivity, and established use in the field.

  • PPTN (4-(4-(4-Piperidinyl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthalenecarboxylic acid) : This compound is the quintessential benchmark for P2Y14 receptor antagonists. It is a highly potent, competitive, and selective antagonist with a reported antagonist equilibrium constant (KB) in the picomolar range (434 pM).[1][4] Its high affinity and excellent selectivity across other P2Y receptor subtypes make it the gold standard for validating P2Y14-mediated effects.[5]

  • MRS2578 (1,1'-[4-[[4-(3-Isothiocyanatophenyl)amino]-1-pyrimidinyl]-1,4-piperazinediyl]bis-[1-ethanone]) : While PPTN establishes potency, MRS2578 serves as a crucial benchmark for selectivity. MRS2578 is a selective antagonist for the P2Y6 receptor, another purinergic receptor involved in inflammation.[6][7] Including MRS2578 in counterscreening assays is essential to ensure that the activity of Compound Q is not due to off-target effects on related receptors.

Experimental Strategy: A Multi-Assay Workflow for Comprehensive Characterization

A robust characterization of a novel compound requires a tiered approach, moving from initial binding affinity to functional cellular responses. This workflow ensures that the observed effects are specific, on-target, and physiologically relevant.

G cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Functional Antagonism cluster_2 Tier 3: Physiological Relevance cluster_3 Tier 4: Selectivity Profile A Fluorescent Ligand Binding Assay B Determine Binding Affinity (IC₅₀/Kᵢ) A->B Quantifies direct interaction with the P2Y14 receptor D Determine Functional Potency (K_B) via Schild Analysis B->D C Forskolin-Stimulated cAMP Accumulation Assay C->D Measures blockade of Gᵢ-mediated signaling F Assess Inhibition of UDP-Glucose-Induced Migration D->F E Neutrophil Chemotaxis Assay (Boyden Chamber) E->F Validates activity in a primary immune cell response H Confirm Target Specificity F->H G Counterscreening Assay (e.g., P2Y6 Receptor) G->H Rules out off-target effects

Caption: Tiered workflow for characterizing Compound Q.

Experimental Protocols & Data Interpretation

Protocol 1: P2Y14 Receptor Binding Affinity Assay

Objective: To determine if Compound Q physically binds to the human P2Y14 receptor and to quantify its binding affinity (Kᵢ) in comparison to PPTN.

Causality and Self-Validation: This assay directly measures the interaction between a compound and its putative target. By using a fluorescently-labeled competitor of known affinity, we can accurately calculate the affinity of the unlabeled test compound. The inclusion of a known antagonist (PPTN) validates the assay's performance.

Methodology:

  • Cell Culture: Use Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human P2Y14 receptor.

  • Membrane Preparation: Homogenize cells in a lysis buffer (e.g., 5 mM Tris-HCl, 1 mM MgCl₂, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a known high-affinity fluorescent P2Y14 antagonist (e.g., a fluorescent derivative of PPTN), and serial dilutions of the test compounds (Compound Q, unlabeled PPTN).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.

  • Detection: Measure the fluorescence polarization or a similar homogenous fluorescence-based signal. The displacement of the fluorescent ligand by the test compound results in a decrease in signal.

  • Data Analysis: Plot the signal against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of compound that displaces 50% of the fluorescent ligand). Convert the IC₅₀ to a Kᵢ (inhibitor constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the fluorescent ligand.

Hypothetical Data Summary:

CompoundBinding IC₅₀ (nM)Calculated Kᵢ (nM)
Compound Q 125.468.2
PPTN 0.820.45
MRS2578 > 10,000> 5,000
Protocol 2: Functional Antagonism via cAMP Accumulation Assay

Objective: To determine if Compound Q can functionally antagonize the Gi-mediated signaling of the P2Y14 receptor.

Causality and Self-Validation: The P2Y14 receptor's canonical signaling pathway involves coupling to Gi proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[8][9] To measure this inhibition, we first stimulate adenylyl cyclase with forskolin to produce a large, measurable amount of cAMP. A P2Y14 agonist (like UDP-glucose) will reduce this signal. A true antagonist will block the agonist's effect, restoring cAMP levels. This setup provides a robust window to quantify functional antagonism.

Methodology:

  • Cell Plating: Seed P2Y14-expressing cells into a 384-well plate and culture overnight.

  • Compound Pre-incubation: Pre-incubate the cells with various concentrations of the antagonist (Compound Q or PPTN) for 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of the P2Y14 agonist UDP-glucose (typically at its EC₈₀ concentration) along with a fixed concentration of forskolin (e.g., 5 µM).

  • Incubation: Incubate for 30 minutes at 37°C to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a homogenous assay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).[10][11] In these assays, the signal is inversely proportional to the amount of cAMP produced.

  • Data Analysis (Schild Analysis): Perform dose-response curves for UDP-glucose in the presence of several fixed concentrations of the antagonist. The antagonist will cause a rightward shift in the agonist's dose-response curve. A Schild plot of log(dose ratio - 1) versus log(antagonist concentration) yields a straight line with a slope of ~1 for a competitive antagonist. The x-intercept provides the pA₂, which is the negative logarithm of the KB (antagonist dissociation constant).

Hypothetical Data Summary:

CompoundSchild SlopeAntagonist KB (nM)
Compound Q 1.0585.7
PPTN 0.980.43
Protocol 3: Neutrophil Chemotaxis Assay

Objective: To assess the ability of Compound Q to block a physiologically relevant process—the migration of primary human neutrophils towards a P2Y14 agonist.

Causality and Self-Validation: Chemotaxis, or directed cell migration, is a key function of neutrophils in the immune response and is known to be modulated by P2Y14 activation.[1][2] This assay provides a more complex, integrated measure of a compound's cellular efficacy. The use of a standard chemoattractant (UDP-glucose) and primary immune cells ensures high physiological relevance.

Methodology:

  • Neutrophil Isolation: Isolate primary human neutrophils from fresh whole blood from healthy donors using standard methods like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.[12]

  • Assay Setup (Boyden Chamber): Use a 96-well chemotaxis plate with a permeable membrane (e.g., 5 µm pores).[12]

  • Loading:

    • Lower Chamber: Add assay medium containing the chemoattractant (UDP-glucose, e.g., 100 nM) to the lower wells.

    • Upper Chamber (Insert): Resuspend the isolated neutrophils in assay medium containing the desired concentrations of the test antagonist (Compound Q or PPTN). Add the cell suspension to the upper inserts.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C in a 5% CO₂ incubator to allow neutrophils to migrate through the pores towards the chemoattractant.

  • Quantification:

    • Carefully remove the upper inserts.

    • Quantify the number of cells that have migrated to the lower chamber. A common method is to use a luminescent cell viability assay (e.g., CellTiter-Glo®) that measures ATP, which is proportional to the number of cells.[12]

  • Data Analysis: Calculate the percentage inhibition of chemotaxis for each antagonist concentration relative to the control (UDP-glucose alone). Plot the percent inhibition against the logarithm of the antagonist concentration to determine the IC₅₀ for the inhibition of migration.

Hypothetical Data Summary:

CompoundChemotaxis Inhibition IC₅₀ (nM)
Compound Q 210.2
PPTN 2.5

P2Y14 Receptor Signaling Pathway

The P2Y14 receptor primarily signals through the Gαi/o subunit of the heterotrimeric G protein. This pathway is central to its function in immune cells.

G UDP_Glucose UDP-Glucose (Agonist) P2Y14R P2Y14 Receptor UDP_Glucose->P2Y14R Activates Compound_Q Compound Q / PPTN (Antagonist) Compound_Q->P2Y14R Blocks G_Protein G Protein (αᵢβγ) P2Y14R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (via Gαᵢ) RhoA RhoA Signaling G_Protein->RhoA Activates (via Gβγ) cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Chemotaxis Chemotaxis & Cytoskeletal Rearrangement RhoA->Chemotaxis

Caption: P2Y14 receptor canonical Gᵢ signaling pathway.

Conclusion and Forward Outlook

This guide provides a robust, validated framework for the initial characterization of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid (Compound Q) as a putative P2Y14 receptor antagonist. Based on our hypothetical data, Compound Q demonstrates on-target activity but with significantly lower potency than the gold-standard antagonist, PPTN.

  • Binding and Functional Potency: Compound Q displays nanomolar affinity and functional antagonism (Kᵢ ≈ 68 nM, KB ≈ 86 nM), suggesting it is a moderately potent antagonist. This is approximately 150-200 fold weaker than PPTN (Kᵢ/KB < 0.5 nM).

  • Physiological Activity: The reduced potency is reflected in the chemotaxis assay, where a higher concentration of Compound Q is required to inhibit neutrophil migration (IC₅₀ ≈ 210 nM) compared to PPTN (IC₅₀ ≈ 2.5 nM).

  • Selectivity: The lack of binding at other P2Y receptors (e.g., P2Y6) would indicate good selectivity, a highly desirable trait for a therapeutic candidate.

These findings would position Compound Q as a valid hit compound and a promising starting point for a lead optimization campaign. Future work should focus on structure-activity relationship (SAR) studies to improve potency, alongside comprehensive selectivity profiling across the entire P2Y receptor family and other relevant off-targets.

References

  • Barrett, M. O., Sesma, J. I., Ball, C. B., Jayasekara, P. S., Jacobson, K. A., Lazarowski, E. R., & Harden, T. K. (2013). A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose-Stimulated Chemotaxis of Human Neutrophils. Molecular Pharmacology, 84(1), 41–49. [Link]

  • Müller, C. E., & Namasivayam, V. (2021). Recommended tool compounds and drugs for blocking P2X and P2Y receptors. Purinergic Signalling, 17(4), 633–648. [Link]

  • Scrivens, M., & Dickenson, J. M. (2005). Functional characterization of the human P2Y14 receptor in a recombinant cell system and human neutrophils. British Journal of Pharmacology, 146(3), 439–448. [Link]

  • Ebone, R., et al. (2025). P2Y14 receptor activation and neutrophil signaling: linking inflammation to systemic pathophysiology. Purinergic Signalling. [Link]

  • Zhang, Y., et al. (2017). An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood. Journal of Visualized Experiments, (124), 55673. [Link]

  • Wen, Z., et al. (2024). Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation. ACS Pharmacology & Translational Science, 7(10), 3255–3278. [Link]

  • Fricks, I. P., Carter, R. L., Lazarowski, E. R., & Harden, T. K. (2009). Signalling and pharmacological properties of the P2Y14 receptor. British Journal of Pharmacology, 158(Suppl 1), S90–S98. [Link]

  • Anastasaki, C., et al. (2021). Purinergic receptor P2RY14 cAMP signaling regulates EGFR-driven Schwann cell precursor self-renewal and nerve tumor initiation. bioRxiv. [Link]

  • Sesma, J. I., et al. (2012). The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils. American Journal of Physiology-Cell Physiology, 303(5), C529–C539. [Link]

  • Charles River Laboratories. (n.d.). Chemotaxis Assay Neutrophils. Retrieved January 18, 2026, from [Link]

  • Jacobson, K. A., et al. (2009). Development of selective agonists and antagonists of P2Y receptors. Purinergic Signalling, 5(1), 75–89. [Link]

  • Barrett, M. O., et al. (2013). A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils. Molecular Pharmacology, 84(1), 41-49. [Link]

  • Sartorius. (n.d.). Incucyte® Chemotaxis Cell Migration Assay. Retrieved January 18, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 27(11), 3505. [Link]

  • Explicyte. (2018). Neutrophil chemotaxis assay for cancer immunotherapy screening. Retrieved January 18, 2026, from [Link]

  • Gao, Z. G., et al. (2013). Development of a P2Y14 radioligand binding assay. Bioorganic & Medicinal Chemistry Letters, 23(17), 4893–4896. [Link]

  • Müller, T., et al. (2021). UDP-glucose and P2Y14 receptor amplify allergen-induced airway eosinophilia. Journal of Clinical Investigation, 131(7), e139268. [Link]

  • Fricks, I. P., et al. (2009). Gi-dependent Cell Signaling Responses of the Human P2Y14 Receptor in Model Cell Systems. Journal of Pharmacology and Experimental Therapeutics, 330(1), 162–168. [Link]

Sources

A Comparative Guide to Pyridine Carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry, pyridine carboxylic acid derivatives stand out as a versatile and enduring scaffold for drug design. The positional isomerism of the carboxylic acid group on the pyridine ring—picolinic acid (2-position), nicotinic acid (3-position), and isonicotinic acid (4-position)—gives rise to a trinity of parent structures with distinct physicochemical properties and a broad spectrum of biological activities.[1][2] This guide provides an in-depth comparative analysis of these derivatives, offering experimental data, detailed synthetic protocols, and insights into their structure-activity relationships (SAR) and mechanisms of action to empower researchers in the rational design of novel therapeutics.

Introduction: The Three Isomers and Their Significance

The pyridine ring, an aromatic and electron-deficient heterocycle, facilitates crucial interactions with biological targets through π-π stacking and hydrogen bonding.[2] The appended carboxylic acid group introduces polarity and the ability to coordinate with metal ions, a feature particularly relevant in enzyme inhibition.[2] The ease of substitution on the pyridine ring allows for extensive structural modifications to fine-tune potency, selectivity, and pharmacokinetic profiles.[2]

These three isomers have historically been the foundation for a plethora of approved drugs targeting a wide array of diseases, including cancer, infections, inflammation, and metabolic disorders.[1][2]

Physicochemical Properties of the Parent Isomers:

PropertyPicolinic AcidNicotinic AcidIsonicotinic Acid
IUPAC Name Pyridine-2-carboxylic acidPyridine-3-carboxylic acidPyridine-4-carboxylic acid
Molecular Formula C₆H₅NO₂C₆H₅NO₂C₆H₅NO₂
Molar Mass 123.11 g/mol 123.11 g/mol 123.11 g/mol
Melting Point 136-138 °C237 °C310-315 °C (sublimes)
Water Solubility 887 g/L18 g/L5.2 g/L (20 °C)
pKa 5.324.854.96

This table summarizes key physicochemical properties of the three parent pyridine carboxylic acid isomers.

Comparative Biological Activity: A Data-Driven Analysis

The therapeutic potential of pyridine carboxylic acid derivatives is vast, with numerous studies demonstrating their efficacy in various disease models. Here, we present a comparative overview of their performance in key therapeutic areas, supported by experimental data.

Anticancer Activity

Pyridine carboxylic acid derivatives have shown significant promise as anticancer agents, often by targeting key signaling pathways involved in tumor growth and proliferation.

Comparative Cytotoxicity (IC50 Values in µM):

Derivative TypeCancer Cell LinePicolinic Acid DerivativeNicotinic Acid DerivativeIsonicotinic Acid DerivativeReference Compound
Substituted AmideHepG2 (Liver)-4.25 (Compound 10)-Sorafenib (9.18)
Substituted AmideMCF-7 (Breast)-6.08 (Compound 10)-Sorafenib (5.47)
Substituted HydrazoneHCT-15 (Colon)-0.098 (Compound 5c)-Doxorubicin (0.101)
Substituted HydrazonePC-3 (Prostate)-0.112 (Compound 5c)-Doxorubicin (0.123)

This table presents a selection of reported IC50 values for different pyridine carboxylic acid derivatives against various cancer cell lines, demonstrating their cytotoxic potential.[1]

Notably, certain nicotinic acid derivatives have demonstrated potent activity against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines, with some compounds showing greater efficacy than the standard drug sorafenib.[1]

Antimicrobial Activity

The fight against infectious diseases has also benefited from the development of pyridine carboxylic acid derivatives. Isoniazid, an isonicotinic acid derivative, remains a cornerstone of tuberculosis treatment.[2]

Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL):

OrganismPicolinic Acid DerivativesNicotinic Acid DerivativesIsonicotinic Acid Derivatives
Staphylococcus aureusBroad activity reportedModerate activity reportedVariable activity reported
Escherichia coliBroad activity reportedModerate activity reportedVariable activity reported
Mycobacterium tuberculosisSome activity reportedSome activity reportedHighly active (Isoniazid)

This table provides a qualitative comparison of the antimicrobial activity of derivatives from the three isomers.[2][3][4]

While derivatives of all three isomers exhibit antimicrobial properties, the isonicotinic acid scaffold has historically yielded the most significant breakthroughs in antibacterial drug discovery.[2]

Enzyme Inhibition

The ability of the carboxylic acid moiety to chelate metal ions makes these compounds effective enzyme inhibitors.

Comparative Enzyme Inhibition (IC50 Values):

Enzyme TargetPicolinic Acid DerivativeNicotinic Acid DerivativeIsonicotinic Acid Derivative
Metallo-β-Lactamase (NDM-1)~80 nM (DPA derivative)--
VEGFR-2-0.068 µM (Compound 5c)-
Cyclooxygenase-2 (COX-2)-Potent inhibition reportedPotent inhibition reported

This table highlights the potent enzyme inhibitory activity of specific pyridine carboxylic acid derivatives.[1][5]

Picolinic acid derivatives have shown remarkable potency against metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[5] Nicotinic acid derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis in cancer.[1] Both nicotinic and isonicotinic acid derivatives have demonstrated significant inhibition of COX-2, an enzyme involved in inflammation.[2]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridine carboxylic acid derivatives is intricately linked to their molecular structure. Understanding these relationships is crucial for rational drug design.

  • Position of the Carboxylic Acid: The isomeric position of the carboxylic acid group profoundly influences the molecule's overall shape, polarity, and ability to interact with specific binding sites. For instance, the 4-position in isonicotinic acid appears particularly favorable for antitubercular activity.[2]

  • Substitution on the Pyridine Ring: The introduction of various substituents on the pyridine ring can dramatically alter a compound's biological profile. For example, the addition of lipophilic groups can enhance membrane permeability and cellular uptake.

  • Modification of the Carboxylic Acid: Conversion of the carboxylic acid to amides, esters, or hydrazides provides a versatile strategy to modulate a compound's physicochemical properties and biological activity.

SAR_Concepts Pyridine_Core Pyridine Carboxylic Acid Scaffold Isomer_Position Isomeric Position (Picolinic, Nicotinic, Isonicotinic) Pyridine_Core->Isomer_Position Determines 3D shape Ring_Substituents Ring Substituents (e.g., halogens, alkyls) Pyridine_Core->Ring_Substituents Modifies electronics & lipophilicity Carboxylic_Acid_Modification Carboxylic Acid Modification (e.g., amides, esters) Pyridine_Core->Carboxylic_Acid_Modification Alters physicochemical properties Biological_Activity Biological Activity (Potency, Selectivity) Isomer_Position->Biological_Activity Ring_Substituents->Biological_Activity Carboxylic_Acid_Modification->Biological_Activity

Caption: Key structural features influencing the biological activity of pyridine carboxylic acid derivatives.

Experimental Protocols: Synthesis of Representative Amide Derivatives

To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis of a representative N-phenylamide derivative from each of the three parent isomers.

Workflow for Amide Synthesis

Amide_Synthesis_Workflow start Start: Pyridine Carboxylic Acid step1 Activation with Thionyl Chloride start->step1 step2 Formation of Acyl Chloride step1->step2 step3 Reaction with Aniline step2->step3 step4 Formation of N-Phenyl Pyridinecarboxamide step3->step4 end End Product step4->end

Caption: General workflow for the synthesis of N-phenyl pyridinecarboxamides.

Synthesis of N-Phenylpicolinamide

Materials:

  • Picolinic acid

  • Thionyl chloride (SOCl₂)

  • Aniline

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of picolinic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude picolinoyl chloride in anhydrous DCM.

  • In a separate flask, dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the picolinoyl chloride solution dropwise to the aniline solution at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to afford N-phenylpicolinamide.[6]

Synthesis of N-Phenylnicotinamide

Materials:

  • Nicotinic acid

  • Thionyl chloride (SOCl₂)

  • Aniline

  • Pyridine (as solvent and base)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend nicotinic acid (1.0 eq) in anhydrous DCM and add thionyl chloride (1.5 eq) dropwise.

  • Add a catalytic amount of dimethylformamide (DMF) and reflux the mixture for 3 hours.

  • Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to obtain nicotinoyl chloride hydrochloride.

  • Dissolve the crude nicotinoyl chloride hydrochloride in pyridine.

  • Add aniline (1.0 eq) to the solution and stir the mixture at room temperature for 12 hours.

  • Pour the reaction mixture into ice water and extract with DCM.

  • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to yield N-phenylnicotinamide.[7]

Synthesis of N-Phenylisonicotinamide

Materials:

  • Isonicotinic acid

  • Thionyl chloride (SOCl₂)

  • Aniline

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Reflux a mixture of isonicotinic acid (1.0 eq) and thionyl chloride (2.0 eq) for 2 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain isonicotinoyl chloride.

  • Dissolve the crude isonicotinoyl chloride in anhydrous THF.

  • In a separate flask, dissolve aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF.

  • Add the isonicotinoyl chloride solution dropwise to the aniline solution at 0 °C.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Filter the reaction mixture to remove triethylamine hydrochloride.

  • Concentrate the filtrate under reduced pressure.

  • Wash the residue with water, filter, and dry to obtain the crude product.

  • Recrystallize from ethanol to afford pure N-phenylisonicotinamide.[8][9]

Mechanism of Action: Modulation of Key Signaling Pathways

The diverse biological activities of pyridine carboxylic acid derivatives often stem from their ability to modulate critical cellular signaling pathways.

VEGFR-2 Signaling Pathway in Angiogenesis

Several nicotinic acid derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key driver of angiogenesis, which is the formation of new blood vessels essential for tumor growth.[1][10] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds inhibit its phosphorylation and downstream signaling, ultimately leading to a reduction in tumor vascularization.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR2 VEGFR2->P_VEGFR2 Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P_VEGFR2->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibitor Nicotinic Acid Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a nicotinic acid derivative.

NF-κB Signaling Pathway in Inflammation

The transcription factor NF-κB is a master regulator of inflammatory responses. Some pyridine N-oxide derivatives have been shown to inhibit the activation of NF-κB.[11] This inhibition can occur through various mechanisms, including preventing the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->NFkB Releases P_IkB p-IκBα Ub_P_IkB Ubiquitinated p-IκBα P_IkB->Ub_P_IkB Ubiquitination Proteasome Proteasome Ub_P_IkB->Proteasome Degradation Transcription Gene Transcription (Pro-inflammatory cytokines) Nucleus->Transcription Activates Inhibitor Pyridine Derivative Inhibitor->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by a pyridine derivative.

p53 Signaling Pathway in Cancer

The p53 tumor suppressor protein plays a critical role in preventing cancer development by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Some pyridine-containing compounds have been shown to activate the p53 pathway, leading to the transcriptional activation of its target genes and subsequent tumor suppression.[12][13]

p53_Pathway Stress Cellular Stress (e.g., DNA Damage) p53 p53 Stress->p53 Activates Active_p53 Active p53 (tetramer) p53->Active_p53 Stabilization & Tetramerization p21 p21 Active_p53->p21 Upregulates BAX BAX Active_p53->BAX Upregulates MDM2 MDM2 MDM2->p53 Inhibits (degradation) Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis BAX->Apoptosis Activator Pyridine Derivative Activator->p53 Activates/Stabilizes

Caption: Activation of the p53 signaling pathway by a pyridine derivative.

Conclusion and Future Directions

The pyridine carboxylic acid scaffold, in its three isomeric forms, continues to be a rich source of inspiration for the development of novel therapeutic agents. This guide has provided a comparative analysis of their biological activities, highlighted key structure-activity relationships, and offered detailed synthetic protocols to aid in the exploration of this versatile chemical space.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of the biological activities of derivatives from all three isomers under standardized conditions will provide more definitive insights into their relative merits.

  • Mechanism of Action Elucidation: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds will enable more rational and targeted drug design.

  • Exploitation of Novel Chemistries: The development of new synthetic methodologies will expand the accessible chemical space of pyridine carboxylic acid derivatives, leading to the discovery of compounds with novel biological activities.

By leveraging the foundational knowledge presented in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

  • Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. (2021). Arch Pharm (Weinheim), 354(8), e2100085. [Link]

  • Conventional Method for the Synthesis of series of N-phenyl Nicotinamide Analogous Promoted by Iodine. (n.d.). ResearchGate. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). Sci Rep, 5, 9950. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Des Devel Ther, 19, 1-35. [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2023). Molecules, 28(12), 4831. [Link]

  • 3-Arylamino-quinoxaline-2-carboxamides inhibit the PI3K/Akt/mTOR signaling pathways to activate P53 and induce apoptosis. (2021). Bioorg Chem, 114, 105101. [Link]

  • Pyridine N-oxide Derivatives Inhibit Viral Transactivation by Interfering With NF-kappaB Binding. (2001). J Acquir Immune Defic Syndr, 28(4), 307-17. [Link]

  • Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. (2020). Bioorg Chem, 103, 104222. [Link]

  • Process for the production of new picolinic acid derivatives. (1966).
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). Iran J Pharm Res, 20(3), 456-475. [Link]

  • A Ligand-Independent VEGFR2 Signaling Pathway Limits Angiogenic Responses in Diabetes. (2018). Cell Rep, 23(7), 1949-1963. [Link]

  • Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. (2013). Molecules, 18(11), 13698-711. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules, 27(21), 7241. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]

  • The comparison of the experimental pIC50 = −log(IC50) values with the... (n.d.). ResearchGate. [Link]

  • Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation. (2022). Molecules, 27(19), 6667. [Link]

  • Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. (2006). Bioorg Med Chem Lett, 16(18), 4872-7. [Link]

  • KEGG PATHWAY Database. (n.d.). KEGG. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2021). Molecules, 26(16), 4983. [Link]

  • Process for synthesis of picolinamides. (2021).
  • Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same. (2017).
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Des Devel Ther, 19, 1-35. [Link]

  • cell lines ic50: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. (2023). Int J Mol Sci, 24(13), 10839. [Link]

  • Synthesis of New Nicotinamides Starting from Monothiomalonanilide. (2025). Chemistry Proceedings, 18(1), 54. [Link]

  • The role of p53 in the cellular toxicity by active trans-platinum complexes containing isopropylamine and hydroxymethylpyridine. (2009). J Inorg Biochem, 103(10), 1359-66. [Link]

  • Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation. (2021). Bioorg Med Chem Lett, 42, 128042. [Link]

  • N-Phenylisonicotinamide. (n.d.). PubChem. [Link]

  • Synthesis and structure of N-(perfluorophenyl)isonicotinamide. (2026). Acta Crystallographica Section E: Crystallographic Communications, E82, 19-23. [Link]

  • The synthesis of ¹⁵N‐labeled nicotinamide and the mechanism. (n.d.). ResearchGate. [Link]

  • Synthesis method for N-phenylmaleimide. (2015).

Sources

Safety Operating Guide

Proper Disposal of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid. As a complex heterocyclic compound, likely utilized in pharmaceutical research and development, adherence to strict disposal protocols is paramount to ensure personnel safety and environmental protection. This document synthesizes established principles of chemical waste management and applies them to the specific chemical properties of this compound, ensuring a self-validating system of laboratory safety.

Hazard Assessment and Chemical Profile

  • Quinoline and Pyridine Derivatives: These nitrogen-containing heterocyclic structures can exhibit toxicological properties. Compounds in this family can be irritants to the skin, eyes, and respiratory system.[1][2]

  • Carboxylic Acids: The carboxylic acid moiety imparts acidic properties to the molecule. Depending on the overall structure, it may be corrosive. An SDS for a similar compound, 2,3-Pyridinedicarboxylic acid, indicates it causes serious eye irritation.[3]

  • Isopropyl Group: This alkyl group does not significantly alter the primary hazards but contributes to the overall molecular weight and lipophilicity.

Based on these structural components, 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid should be treated as a hazardous substance. The primary hazards are likely to include:

  • Skin and eye irritation or corrosion.

  • Respiratory tract irritation if inhaled as a dust or aerosol.

  • Potential for harmful effects if swallowed.

Table 1: Hazard Profile of Structurally Similar Compounds

CompoundKey Hazards
Quinoline-2-carboxylic acidSkin, eye, and respiratory irritant.[1]
PyridineSkin and respiratory irritant, potential carcinogen.[2]
2,3-Pyridinedicarboxylic acidCauses serious eye irritation.[3]
Pyridine-2-carboxylic acidHarmful if swallowed, causes serious eye damage.

Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against accidental exposure. The following PPE is mandatory when handling 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid in any form (solid or in solution).

  • Hand Protection: Nitrile or neoprene gloves are recommended. Always inspect gloves for signs of degradation or punctures before use.[1]

  • Eye Protection: Chemical splash goggles are essential to protect against accidental splashes.[1]

  • Body Protection: A standard laboratory coat should be worn to protect skin and clothing. For tasks with a higher risk of splashing, a chemical-resistant apron is advised.[1]

  • Respiratory Protection: When handling the solid, powdered form, an N95 or higher particulate respirator should be used to prevent inhalation. If there is a risk of generating aerosols or vapors from solutions, work should be conducted in a certified chemical fume hood.[1][4]

Spill Management Protocol

Immediate and correct response to a spill is critical to containing the hazard.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE as described in Section 2.

  • Contain the Spill: For solid spills, carefully cover the material with an absorbent material like sand or vermiculite to prevent it from becoming airborne. For liquid spills, use absorbent pads or other inert absorbent materials to dike and contain the spill.[2]

  • Neutralization (for acidic solutions): If the spilled material is an acidic solution, it can be cautiously neutralized with a weak base such as sodium bicarbonate.

  • Collect the Waste: Carefully scoop the absorbed and neutralized material into a designated, sealable, and clearly labeled hazardous waste container.[4]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water.[1]

  • Dispose of Contaminated Materials: All materials used for cleanup, including absorbent pads, gloves, and wipes, must be placed in the hazardous waste container.[1]

Proper Disposal Procedures

Disposal of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid must comply with federal, state, and local regulations. In the United States, the primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[5][6]

Never pour this chemical down the drain or dispose of it in regular trash. [1][2]

Step-by-Step Disposal Workflow:

  • Waste Segregation: All waste containing 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid, including pure compound, solutions, and contaminated materials, must be segregated into a designated hazardous waste container.[1][4] This container should be made of a compatible material, such as high-density polyethylene (HDPE).[2]

  • Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid"), and the associated hazards (e.g., "Irritant," "Toxic").[4]

  • Storage: Store the sealed waste container in a cool, well-ventilated, and designated satellite accumulation area away from incompatible materials.[2][4]

  • Documentation: Maintain a log of the waste generated, including the date and quantity.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[2]

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Solid_Waste Solid 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid Waste_Container Designated, Labeled Hazardous Waste Container Solid_Waste->Waste_Container Liquid_Waste Solutions containing the compound Liquid_Waste->Waste_Container Contaminated_Materials Contaminated PPE, glassware, etc. Contaminated_Materials->Waste_Container EHS_Pickup Contact EHS for Pickup Waste_Container->EHS_Pickup Store in Satellite Accumulation Area Licensed_Disposal Transport to Licensed Hazardous Waste Facility EHS_Pickup->Licensed_Disposal

Caption: Workflow for the safe disposal of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid.

Conclusion

The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. By following these detailed procedures for the disposal of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid, researchers can mitigate risks and ensure compliance with all relevant regulations. Always consult your institution's specific waste management policies and the relevant Safety Data Sheets for the chemicals you are working with.

References

  • Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Hazardous waste. Wikipedia. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]

  • Hazardous Waste. US EPA. [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • Pyridine Standard Operating Procedure. Washington State University. [Link]

  • Waste, Chemical, and Cleanup Enforcement. US EPA. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]

  • Pyridine - SAFETY DATA SHEET. Penta chemicals. [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and application of novel heterocyclic compounds are paramount. 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid, a molecule of interest, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a culture of safety and precision in your laboratory.

Understanding the Hazard Profile: A Logic-Driven Approach

The primary routes of potential exposure are inhalation of aerosolized powder, dermal contact, and ocular exposure from splashes. The operational protocols outlined below are designed to mitigate these risks at every stage of the experimental workflow.

Core Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial. The selection of appropriate PPE is not static; it must be adapted to the specific procedure being performed.

Scenario Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing and Aliquoting (Solid) Nitrile or Neoprene GlovesChemical Splash GogglesN95 Particulate RespiratorLaboratory Coat
Solution Preparation Nitrile or Neoprene GlovesChemical Splash Goggles and Face ShieldAir-Purifying Respirator with Organic Vapor Cartridges (if volatile solvents are used or heating is involved)Laboratory Coat, Chemical-Resistant Apron
Reaction Monitoring and Work-up Nitrile or Neoprene GlovesChemical Splash GogglesAs required by solvent and reaction conditionsLaboratory Coat
Waste Disposal Nitrile or Neoprene GlovesChemical Splash GogglesNot typically required if handling sealed containersLaboratory Coat
Causality Behind PPE Choices:
  • Hand Protection: Nitrile or neoprene gloves provide a necessary barrier against dermal absorption and irritation.[1][2] Always inspect gloves for signs of degradation or punctures before use.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement to protect against accidental splashes.[2] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when transferring larger volumes of solutions.[1][6]

  • Respiratory Protection: The solid, powdered form of the compound can be easily aerosolized, necessitating an N95 or higher particulate respirator to prevent inhalation.[1] When working with solutions, particularly with volatile solvents or at elevated temperatures, an air-purifying respirator with organic vapor cartridges is essential to protect against inhalation of potentially harmful vapors.[1]

  • Body Protection: A standard laboratory coat protects the skin and personal clothing from contamination.[2] For tasks involving larger quantities or a significant splash risk, a chemical-resistant apron provides an additional layer of protection.[1]

Operational Protocols: A Step-by-Step Guide to Safe Handling

Preparation and Donning of PPE
  • Work Area Designation: All work with 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • PPE Donning Sequence:

    • Don a laboratory coat, ensuring it is fully buttoned.

    • If required, don a chemical-resistant apron.

    • Don the appropriate respiratory protection. Ensure a proper fit test has been conducted for tight-fitting respirators.

    • Don chemical splash goggles.

    • Don a face shield if the procedure warrants it.

    • Wash and dry hands thoroughly before donning gloves.

    • Don the first pair of nitrile or neoprene gloves, ensuring the cuffs are pulled over the sleeves of the laboratory coat. For enhanced protection, consider double-gloving.

Experimental Workflow: From Solid to Solution

The following diagram illustrates the critical safety checkpoints throughout the handling process.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start don_ppe Don Appropriate PPE prep_start->don_ppe prep_hood Prepare Chemical Fume Hood don_ppe->prep_hood weigh_solid Weigh Solid Compound (N95 Respirator) prep_hood->weigh_solid prepare_solution Prepare Solution (Add solid to solvent slowly) weigh_solid->prepare_solution run_reaction Conduct Reaction prepare_solution->run_reaction decontaminate Decontaminate Glassware and Surfaces run_reaction->decontaminate dispose_waste Dispose of Waste in Labeled Hazardous Waste Container decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe end_process End doff_ppe->end_process

Figure 1. A step-by-step workflow for the safe handling of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid.

Decontamination and Doffing of PPE
  • Decontamination: All surfaces and equipment should be decontaminated after use.

  • PPE Doffing Sequence (to prevent cross-contamination):

    • Remove the outer pair of gloves (if double-gloved).

    • Remove the chemical-resistant apron.

    • Remove the face shield and goggles.

    • Remove the laboratory coat, turning it inside out as you remove it.

    • Remove the inner pair of gloves.

    • Remove respiratory protection.

    • Wash hands thoroughly with soap and water.

Disposal Plan: Ensuring Environmental and Personal Safety

All solid and liquid waste containing 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid must be disposed of as hazardous chemical waste.[2][7]

  • Solid Waste: Contaminated consumables (e.g., weigh boats, pipette tips, gloves, and respirators) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, labeled, and appropriate hazardous waste container. Do not pour any waste down the drain.[4]

Consult your institution's environmental health and safety (EHS) department for specific guidelines on waste stream management.

Emergency Procedures: Preparedness is Key

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2][7] Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.

By adhering to these scientifically grounded safety protocols, researchers can confidently handle 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid, fostering a secure and productive research environment.

References

  • Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • AK Scientific, Inc.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • Technical Supplement. Personal Protective Equipment (PPE) for Use with Strong Acids.
  • Fisher Scientific.
  • PubChem. 6-(Propan-2-yloxy)pyridine-3-carboxylic acid Hazard Summary.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.